Dipicrylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trinitro-N-(2,4,6-trinitrophenyl)aniline | |
|---|---|---|
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InChI |
InChI=1S/C12H5N7O12/c20-14(21)5-1-7(16(24)25)11(8(2-5)17(26)27)13-12-9(18(28)29)3-6(15(22)23)4-10(12)19(30)31/h1-4,13H | |
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InChI Key |
CBCIHIVRDWLAME-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
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Molecular Formula |
C12H5N7O12 | |
| Record name | DIPICRYLAMINE | |
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DSSTOX Substance ID |
DTXSID4059621 | |
| Record name | 2,2',4,4',6,6'-Hexanitrodiphenylamine | |
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Molecular Weight |
439.21 g/mol | |
| Source | PubChem | |
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Physical Description |
Dipicrylamine appears as a yellow solid. Decomposes violently at high temperatures. Insoluble in water and alcohol. Used as a booster explosive. May explode under prolonged exposure to heat or fire. Primary hazard is the blast effect of an instantaneous explosion and not flying projectiles and fragments., Yellow solid; [Merck Index] Yellow crystals; [MSDSonline] | |
| Record name | DIPICRYLAMINE | |
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Solubility |
Soluble in alkalies, glacial acetic acid; insoluble in acetone, alcohol, ether, Insoluble in benzene, carbon tetrachloride; very soluble in pyridine, Soluble in nitric acid, In water, 60 mg/L at 17 °C | |
| Record name | 2,2',4,4',6,6'-Hexanitrodiphenylamine | |
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Color/Form |
Pale yellow prisms from acetic acid, Yellow solid, Yellow prisms | |
CAS No. |
131-73-7 | |
| Record name | DIPICRYLAMINE | |
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| Record name | Dipicrylamine | |
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| Record name | Benzenamine, 2,4,6-trinitro-N-(2,4,6-trinitrophenyl)- | |
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| Record name | 2,2',4,4',6,6'-Hexanitrodiphenylamine | |
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| Record name | DIPICRYLAMINE | |
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| Record name | 2,2',4,4',6,6'-Hexanitrodiphenylamine | |
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Melting Point |
244 °C (decomposes) | |
| Record name | 2,2',4,4',6,6'-Hexanitrodiphenylamine | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Dipicrylamine
Introduction
Dipicrylamine (CAS No: 131-73-7), also known as hexanitrodiphenylamine (HND), is a synthetic organic compound with the chemical formula C₁₂H₅N₇O₁₂.[1][2] It is characterized by its structure of two phenyl groups linked by an amine, with three nitro groups attached to each phenyl ring.[3] Historically, it has been used as a booster explosive, notably by Germany and Japan during World War II, often in mixtures with other explosives like TNT.[1] Beyond its explosive applications, this compound serves as a chemical intermediate in the synthesis of various industrial chemicals, a reagent for the gravimetric determination of potassium, and has applications in the dye, pharmaceutical, and polymer industries.[4] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties of this compound
The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quantitative overview of its key properties.
| Property | Value |
| Molecular Formula | C₁₂H₅N₇O₁₂[3][4][5] |
| Molecular Weight | 439.21 g/mol [2][3][4] |
| Appearance | Yellow to orange crystalline solid or powder.[1][6] |
| Melting Point | 243-245 °C (with decomposition)[1]; other sources report 244 °C (decomposes)[3], 240-241 °C[7], and about 238 °C (with decomposition)[4] |
| Boiling Point | 532.5 °C at 760 mmHg (estimated)[7]; another estimate is 550.83 °C[4] |
| Density | 1.64 g/cm³ (pressed)[1]; other sources report 1.938 g/cm³[7] and an estimate of 1.6613 g/cm³[4] |
| Solubility | Water: 60 mg/L at 17 °C[3]; another source estimates 2.4 mg/L.[4] Organic Solvents: Soluble in acetone, warm glacial acetic acid, nitric acid, and alkalies (except potassium hydroxide).[1][3][7] Insoluble in alcohol, ether, benzene, and carbon tetrachloride.[3] Very soluble in pyridine.[3] |
| pKa | 5.42 (+1) at 25 °C[4] |
| Flash Point | 275.9 °C[4][7] |
| Detonation Velocity | 7100 m/s[1] |
| Vapor Pressure | 6.34 x 10⁻¹⁴ mm Hg at 25 °C (estimated)[7] |
| Log Kow | 3.35 (estimated)[7] |
Chemical Structure and Synthesis
The molecular structure of this compound is fundamental to its properties, featuring a secondary amine bridge between two 2,4,6-trinitrophenyl groups.
Caption: Chemical structure of this compound (2,4,6-trinitro-N-(2,4,6-trinitrophenyl)aniline).
Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with common laboratory reagents. The general workflow involves the initial synthesis of a dinitrodiphenylamine intermediate, followed by nitration to yield the final product.
Caption: General synthesis pathway for this compound.
Experimental Protocols
Synthesis of this compound
The preparation of this compound involves the nitration of dinitrodiphenylamine.[1]
-
Starting Materials : The precursor, dinitrodiphenylamine, is synthesized from the reaction of aniline, dinitrochlorobenzene, and soda ash.[1][4]
-
Nitration Step : Dinitrodiphenylamine is treated with 98% nitric acid to introduce the additional nitro groups, yielding hexanitrodiphenylamine.[1]
Caution: This synthesis involves highly corrosive and reactive materials and should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures.
Analytical Methodology: Spectrophotometric Determination
This compound can be used as a reagent in spectrophotometric analysis. An example is the determination of diphenhydramine (B27) hydrochloride.[8]
-
Principle : The method is based on the reaction between this compound and diphenhydramine hydrochloride, which forms a yellow complex.[8]
-
Procedure :
-
The complex is formed at a specific pH (pH 5).[8]
-
The yellow complex is extracted into chloroform (B151607).[8]
-
The absorbance of the chloroform layer is measured using a spectrophotometer.
-
The concentration of diphenhydramine hydrochloride is determined by comparing the absorbance to a standard curve, as the complex obeys Beer's law within a certain concentration range (e.g., 3-10 µg/mL).[8]
-
The workflow for this analytical application can be visualized as follows:
Caption: Workflow for spectrophotometric analysis using this compound.
Chemical Reactivity and Hazards
This compound is a powerful oxidizing agent and a high explosive.[7][9] Its reactivity is dominated by the numerous nitro groups, which make the molecule susceptible to detonation under certain conditions.
-
Decomposition : It decomposes violently at high temperatures, emitting toxic fumes of nitrogen oxides.[3][7] It may explode if subjected to prolonged exposure to heat, fire, shock, or friction.[7][10][11]
-
Incompatibilities : this compound can react vigorously or explosively when mixed with reducing agents, hydrides, sulfides, nitrides, acids, alkalis (like sodium or potassium hydroxide), combustible materials, and metal powders.[7][9][10][11]
-
Toxicity : this compound is classified as fatal if swallowed, inhaled, or in contact with skin.[7][10] It is toxic to aquatic life with long-lasting effects.[7] Prolonged or repeated exposure may cause damage to organs.[7][10] Dust from the compound can injure the mucous membranes, and it is known to cause skin blisters.[1]
Due to its hazardous nature, handling this compound requires stringent safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and flame-resistant clothing, and working in a well-ventilated area away from heat and ignition sources.[7][10]
References
- 1. Hexanitrodiphenylamine - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS No- 131-73-7 | Simson Pharma Limited [simsonpharma.com]
- 3. This compound | C12H5N7O12 | CID 8576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 131-73-7,this compound | lookchem [lookchem.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound, 95% 131-73-7 India [ottokemi.com]
- 7. echemi.com [echemi.com]
- 8. Spectrophotometric determination of diphenhydramine hydrochloride using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. biotium.com [biotium.com]
- 11. biotium.com [biotium.com]
An In-depth Technical Guide to the Synthesis and Manufacturing of Dipicrylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipicrylamine, chemically known as 2,4,6,2',4',6'-hexanitrodiphenylamine (HND), is a synthetic organic compound with the chemical formula C₁₂H₅N₇O₁₂. Historically, it has been utilized as a booster explosive, often in compositions with other explosives like TNT.[1] Beyond its energetic properties, this compound and its derivatives are of interest to researchers for their potential applications in various fields of chemistry and material science. This guide provides a comprehensive overview of the synthesis and manufacturing processes of this compound, detailing the experimental protocols and presenting quantitative data for reproducibility and process optimization.
Synthesis Overview
The manufacturing of this compound is a multi-step process that begins with the synthesis of an intermediate, 2,4-dinitrodiphenylamine (B1346988). This intermediate is then subjected to a two-stage nitration to yield the final product, hexanitrodiphenylamine. The overall synthetic pathway is outlined below.
Caption: Overall synthetic pathway for this compound.
Stage 1: Synthesis of 2,4-Dinitrodiphenylamine
The initial step in the production of this compound is the condensation reaction between aniline and 2,4-dinitrochlorobenzene to form 2,4-dinitrodiphenylamine.[2]
Experimental Protocol
A general laboratory-scale procedure for the synthesis of 2,4-dinitrodiphenylamine is as follows:
-
In a round-bottomed flask equipped with a reflux condenser, combine 1.8g (7.3 mmol) of 1-bromo-2,4-dinitrobenzene (B145926) (a common laboratory substitute for 2,4-dinitrochlorobenzene), 20 mL of 95% ethanol (B145695), and 1.5g of aniline.
-
Heat the mixture to reflux for 30 minutes.
-
Allow the mixture to cool slowly to room temperature over a period of 30 minutes.
-
Stir the resulting mixture until the product solidifies.
-
Collect the crude product by suction filtration and wash with cold 95% ethanol.
-
Recrystallize the crude product from hot 95% ethanol (approximately 15 mL). The product may initially separate as an oil, but vigorous swirling during cooling should promote crystallization.
-
Dry the purified crystals. The expected product is 2,4-dinitrodiphenylamine, which typically has a melting point between 159-161°C.[2]
Data Presentation
| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |
| 1-bromo-2,4-dinitrobenzene | 247.01 | 1.8 | 7.3 | - |
| Aniline | 93.13 | 1.5 | 16.1 | - |
| 2,4-Dinitrodiphenylamine | 259.22 | - | - | ~65% |
Note: The yield is based on a student experiment and may vary.[3]
Stage 2: Two-Stage Nitration to this compound
The synthesized 2,4-dinitrodiphenylamine is then subjected to a two-stage nitration process to introduce additional nitro groups onto the aromatic rings, ultimately forming hexanitrodiphenylamine.
Experimental Workflow
Caption: Workflow for the two-stage nitration process.
Experimental Protocol
The following protocol is a synthesis of procedures described in the literature, particularly from a patented process.[4]
First Nitration Stage (Formation of Tetranitrodiphenylamine):
-
A nitration acid is prepared consisting of nitric acid with minor amounts of water and sulfuric acid (not exceeding 25% and 20% by weight, respectively).
-
2,4-dinitrodiphenylamine is introduced into the nitration acid. The reaction is carried out at a temperature not exceeding 50°C.
-
The amount of nitration acid should be sufficient to keep the reaction mixture stirrable.
-
Upon completion of the reaction, the tetranitrodiphenylamine crystals are separated from the nitration acid.
Second Nitration Stage (Formation of Hexanitrodiphenylamine):
-
The tetranitrodiphenylamine from the first stage is added to a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
The ratio by weight of HNO₃:H₂SO₄ is maintained between 3:1 and 10:1. A 5-fold quantity by weight of this mixed acid is used relative to the tetranitrodiphenylamine.
-
This nitration stage is also carried out at a temperature between 20 and 35°C.
-
After the reaction is complete (typically after standing for about an hour), the mixture is slowly diluted with water while cooling to keep the temperature below 35°C. This causes the hexanitrodiphenylamine to crystallize.
-
The mixture is further cooled to 20°C, and the crystals are separated by centrifugation or filtration.
-
The product is washed first with 30-40% nitric acid and then with water until acid-free.
-
The final product is dried.
Data Presentation
| Parameter | First Nitration Stage | Second Nitration Stage |
| Starting Material | 2,4-Dinitrodiphenylamine | Tetranitrodiphenylamine |
| Nitrating Agent | Nitric Acid (with minor H₂O and H₂SO₄) | Concentrated HNO₃ + Concentrated H₂SO₄ |
| Acid Ratio (HNO₃:H₂SO₄) | - | 3:1 to 10:1 by weight |
| Temperature | ≤ 50°C | 20 - 35°C |
| Yield | - | Nearly 87% (based on dinitro compound) |
Data is derived from a patented industrial process and may require optimization for laboratory scale.[4]
Purification of this compound
The crude hexanitrodiphenylamine can be further purified to achieve higher purity, which is crucial for its intended applications. A method for preparing high purity (at least 99.7 mole percent) this compound involves the formation and subsequent decomposition of its potassium salt.[5]
Experimental Protocol for Purification
-
Mix the crude hexanitrodiphenylamine with acetone (B3395972) to form a slurry.
-
Prepare a solution of potassium acetate (B1210297) in a 2:1 mixture of alcohol and acetone.
-
Add the potassium acetate solution to the hexanitrodiphenylamine slurry. The suspension should dissolve completely.
-
Stir the reaction mixture for approximately 30 minutes at room temperature.
-
Add water to the solution until it becomes turbid.
-
Chill the turbid mixture to precipitate potassium 2,2',4,4',6,6'-hexanitrodiphenylamine.
-
Collect the salt by filtration, wash with cold water, and dry.
-
The purified this compound can be recovered from its potassium salt by treatment with a strong acid.
Conclusion
The synthesis of this compound is a well-established process involving the condensation of aniline with a dinitrohalobenzene followed by a controlled two-stage nitration. The reaction conditions, particularly temperature and the composition of the nitrating acids, are critical for achieving a good yield and purity of the final product. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the chemical and pharmaceutical sciences to safely and efficiently synthesize this compound for further study and application. Adherence to appropriate safety protocols for handling nitrated and potentially explosive compounds is paramount throughout all stages of the synthesis and purification.
References
- 1. Hexanitrodiphenylamine - Wikiwand [wikiwand.com]
- 2. 2,4-Dinitrodiphenylamine | 961-68-2 [chemicalbook.com]
- 3. brainly.com [brainly.com]
- 4. US2612523A - Process for preparing pure wellcrystallized hexanitrodiphenylamine - Google Patents [patents.google.com]
- 5. US3418372A - Preparation of 2,2',4,4',6,6'-hexanitrodiphenylamine - Google Patents [patents.google.com]
A Technical Guide to the Historical Application of Dipicrylamine in Explosives
Abstract
This technical guide provides a comprehensive overview of the historical applications of dipicrylamine, also known as hexanitrodiphenylamine (HND), in the field of explosives. This compound is a powerful and relatively stable explosive that saw significant use during World War II, particularly by Japan and Germany. It was primarily employed as a booster explosive and as a key component in various military explosive compositions for use in mines, torpedoes, and bombs. This document details its physicochemical and explosive properties, historical synthesis methods, specific military formulations, and the experimental protocols used for its characterization. Furthermore, it addresses the significant toxicity of this compound, which ultimately led to its discontinuation. This guide is intended for researchers, scientists, and professionals in chemistry and materials science interested in the history and properties of energetic materials.
Introduction
This compound, chemically known as 2,4,6-trinitro-N-(2,4,6-trinitrophenyl)aniline or hexanitrodiphenylamine (HND), is a crystalline solid explosive.[1] Historically, it was also referred to by various names including Hexyl, Hexil, and Hexite.[1][2] During the World War II era, HND was a strategically important material due to its synthesis from readily available raw materials.[1] It was utilized extensively by the Imperial Japanese Navy and to a lesser extent by Nazi Germany as a bursting charge in a variety of ordnance.[1]
As an explosive, this compound was valued for its power, which was considered superior to that of Trinitrotoluene (TNT), and its high stability, making it safer to handle than some of its contemporaries.[2] However, it was not as effective for certain applications as tetryl.[2] The primary application of this compound was as a booster explosive, designed to detonate less sensitive main charges in munitions like bombs, sea mines, and torpedo (B1668785) warheads.[2] Despite its performance advantages, the use of this compound was phased out, largely due to its severe toxicity and mutagenic properties.[1]
Physicochemical and Explosive Properties
This compound is a yellow, crystalline solid that is insoluble in water and alcohol but soluble in acetone, warm glacial acetic acid, and nitric acid.[1][2][3][4] Its key properties are summarized in the table below. It is a powerful high explosive that decomposes violently at elevated temperatures and can detonate upon shock or prolonged exposure to heat.[2][4][5] The primary hazard associated with this compound is the blast effect from a mass explosion.[2][3][4][5]
| Property | Value |
| IUPAC Name | 2,4,6-trinitro-N-(2,4,6-trinitrophenyl)aniline[2] |
| Common Names | Hexanitrodiphenylamine (HND), Hexyl, Hexite[1][2] |
| Chemical Formula | C₁₂H₅N₇O₁₂[1] |
| Molecular Weight | 439.21 g/mol [2] |
| Appearance | Yellow to orange crystalline solid[1][2] |
| Density | 1.64 g/cm³ (pressed)[1] |
| Melting Point | 243-245 °C (with decomposition)[1] |
| Detonation Velocity | ~7,100 m/s[1] |
| Solubility | Insoluble in water and alcohol; Soluble in acetone, warm glacial acetic acid, nitric acid, and aqueous alkalies.[1][2][3] |
Historical Synthesis and Manufacturing
The historical production of this compound was primarily achieved through the direct nitration of diphenylamine (B1679370).[2] The process involved treating dinitrodiphenylamine with highly concentrated (98%) nitric acid.[1] An alternative method involved starting from dinitrochlorobenzene.[2] The synthesis pathway is a multi-step nitration process, which introduces nitro groups onto the aromatic rings of the diphenylamine backbone.
Military Applications and Formulations
This compound's high power and stability made it a suitable bursting charge for various munitions during World War II. Due to its high melting point, it was typically blended with other explosives like TNT to create castable charges.[6] Germany and Japan developed several key formulations utilizing this compound for specific military purposes.[1]
| Formulation Name | Composition | Nation of Use | Primary Application |
| Hexanite | 60% TNT, 40% HND | Germany | Bombs, Sea Mines, Depth Charges[1] |
| Seigate (Type 97 H) | 60% TNT, 40% HND | Japan | Torpedo Warheads, Depth Charges[1][7] |
| Kongo (Type 98 H₂) | 60% Trinitroanisole, 40% HND | Japan | Bombs, Sea Mines, Depth Charges[1] |
| Otsu-B | 60% TNT, 24% HND, 16% Aluminum Powder | Japan | Torpedo Warheads[1] |
It is important to distinguish these formulations from "Shimose powder," another Japanese explosive of the same era, which was based on picric acid, not this compound.[8][9]
Experimental Protocols for Performance Characterization
While specific laboratory records from the era are scarce, the explosive properties of materials like this compound were characterized using a set of standard tests. These protocols were designed to measure key performance indicators such as detonation velocity, brisance (shattering power), and sensitivity to initiation.
-
Detonation Velocity Measurement: The velocity of detonation was a critical measure of an explosive's performance. A common historical method for this measurement was the D'Autriche method . This technique involved initiating a column of the test explosive, which had a detonating cord of known velocity laid across it in two points. The collision of the detonation waves within the cord would leave a mark on a lead plate, and simple geometric calculations could then determine the detonation velocity of the test sample.
-
Brisance and Power Measurement: The shattering effect (brisance) and overall power of an explosive were often evaluated with tests like the plate dent test . This method was used to assess the potassium salt of HND (KHND) and found its output to be comparable to TNT.[10] In this test, a standardized charge of the explosive is detonated on a steel or lead plate, and the volume or depth of the resulting indentation is measured and compared against a standard explosive like TNT or picric acid.
-
Sensitivity Testing: To assess handling safety, explosives were subjected to sensitivity tests.
-
Impact Sensitivity: Often determined using a drop-weight test , where a weight is dropped from varying heights onto a small sample of the explosive to find the height at which detonation occurs 50% of the time. This compound's reputation as "extremely stable and much safer to handle" suggests it performed well in such tests.[2]
-
Friction Sensitivity: A friction apparatus was used to determine the explosive's sensitivity to frictional stimuli, which is crucial for understanding risks during processing and handling.
-
Safety, Toxicity, and Obsolescence
The most significant factor leading to the discontinuation of this compound was its severe toxicity.[1] It is classified as fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[2][11] Exposure to HND dust is injurious to the mucous membranes, and direct contact with the skin causes painful blisters that resemble chemical burns.[1]
In addition to its acute toxicity, this compound was identified as a mutagen, posing long-term health risks to personnel involved in its manufacture and handling.[1] These hazardous properties, combined with the development of safer and equally effective explosives, rendered this compound obsolete for military applications following World War II.
Conclusion
This compound (HND) holds a significant place in the history of military explosives. As a powerful and stable compound, it was a vital component in the arsenals of several nations during World War II, particularly in naval applications. Its performance as a booster and main charge in formulations like Hexanite and Seigate was critical. However, the legacy of this compound is also a cautionary one. Its extreme toxicity and mutagenic nature highlighted the critical need for safety and occupational health considerations in the development of energetic materials, paving the way for the modern, safer high explosives used today.
References
- 1. Hexanitrodiphenylamine - Wikipedia [en.wikipedia.org]
- 2. This compound | C12H5N7O12 | CID 8576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. bulletpicker.com [bulletpicker.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Shimose powder - Wikipedia [en.wikipedia.org]
- 9. Client Challenge [military-history.fandom.com]
- 10. US3418372A - Preparation of 2,2',4,4',6,6'-hexanitrodiphenylamine - Google Patents [patents.google.com]
- 11. biotium.com [biotium.com]
An In-Depth Technical Guide to the Molecular Structure and Formula of Dipicrylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipicrylamine, also known as 2,4,6-trinitro-N-(2,4,6-trinitrophenyl)aniline or hexanitrodiphenylamine (HND), is a synthetic organic compound with the molecular formula C₁₂H₅N₇O₁₂.[1] Historically, it has been utilized as a booster explosive and as a reagent for the gravimetric determination of potassium.[1] Its highly nitrated aromatic structure imparts significant energetic properties, making it a subject of interest in materials science and chemistry. This technical guide provides a comprehensive overview of the molecular structure, formula, physicochemical properties, synthesis, and analytical methods for this compound.
Molecular Structure and Formula
The molecular structure of this compound consists of two phenyl rings linked by a secondary amine group. Each phenyl ring is substituted with three nitro groups (-NO₂) at positions 2, 4, and 6. This extensive nitration is responsible for its chemical properties and explosive nature.
Molecular Formula: C₁₂H₅N₇O₁₂[1]
IUPAC Name: 2,4,6-trinitro-N-(2,4,6-trinitrophenyl)aniline[1]
CAS Number: 131-73-7[1]
Synonyms: Hexanitrodiphenylamine, Hexyl, Hexil, Bis(2,4,6-trinitrophenyl)amine[1]
The logical relationship between the starting materials and the final product in the synthesis of this compound can be visualized as follows:
Caption: Logical workflow for the two-stage synthesis of this compound.
Physicochemical and Spectral Data
This compound is a yellow crystalline solid.[1] A summary of its key quantitative properties is presented in the tables below for easy comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 439.21 g/mol | [1] |
| Melting Point | 243-245 °C (decomposes) | |
| Appearance | Yellow crystalline solid | [1] |
| Solubility | Insoluble in water and alcohol. Soluble in acetone (B3395972), warm glacial acetic acid, and nitric acid. | [1] |
Table 2: Spectral Data of this compound
| Spectral Data | Wavelength/Shift | Molar Absorptivity (log ε) / Details | Reference |
| UV-Vis (in Ether) | 250 nm | 4.10 | [1] |
| 372 nm | 4.18 | [1] | |
| ¹H NMR | 6046 (Sadtler) | Sadtler Research Laboratories Spectral Collection | [1] |
| IR | 15728 (Sadtler) | Sadtler Research Laboratories IR Grating Collection | [1] |
| Mass Spec (GC-MS) | m/z 30 (Top Peak) | NIST/EPA/MSDC Mass Spectral Database | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a hazardous procedure due to the explosive nature of the product and intermediates and should only be performed by trained professionals in a well-equipped laboratory with appropriate safety measures. The following is a detailed two-stage nitration protocol adapted from literature.
Experimental Workflow for this compound Synthesis
Caption: Step-by-step workflow for the two-stage synthesis of this compound.
Stage 1: Synthesis of 2,4,4',6-Tetranitrodiphenylamine
-
Materials:
-
2,4-Dinitrodiphenylamine (50 g)
-
Nitric acid (d=1.33 g/mL, 420 g)
-
Deionized water
-
Reaction vessel with mechanical stirrer and temperature control
-
Filtration apparatus
-
-
Procedure:
-
In the reaction vessel, add the nitric acid.
-
While vigorously stirring, slowly add the finely powdered 2,4-dinitrodiphenylamine in small portions.
-
Maintain the reaction temperature between 50-60°C during the addition. The color of the reaction mixture will change from red to yellow.
-
After the addition is complete, raise the temperature to 80-90°C and continue stirring for an additional 2 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the precipitated product.
-
Wash the solid thoroughly with deionized water until the washings are neutral.
-
Dry the product in a vacuum oven at 100°C to obtain tetranitrodiphenylamine.
-
Stage 2: Synthesis of this compound (Hexanitrodiphenylamine)
-
Materials:
-
Tetranitrodiphenylamine (50 g, from Stage 1)
-
Nitric acid (d=1.50 g/mL, 250 g)
-
Sulfuric acid (d=1.83 g/mL, 250 g)
-
Ice water
-
Acetone
-
Petroleum ether
-
Reaction vessel with mechanical stirrer
-
Filtration apparatus
-
-
Procedure:
-
Prepare a mixed acid solution by carefully combining the nitric acid and sulfuric acid in the reaction vessel.
-
Over a period of one hour, slowly add the tetranitrodiphenylamine to the mixed acid with constant stirring.
-
After the addition is complete, continue to stir the mixture at room temperature for 3 hours.
-
Carefully pour the reaction mixture into a large volume of ice water to precipitate the crude product.
-
Filter the solid and wash it thoroughly with deionized water.
-
Purify the crude this compound by recrystallization from a mixture of acetone and petroleum ether.
-
Dry the purified yellow needles of this compound in a desiccator. The expected melting point is around 243-244.5°C with decomposition.
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A general HPLC method for the analysis of nitrated aromatic compounds can be adapted for this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol (B129727) and water is often effective. A starting condition of 50:50 methanol:water, gradually increasing the methanol content, can be a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to one of its absorbance maxima, such as 250 nm or 372 nm.[1]
-
Sample Preparation: Dissolve a small, accurately weighed amount of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a known concentration (e.g., 10-100 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
UV-Visible Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Diethyl ether is a suitable solvent for dissolving this compound for UV-Vis analysis.[1]
-
Procedure:
-
Prepare a stock solution of this compound in diethyl ether of a known concentration.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Use diethyl ether as the blank.
-
Measure the absorbance of each standard solution at the wavelengths of maximum absorbance (λmax), which are approximately 250 nm and 372 nm.[1]
-
Plot a calibration curve of absorbance versus concentration.
-
The concentration of an unknown sample can be determined by measuring its absorbance and using the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆ or DMSO-d₆, as it is soluble in acetone).
-
Ensure the sample is fully dissolved. If there are any suspended particles, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and wipe it clean before inserting it into the spectrometer.
-
Safety and Handling
This compound is a powerful explosive and should be handled with extreme caution.[2] It is sensitive to shock, friction, and heat. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, must be worn at all times. All work should be conducted in a fume hood with a blast shield. Dispose of any waste containing this compound according to institutional and regulatory guidelines for explosive materials.
Conclusion
This technical guide provides a detailed overview of the molecular structure, properties, synthesis, and analysis of this compound. The provided data and experimental protocols are intended to serve as a valuable resource for researchers, scientists, and professionals working with this energetic material. Due to its hazardous nature, all experimental work with this compound must be conducted with strict adherence to safety protocols.
References
A Comprehensive Technical Guide to the Solubility of Dipicrylamine
This technical guide provides an in-depth overview of the solubility of dipicrylamine in water and various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and presents logical workflows through visualizations.
Core Concepts in Solubility
Solubility is a fundamental physicochemical property of a compound, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. This property is crucial in various scientific and industrial applications, including chemical synthesis, purification, formulation development, and environmental fate assessment. For a compound like this compound, which has historical applications as an explosive and analytical reagent, understanding its solubility is vital for safe handling, formulation, and predicting its behavior in different matrices.
Solubility Data for this compound
This compound, also known as 2,2',4,4',6,6'-hexanitrodiphenylamine, is a yellow crystalline solid.[1][2] Its solubility is influenced by the polarity of the solvent and the potential for specific interactions. The presence of multiple nitro groups makes the molecule relatively polar, yet the large aromatic structure imparts significant nonpolar character.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound. It is important to note that detailed quantitative data in a wide range of organic solvents is not extensively documented in publicly available literature.
| Solvent | Chemical Formula | Solubility | Temperature (°C) |
| Water | H₂O | 60 mg/L[1] | 17 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | > 30 mg/mL | Not Specified |
Qualitative Solubility Data
The qualitative solubility of this compound in various organic solvents provides valuable guidance for solvent selection in experimental and industrial processes.
| Solvent | Solubility Description | Reference |
| Acetone | Insoluble[1] | [1] |
| Alcohol (Ethanol) | Insoluble[1] | [1] |
| Benzene | Insoluble[1] | [1] |
| Carbon Tetrachloride | Insoluble[1] | [1] |
| Ether (Diethyl Ether) | Insoluble[1] | [1] |
| Glacial Acetic Acid | Soluble (especially when warm)[1][2] | [1][2] |
| Nitric Acid | Soluble (warm)[2] | [2] |
| Pyridine | Very Soluble[1] | [1] |
| Aqueous Alkalies | Soluble[1][2] | [1][2] |
Experimental Protocols for Solubility Determination
While specific, published experimental protocols for determining the solubility of this compound are scarce, a standard methodology can be constructed based on well-established techniques for sparingly soluble crystalline solids. The following protocols describe the shake-flask method coupled with UV-Vis spectrophotometry for quantification, a suitable approach for a colored compound like this compound.
Shake-Flask Method for Equilibrium Solubility
This method is considered the "gold standard" for determining the equilibrium solubility of a compound. It involves saturating a solvent with the solute over a defined period and then measuring the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (analytical grade)
-
Selected solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The system is considered at equilibrium when the concentration of the dissolved solid does not change over time.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for at least 24 hours at the same constant temperature to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microcrystals.
-
-
Quantification by UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound to construct a calibration curve.
-
Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Calculate the concentration of this compound in the original saturated solution using the calibration curve and accounting for the dilution factor.
-
Important Considerations
-
Purity of Compound and Solvents: The purity of both the this compound and the solvents is critical for accurate solubility measurements.[3]
-
Temperature Control: Solubility is highly dependent on temperature, which must be precisely controlled and monitored throughout the experiment.[4]
-
Equilibrium Time: Sufficient time must be allowed for the system to reach equilibrium. This can be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.
-
Solid Phase Analysis: After the experiment, it is good practice to analyze the remaining solid to ensure that no phase transformation (e.g., polymorphism or solvate formation) has occurred during the experiment, as this can affect the solubility measurement.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate key workflows related to the determination and application of this compound solubility data.
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: Logical Flow for Solvent Selection.
References
An In-depth Technical Guide to Dipicrylamine (CAS: 131-73-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dipicrylamine, also known by its IUPAC name, 2,4,6-trinitro-N-(2,4,6-trinitrophenyl)aniline. It details the chemical and physical properties, provides a thorough experimental protocol for its synthesis, and discusses its primary applications. This document is intended to serve as a key resource for professionals in research and development who require detailed technical information on this compound.
Chemical Identification and Properties
This compound is a synthetic organic compound with the chemical formula C₁₂H₅N₇O₁₂.[1] It is a dense, yellow crystalline solid.[2] Historically, it has been used as a booster explosive and continues to find application as a laboratory reagent, particularly for the gravimetric and titrimetric determination of potassium.[1][3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 131-73-7[1] |
| IUPAC Name | 2,4,6-trinitro-N-(2,4,6-trinitrophenyl)aniline[1] |
| Synonyms | Hexanitrodiphenylamine, Hexyl, HND[1][2] |
| Molecular Formula | C₁₂H₅N₇O₁₂[1] |
| Molecular Weight | 439.21 g/mol [1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Yellow to orange crystalline solid[2] |
| Melting Point | 243-245 °C (with decomposition)[2] |
| Density | 1.64 g/cm³ (pressed)[2] |
| Solubility | Soluble in acetone (B3395972), warm glacial acetic acid, and nitric acid. Insoluble in water and alcohol.[2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 2,4-dinitrodiphenylamine (B1346988), from aniline (B41778) and 2,4-dinitrochlorobenzene. The second step is the nitration of the precursor to yield this compound.[4]
Step 1: Synthesis of 2,4-Dinitrodiphenylamine
-
A homogeneous suspension is created by stirring 70 g of aniline and 32 g of precipitated calcium carbonate with water.
-
The mixture is heated to approximately 60°C.
-
150 g of molten 2,4-dinitrochlorobenzene is slowly added in a fine stream while continuing to stir and gradually heating the mixture to about 90°C. The rate of heating should be regulated by the progress of the reaction.
-
The resulting product is washed with hydrochloric acid to remove any remaining aniline and calcium carbonate.
-
Subsequently, the product is washed with water until it is free of chlorides.
-
The purified 2,4-dinitrodiphenylamine is then dried in an oven at 100°C.
Step 2: Nitration to 2,4,6,2',4',6'-Hexanitrodiphenylamine (this compound)
-
50 g of the 2,4-dinitrodiphenylamine obtained in Step 1 is slowly added over the course of an hour to a mixture of 250 g of nitric acid (d=1.50 g/ml) and 250 g of sulfuric acid (d=1.83 g/ml) with continuous stirring.
-
After the addition is complete, the mixture is left to stand for 3 hours at room temperature.
-
The reaction mixture is then poured into ice water to precipitate the product.
-
The precipitated this compound is filtered off and washed thoroughly with water.
-
The product is then dried in the air.
-
For further purification, this compound can be recrystallized from acetone with the addition of petroleum ether, yielding small yellow needles.[4]
Analytical Application: Titrimetric Determination of Potassium
This compound can be used for the quantitative determination of potassium. The potassium salt of this compound is precipitated and then titrated with a standard acid.[3]
-
The potassium in a sample solution is precipitated as the potassium salt of this compound.
-
The precipitate is filtered and washed.
-
The collected precipitate is then dissolved in acetone.
-
The resulting reddish solution is directly titrated with a standard acid. The endpoint is observed as the color changes from the red of the potassium salt to the yellow of the precipitated amine. No additional indicator is necessary.[3]
Mandatory Visualizations
Synthesis Workflow of this compound
Caption: A flowchart illustrating the two-step synthesis of this compound.
Logical Relationship of this compound Properties and Applications
Caption: Relationship between the chemical properties and applications of this compound.
Safety and Handling
This compound is a powerful and violent explosive that can detonate upon shock or exposure to heat.[5] It is also classified as being fatal if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure.[5] Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling this compound.[5] It should be stored in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[5]
Conclusion
This technical guide has summarized the essential information regarding this compound (CAS: 131-73-7). The provided data on its chemical and physical properties, detailed experimental protocols for its synthesis, and an overview of its primary applications offer a solid foundation for researchers and professionals. The hazardous nature of this compound necessitates strict adherence to safety protocols during its handling and use.
References
A Technical Guide to the Early Research on Dipicrylamine for Potassium Determination
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational research on the use of dipicrylamine for the quantitative determination of potassium. This compound, also known as hexanitrodiphenylamine, emerged as a significant reagent in analytical chemistry for its ability to form a sparingly soluble, brightly colored salt with potassium. This property was exploited in both gravimetric and colorimetric analytical methods. This document provides a detailed overview of the early experimental protocols, summarizes key quantitative data, and visualizes the underlying chemical and procedural principles.
Introduction to this compound in Potassium Analysis
This compound (C₁₂H₅N₇O₁₂) was utilized as a reagent for the gravimetric and colorimetric determination of potassium.[1] The core principle of this analytical method lies in the reaction of this compound with potassium ions (K⁺) in a slightly alkaline solution to form potassium dipicrylaminate, a stable precipitate with low solubility in water.
The early research, notably by I. M. Kolthoff, G. H. Bendix, H. Sueda, M. Kaneko, and P. R. Lewis, laid the groundwork for two primary analytical approaches:
-
Gravimetric Method: This classic approach involves the precipitation of potassium dipicrylaminate, followed by its isolation, drying, and weighing. The mass of the precipitate is then used to calculate the amount of potassium in the original sample.
-
Colorimetric/Photometric Method: This method leverages the intense red-orange color of the dipicrylaminate anion. The potassium dipicrylaminate precipitate is dissolved in a suitable solvent, and the intensity of the color, which is proportional to the potassium concentration, is measured using a photometer or colorimeter.
Experimental Protocols
Gravimetric Determination of Potassium
The gravimetric method, as established by researchers like Kolthoff and Bendix, involves the direct measurement of the mass of the potassium dipicrylaminate precipitate.
Reagents:
-
This compound Reagent: A solution of this compound, often prepared by dissolving the free acid in a sodium hydroxide (B78521) or lithium carbonate solution to form the more soluble sodium or lithium salt.
-
Wash Solution: A saturated solution of potassium dipicrylaminate in water to minimize the loss of precipitate during washing. Alternatively, ice-cold water was used.
-
Acidic Wash Solution (optional): Dilute nitric acid was sometimes used for a final wash to remove any co-precipitated this compound.
Procedure:
-
Sample Preparation: The sample containing potassium is dissolved in distilled water. Interfering ions, such as ammonium, rubidium, and cesium, which also form precipitates with this compound, should be removed prior to analysis.
-
Precipitation: The this compound reagent is added in excess to the potassium-containing solution. The solution is typically heated to promote complete precipitation and then cooled slowly, often in an ice bath, to minimize the solubility of the potassium dipicrylaminate. The pH of the solution is a critical parameter and is generally maintained in the slightly alkaline range.
-
Filtration and Washing: The precipitate is collected by filtration using a sintered glass crucible or a similar filtration apparatus. The collected precipitate is then washed with a small amount of the chilled wash solution to remove any excess reagent and other soluble impurities.
-
Drying and Weighing: The crucible containing the precipitate is dried to a constant weight in an oven at a controlled temperature (typically around 110°C). The weight of the potassium dipicrylaminate is then determined by difference.
Colorimetric Determination of Potassium
The colorimetric method offers an alternative for determining smaller quantities of potassium. This method relies on the measurement of the color intensity of the dipicrylaminate ion.
Reagents:
-
This compound Reagent: Similar to the gravimetric method, a solution of the sodium or lithium salt of this compound is used.
-
Solvent for Dissolution: A suitable organic solvent, such as acetone, is used to dissolve the potassium dipicrylaminate precipitate.
-
Standard Potassium Solution: A series of solutions with known potassium concentrations are prepared to create a calibration curve.
Procedure:
-
Precipitation and Filtration: The initial steps of precipitation and filtration are similar to the gravimetric method. A known volume of the sample is treated with the this compound reagent to precipitate the potassium dipicrylaminate. The precipitate is then filtered and washed.
-
Dissolution of Precipitate: The filtered precipitate of potassium dipicrylaminate is dissolved in a precise volume of a suitable solvent, typically acetone, to produce a colored solution.
-
Colorimetric Measurement: The absorbance of the resulting colored solution is measured using a photometer or colorimeter at a specific wavelength (typically in the blue-green region of the spectrum where the orange-red solution absorbs maximally).
-
Quantification: The concentration of potassium in the original sample is determined by comparing the absorbance of the sample solution to a calibration curve prepared from standard potassium solutions that have been subjected to the same precipitation and dissolution procedure.
Quantitative Data
The following tables summarize the key quantitative data gathered from the early literature on the determination of potassium with this compound.
| Parameter | Value | Reference |
| Solubility of Potassium Dipicrylaminate | ||
| In Water at 20°C | ~33 mg/L | General literature |
| In Water at 0°C | Significantly lower than at 20°C | General literature |
| Optimal Conditions for Precipitation | ||
| pH Range | Slightly alkaline | Kolthoff & Bendix (1939) |
| Temperature | Initial heating followed by cooling in an ice bath | Kolthoff & Bendix (1939) |
| Gravimetric Factor | ||
| K / K(C₁₂H₄N₇O₁₂) | 0.0819 | Calculated |
| Colorimetric Measurement | ||
| Wavelength of Maximum Absorbance | 440 - 460 nm (in acetone) | General literature |
Note: Specific quantitative data from the earliest papers were not fully accessible in the conducted search. The values presented are based on general knowledge of the method and later summaries.
Visualizations
The following diagrams, created using the DOT language, illustrate the key aspects of the this compound method for potassium determination.
Chemical Reaction
Caption: Reaction of potassium and dipicrylaminate ions.
Gravimetric Analysis Workflow
References
The Advent of a Powerful Hexanitro Compound: A Technical Guide to the Discovery and First Synthesis of Hexanitrodiphenylamine
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the historical discovery and initial synthesis of hexanitrodiphenylamine (HNDP), a potent nitroaromatic compound. This guide details the early preparative chemistry, presenting key quantitative data and experimental protocols from foundational syntheses.
Hexanitrodiphenylamine, systematically named 2,4,6-Trinitro-N-(2,4,6-trinitrophenyl)aniline and also known by various names including Hexyl and Dipicrylamine, is a powerful explosive with a history intertwined with the development of dyestuffs and military ordnance.[1] While its ammonium (B1175870) salt, "Aurantia" or "Imperial Yellow," was first noted as a dye for leather, wool, and silk by Emil Kopp in 1873, the synthesis of the free acid and the characterization of its explosive properties followed later. This guide focuses on the early methods for the preparation of the parent compound.
Discovery and Early Synthesis
The first synthesis of hexanitrodiphenylamine is credited to the German chemist Robert Gnehm in 1892. His work involved the direct nitration of diphenylamine (B1679370) and its derivatives. However, early methods often resulted in complex mixtures and low yields. A more refined and practical approach, which became the basis for larger-scale production, was the two-stage nitration of an intermediate, dinitrodiphenylamine. This precursor was accessible from the reaction of aniline (B41778) with 2,4-dinitrochlorobenzene. A significant early advancement in this methodology was detailed by T. Carter in 1913 and further developed during World War I.[2]
The overall synthetic pathway can be visualized as a two-step process: the formation of the dinitrodiphenylamine intermediate followed by a two-stage nitration to first a tetranitro and then the final hexanitro product.
Quantitative Data from Early Synthesis Protocols
The following tables summarize the key quantitative parameters from representative early synthesis protocols for the formation of the dinitrodiphenylamine intermediate and its subsequent nitration to hexanitrodiphenylamine.
Table 1: Synthesis of 2,4-Dinitrodiphenylamine
| Parameter | Value | Reference |
| Reactants | Aniline, 2,4-Dinitrochlorobenzene, Calcium Carbonate | PrepChem.com |
| Molar Ratio (Aniline:DNCB) | ~2:1 (Carter's Method) | [2] |
| Temperature | 60-90°C | PrepChem.com |
| Yield | Theoretical | [2] |
| Melting Point | 149-152°C | [2] |
Table 2: Two-Stage Nitration of 2,4-Dinitrodiphenylamine to Hexanitrodiphenylamine
| Parameter | First Nitration (to Tetranitro) | Second Nitration (to Hexanitro) | Reference |
| Starting Material | 2,4-Dinitrodiphenylamine | Tetranitrodiphenylamine | PrepChem.com, US Patent 2,612,523 |
| Nitrating Agent | Nitric acid (d=1.33 g/mL) | Mixture of nitric acid (d=1.50 g/mL) and sulfuric acid (d=1.83 g/mL) | PrepChem.com |
| Reactant to Acid Ratio (by weight) | 1:8.4 | 1:10 | PrepChem.com |
| Temperature | 50-60°C, then 80-90°C | Room temperature | PrepChem.com |
| Reaction Time | Not specified, then 2 hours | 3 hours | PrepChem.com |
| Final Product Melting Point | 243-244.5°C (with decomposition) | 243-244.5°C (with decomposition) | PrepChem.com |
| Appearance | Yellow needles | Yellow needles | PrepChem.com |
Experimental Protocols
The following are detailed experimental protocols derived from early literature for the synthesis of hexanitrodiphenylamine.
Protocol 1: Preparation of 2,4-Dinitrodiphenylamine
This protocol is based on a method designed to be more controllable than earlier procedures.[2]
Methodology:
-
A homogenous suspension is created by stirring 70 g of aniline and 32 g of precipitated calcium carbonate in water.
-
The mixture is heated to approximately 60°C.
-
Molten 2,4-dinitrochlorobenzene (150 g) is added slowly in a fine stream while maintaining vigorous stirring.
-
The temperature is gradually raised to about 90°C, with the rate of heating being controlled by the progress of the reaction.
-
After the reaction is complete, the product is washed with hydrochloric acid to remove unreacted aniline and calcium carbonate.
-
The product is then washed with water until it is free of chlorides.
-
The final product is dried in an oven at 100°C.
Protocol 2: Two-Stage Nitration to Hexanitrodiphenylamine
This protocol details the conversion of dinitrodiphenylamine to the final hexanitro product.[3]
Methodology:
-
First Nitration (to Tetranitrodiphenylamine):
-
50 g of finely powdered dinitrodiphenylamine is added in small portions to 420 g of nitric acid (d=1.33 g/mL) with vigorous stirring, while maintaining the temperature at 50-60°C. The reaction progress is monitored by a color change from red to yellow.
-
After the addition is complete, the temperature is raised to 80-90°C and held for 2 hours with continued stirring.
-
The mixture is cooled, and the resulting tetranitrodiphenylamine is filtered off, washed with water until acid-free, and dried.
-
-
Second Nitration (to Hexanitrodiphenylamine):
-
50 g of the obtained tetranitrodiphenylamine is slowly added over one hour to a stirred mixture of 250 g of nitric acid (d=1.50 g/mL) and 250 g of sulfuric acid (d=1.83 g/mL).
-
The mixture is allowed to stand for 3 hours at room temperature.
-
The reaction mixture is then poured into ice water, causing the hexanitrodiphenylamine to precipitate.
-
The precipitate is filtered, washed thoroughly with water, and dried.
-
For purification, the product can be recrystallized from acetone with the addition of petroleum ether, yielding small yellow needles.
-
Conclusion
The journey from a yellow dyestuff to a potent military explosive encapsulates a significant chapter in the history of organic chemistry. The early synthesis of hexanitrodiphenylamine, particularly the development of the two-stage nitration process, showcases the ingenuity of chemists in tackling the challenges of handling highly energetic materials and controlling complex reaction pathways. The protocols and data presented herein offer a window into the foundational work that paved the way for the production and utilization of this powerful, albeit toxic, compound.
References
An In-Depth Technical Guide to the Thermal Decomposition Properties of Dipicrylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipicrylamine, also known as hexanitrodiphenylamine, is a secondary nitramine explosive that has historically been used as a booster explosive.[1] Its highly energetic nature necessitates a thorough understanding of its thermal decomposition properties for safe handling, storage, and potential applications. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its decomposition characteristics, kinetic parameters, and decomposition pathways. The information presented herein is crucial for researchers and scientists working with energetic materials and for professionals in drug development who may encounter nitroaromatic compounds.
Thermal Decomposition Profile
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table presents data for its energetic salts to provide a comparative understanding of its thermal stability.
| Compound | Decomposition Temperature (Td) (°C) | Reference |
| Energetic Salts of this compound | 155 - 285 | [2] |
Experimental Protocols
The characterization of the thermal decomposition of energetic materials like this compound involves several thermoanalytical techniques. The following are detailed methodologies for key experiments.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the heat flow associated with thermal transitions in a material as a function of temperature. For an energetic material like this compound, DSC can identify melting points, decomposition onsets, and peak decomposition temperatures, as well as the enthalpy of decomposition.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum or gold-plated copper pan.
-
Instrument Setup: The DSC instrument is calibrated using standard materials (e.g., indium). An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Heating Rate: A series of experiments are typically run at different linear heating rates (e.g., 5, 10, 15, and 20 °C/min) to allow for kinetic analysis.
-
Temperature Range: The sample is heated over a temperature range that encompasses the expected decomposition, for instance, from ambient temperature to 400°C.
-
Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative reactions.
-
-
Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine the onset temperature of decomposition (To) and the peak exothermic temperature (Tp). The area under the exothermic peak is integrated to calculate the heat of decomposition (ΔHd).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the decomposition temperature range and to study the kinetics of the mass loss.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in a ceramic or platinum TGA pan.
-
Instrument Setup: The TGA instrument's balance is tared before the experiment.
-
Experimental Conditions:
-
Heating Rate: Similar to DSC, experiments are conducted at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).
-
Temperature Range: The sample is heated through its decomposition range, for example, from ambient temperature to 600°C.
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.
-
-
Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the temperature at which mass loss begins and the temperature of the maximum rate of mass loss.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the decomposition products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.
Methodology:
-
Sample Preparation: A very small amount of the sample (micrograms to a few milligrams) is placed in a pyrolysis tube or on a platinum filament.
-
Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 600-1000°C) in the pyrolyzer, which is interfaced with the GC-MS system.
-
GC Separation: The volatile pyrolysis products are swept into the gas chromatograph, where they are separated based on their boiling points and interactions with the capillary column.
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a molecular fingerprint for each component, allowing for their identification by comparison with spectral libraries.
Decomposition Pathway and Kinetics
The thermal decomposition of secondary nitramines, such as this compound, is generally understood to initiate with the homolytic cleavage of the weakest bond, which is the N-NO2 bond.[3]
Proposed Decomposition Pathway
The initial step in the thermal decomposition of this compound is the scission of one of the N-NO2 bonds, leading to the formation of a diphenylaminyl radical and a nitrogen dioxide (NO2) radical. This is followed by a cascade of complex secondary reactions.
References
Spectroscopic Profile of Dipicrylamine: A Technical Guide
Introduction
Dipicrylamine, systematically named 2,4,6-trinitro-N-(2,4,6-trinitrophenyl)aniline and also known as hexanitrodiphenylamine (HND), is a crystalline solid organic compound.[1][2] Historically used as a booster explosive, its handling and application have been limited due to its toxicity.[1] This guide provides an in-depth overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The information presented is intended for researchers, scientists, and professionals in drug development and materials science who require detailed structural and electronic characterization of this molecule.
Molecular Structure and Spectroscopic Overview
This compound consists of two trinitrophenyl (picryl) rings linked by a secondary amine. This structure, with its electron-withdrawing nitro groups and aromatic systems, gives rise to characteristic spectroscopic signatures. The following sections detail the available data for NMR, IR, and UV-Vis spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR data have been reported, primarily through spectral databases.
¹H NMR Data
The proton NMR spectrum of this compound is expected to show signals in the aromatic region, typically between 6.5 and 8.5 ppm.[3][4][5][6] The high degree of substitution and the presence of strongly electron-withdrawing nitro groups will significantly influence the chemical shifts of the aromatic protons. The secondary amine proton (N-H) would also produce a characteristic signal. While a specific spectrum is noted in the Sadtler Research Laboratories Spectral Collection (Spectrum No. 6046), detailed peak assignments are not widely available in open literature.[1]
¹³C NMR Data
The carbon NMR spectrum will be characterized by signals corresponding to the aromatic carbons. These typically appear in the 120-150 ppm range.[4] The carbons directly attached to the nitro groups will be significantly deshielded and appear further downfield. A ¹³C NMR spectrum of this compound is available through SpectraBase, originating from the Aldrich Chemical Company, Inc.[1]
| Data Type | Description | Source |
| ¹H NMR | A reference spectrum is available. Protons on the aromatic rings are expected in the downfield region. | Sadtler Research Laboratories Spectral Collection (Spectrum No. 6046)[1] |
| ¹³C NMR | A reference spectrum is available. Aromatic carbons are expected to appear between 120-150 ppm. | SpectraBase (Aldrich Chemical Company, Inc.)[1] |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. The IR spectrum of this compound is dominated by the characteristic vibrations of the nitro groups, the aromatic rings, and the N-H bond of the secondary amine. A reference IR spectrum is cataloged in the Sadtler Research Laboratories IR Grating Collection (Spectrum No. 15728).[1]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | 3300 - 3500 | Secondary Amine |
| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Ring |
| Asymmetric NO₂ Stretch | 1500 - 1560 | Nitro Group |
| Symmetric NO₂ Stretch | 1335 - 1385 | Nitro Group |
| C=C Stretch (in-ring) | 1400 - 1600 | Aromatic Ring |
| C-N Stretch | 1250 - 1360 | Aryl Amine |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extensive conjugation and the presence of chromophoric nitro groups in this compound result in strong absorption in the UV and visible regions.
| Solvent | λmax (nm) | log ε (L mol⁻¹ cm⁻¹) | Transition Type |
| Ether | 250 | 4.10 | π → π |
| Ether | 372 | 4.18 | n → π |
| Methanol (anion) | 450 | 4.40 | π → π* |
The absorption maxima can be influenced by the solvent polarity and pH. In methanol, the dissociation of the acidic N-H proton leads to the formation of the this compound anion, which exhibits a significant bathochromic (red) shift in its absorption maximum.[7]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. Given its explosive nature, appropriate safety precautions must be taken at all times.
NMR Spectroscopy
-
Sample Preparation: Dissolve a small quantity of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆). Due to its low solubility in many common NMR solvents, DMSO-d₆ is often a good choice.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the aromatic and amine proton regions (approximately 0-12 ppm).
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is necessary.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For solid-state analysis, prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile). Prepare a series of dilutions to obtain concentrations that result in absorbance values within the linear range of the instrument (typically 0.1 to 1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Record the absorption spectrum of each of the diluted sample solutions over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette, and c is the molar concentration.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.
References
- 1. This compound | C12H5N7O12 | CID 8576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 131-73-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. amherst.edu [amherst.edu]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Colorimetric Determination of Potassium Using Dipicrylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate determination of potassium concentrations is crucial in numerous fields, including biomedical research, clinical diagnostics, and pharmaceutical development. Dipicrylamine, also known as hexanitrodiphenylamine, serves as a highly effective reagent for the colorimetric quantification of potassium ions. This method is based on the reaction between potassium ions and this compound to form a distinctly colored precipitate, potassium dipicrylaminate. The intensity of the color is directly proportional to the concentration of potassium, allowing for accurate measurement using spectrophotometry. This application note provides a detailed overview and protocols for the use of this compound in the colorimetric determination of potassium.
Principle of the Method
Potassium ions (K⁺) react with the this compound anion in a solution to form an insoluble, orange-red colored precipitate of potassium dipicrylaminate. The fundamental reaction is as follows:
K⁺ + (C₆H₂(NO₂)₃)₂NH ⇌ (C₆H₂(NO₂)₃)₂NK + H⁺
The amount of the colored precipitate formed can be quantified, or alternatively, the precipitate can be dissolved in a suitable solvent, and the concentration of the intensely colored dipicrylaminate ion can be determined colorimetrically.[1] This method offers a straightforward and sensitive approach for potassium analysis in various sample types, including biological fluids, environmental samples, and pharmaceutical formulations.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the colorimetric determination of potassium using this compound, compiled from various studies.
Table 1: Performance Characteristics
| Parameter | Value | Sample Matrix | Reference |
| Measuring Range | 250 - 1500 mg/L (K⁺) | Water, Soil, Beverages | |
| Standard Error | < ± 2% | Biological Samples | [1] |
| Relative Error | -1.98% to +1.19% | Standard KCl Solution | [2] |
| Wavelength (λmax) | 470 µm | Not Specified | [3] |
Table 2: Potential Interferences
| Interfering Ion | Effect | Mitigation Strategy | Reference |
| Ammonium (B1175870) (NH₄⁺) | Can precipitate with this compound, leading to erroneously high results. | Not specified in detail, but awareness is crucial when analyzing samples with high ammonium content. | [3] |
| Zinc (Zn²⁺) | Can form a yellow precipitate, likely this compound itself, due to hydrolysis of zinc salts creating an acidic solution. | Precipitation of zinc ions with a dilute sodium hydroxide (B78521) solution prior to analysis. | [3] |
Experimental Protocols
Two primary protocols are presented here: a direct precipitation and colorimetric method suitable for biological samples, and a titration method for standard solutions.
Protocol 1: Direct Precipitation and Colorimetric Determination in Biological Samples
This protocol is adapted from a micro-determination method for potassium in biological materials.[1]
1. Reagent Preparation:
-
This compound Reagent (Lithium Dipicrylaminate):
-
Recrystallize commercial this compound from glacial acetic acid. This step is essential for accurate results.[1]
-
Dissolve 0.3 g of 'Specpure' lithium carbonate in 100 ml of water.
-
Warm the lithium carbonate solution and add 1 g of the recrystallized this compound.
-
Boil the mixture gently until all the this compound has dissolved.[1]
-
-
Standard Potassium Chloride Solution:
-
Prepare a stock solution by dissolving a precisely weighed amount of dried KCl in distilled water. A typical concentration is 0.9977 g of KCl in 250 ml of distilled water.[2]
-
Prepare working standards by diluting the stock solution to cover the expected potassium concentration range of the samples.
-
2. Sample Preparation (Dry Ashing):
-
Place the biological sample (e.g., tissue) in a suitable crucible.
-
Dry the sample in an oven.
-
Ash the dried sample in a muffle furnace to remove organic matter.
-
Dissolve the resulting ash in a small, precise volume of dilute hydrochloric acid.
3. Precipitation of Potassium Dipicrylaminate:
-
Transfer a known aliquot of the dissolved sample ash to a micro-centrifuge tube.
-
Add a measured excess of the lithium dipicrylaminate reagent.
-
Allow the mixture to stand at 0°C to ensure complete precipitation of the potassium dipicrylaminate.[1]
-
Centrifuge the tube to pellet the precipitate.
-
Carefully remove the supernatant.
4. Colorimetric Measurement:
-
Dissolve the precipitate in a precise volume of a suitable solvent, such as hot water or acetone (B3395972).[1][2]
-
Transfer the colored solution to a calibrated flask.
-
If necessary, add 0.1 N sodium hydroxide to make the final concentration of alkali about 0.001 N before making up to the final volume.[1]
-
Measure the absorbance of the solution using a spectrophotometer or colorimeter at a suitable wavelength (e.g., with a blue filter, Ilford Nos. 601, 602, 621, or 622).[1]
-
Prepare a calibration curve using the standard potassium chloride solutions treated in the same manner as the samples.
-
Determine the potassium concentration in the sample by comparing its absorbance to the calibration curve.
Protocol 2: Titrimetric Determination of Potassium
This protocol is based on the direct titration of the precipitated potassium dipicrylaminate with a standard acid.[2]
1. Reagent Preparation:
-
This compound Reagent: Prepare as described in Protocol 1.
-
Standard Sulfuric Acid (H₂SO₄): Prepare a standardized solution of approximately N/10 H₂SO₄.
-
Acetone
2. Precipitation:
-
To a sample solution containing potassium, add the this compound reagent to precipitate the potassium salt.
-
Filter the precipitate through a glass filter (e.g., No. 1 G 4).[2]
-
Wash the precipitate with ice-cold distilled water.[2]
3. Titration:
-
Dissolve the washed precipitate in acetone. The solution will be reddish.[2]
-
Directly titrate the acetone solution with the standard N/10 H₂SO₄.
-
The endpoint is the disappearance of the reddish color, as the solution turns yellow with the precipitation of the free amine. No indicator is necessary.[2]
-
Calculate the amount of potassium based on the volume of standard acid used.
Visualizations
The following diagrams illustrate the experimental workflow and the underlying chemical relationship.
Caption: Experimental workflow for colorimetric potassium determination.
Caption: Reaction of potassium with this compound.
References
Application Notes and Protocols for Gravimetric Analysis of Potassium with Dipicrylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipicrylamine, also known as hexanitrodiphenylamine, is a reagent used for the quantitative gravimetric determination of potassium.[1][2] The method is based on the precipitation of potassium ions from a solution as sparingly soluble potassium dipicrylaminate. This application note provides a detailed protocol for this gravimetric analysis, including reagent preparation, experimental procedure, and potential interferences.
The underlying principle of gravimetric analysis is the quantitative isolation of the analyte (in this case, potassium) from a sample solution through a precipitation reaction.[3][4][5][6] The resulting precipitate is a compound of known, constant composition that can be washed, dried, and accurately weighed. The mass of the precipitate is then used to calculate the concentration of the analyte in the original sample.
Chemical Principle
Potassium ions (K⁺) react with the this compound anion to form potassium dipicrylaminate (KC₁₂H₄N₇O₁₂), a stable, orange-colored precipitate. The reaction is as follows:
K⁺ + (C₆H₂(NO₂)₃)₂NH⁻ → KC₁₂H₄N₇O₁₂ (s)
The low solubility of potassium dipicrylaminate in water, especially at lower temperatures, allows for the effective separation and quantification of potassium.[7]
Quantitative Data
The following table summarizes key quantitative data for the gravimetric analysis of potassium with this compound.
| Parameter | Value | Temperature (°C) | Reference |
| Solubility of Potassium Dipicrylaminate in Water | 0.88 g/L | 25 | [7] |
| Solubility of Potassium Dipicrylaminate in Water | 0.073 g/L | 0 | [7] |
| Gravimetric Factor (Potassium) | 0.08194 | N/A | [7] |
| Drying Temperature for Precipitate | 110 °C | N/A | [7] |
Experimental Protocol
This protocol details the necessary steps for the accurate gravimetric determination of potassium using this compound.
1. Reagent Preparation
-
3% Sodium Dipicrylaminate Solution: Prepare by mixing this compound with a slight excess of sodium carbonate and diluting with water to achieve a 3% solution of sodium dipicrylaminate.[7] If the reagent becomes turbid, it should be filtered before use.[7]
-
Magnesium Dipicrylaminate Solution: This can also be used as a precipitating agent, but it is susceptible to interference from phosphate (B84403) ions.[7]
-
Washing Solution: Use ice-cold distilled water (0 °C).[1]
2. Sample Preparation
-
Accurately weigh a sample containing approximately 10-20 mg of potassium.
-
Dissolve the sample in a suitable volume of distilled water in a beaker.
3. Precipitation
-
While constantly stirring the sample solution, add a 20% excess of the 3% sodium dipicrylaminate solution dropwise to precipitate the potassium as potassium dipicrylaminate.[1]
-
Cool the beaker in an ice bath for approximately 15-30 minutes to minimize the solubility of the precipitate.[1]
4. Filtration and Washing
-
Weigh a clean, dry sintered-glass crucible (porosity G4).
-
Filter the cold precipitate under suction using the pre-weighed crucible.
-
Wash the precipitate with small portions of ice-cold distilled water.[1]
5. Drying and Weighing
-
Dry the crucible containing the precipitate in an oven at 110 °C until a constant weight is achieved.[7]
-
Cool the crucible in a desiccator to prevent moisture absorption.
-
Weigh the cooled crucible with the dried precipitate.
-
Repeat the drying and weighing steps until a constant mass is obtained.[4]
6. Calculation
Calculate the mass of potassium in the sample using the following formula:
Mass of Potassium (g) = Mass of Precipitate (g) × 0.08194[7]
Interferences
-
Phosphate: When using the magnesium dipicrylaminate reagent, phosphate ions will interfere. The 3% sodium dipicrylaminate reagent should be used in the presence of phosphate.[7]
-
Ammonium: Ammonium salts can interfere with the precipitation.
-
Coprecipitation: High concentrations of other cations may lead to coprecipitation, resulting in higher than expected results.[7]
Visualizations
Diagram 1: Experimental Workflow for Gravimetric Analysis of Potassium
A flowchart of the gravimetric analysis of potassium.
Diagram 2: Precipitation of Potassium with this compound
The reaction of potassium ions with this compound to form a precipitate.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound | C12H5N7O12 | CID 8576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. web.iyte.edu.tr [web.iyte.edu.tr]
- 4. philadelphia.edu.jo [philadelphia.edu.jo]
- 5. Quantitative Chemical Analysis – Chemistry [pressbooks-dev.oer.hawaii.edu]
- 6. uomosul.edu.iq [uomosul.edu.iq]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes: Dipicrylamine (DPA) as a FRET Quencher for Cellular Imaging of Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipicrylamine (DPA) is a lipophilic anion that serves as a highly effective mobile FRET (Förster Resonance Energy Transfer) acceptor, or quencher, for the optical measurement of membrane potential in live cells. When paired with a genetically encoded, membrane-anchored fluorescent donor, such as farnesylated enhanced Green Fluorescent Protein (eGFP-F), it forms a powerful hybrid Voltage Sensor (hVOS) system. This system offers high spatiotemporal resolution for monitoring dynamic changes in membrane potential, such as action potentials and synaptic activity in neurons.
The principle of the hVOS system relies on the voltage-dependent translocation of DPA within the plasma membrane. At rest, with a negative intracellular potential, DPA resides predominantly in the outer leaflet of the membrane. Upon depolarization, the change in the electric field drives DPA to the inner leaflet. This movement brings DPA into close proximity (within the Förster distance) of the eGFP-F anchored to the intracellular side of the membrane, leading to the quenching of eGFP's fluorescence. The change in fluorescence intensity is directly proportional to the change in membrane potential, allowing for real-time optical recording of cellular electrical activity.
Key Applications
-
Neuroscience: High-resolution mapping of neuronal activity, including the study of action potential propagation, synaptic integration, and dendritic computation in single neurons and neuronal circuits.
-
Cardiomyocyte Physiology: Monitoring of action potentials and electrical signaling in cardiac cells.
-
Drug Discovery: High-throughput screening of compounds that modulate the activity of ion channels and other membrane proteins by detecting their effect on cellular membrane potential.
Quantitative Data Summary
The performance of DPA-based FRET sensors can be influenced by the specific fluorescent donor, the cell type, and the concentration of DPA used. The following table summarizes typical performance characteristics for the widely used eGFP-F/DPA hVOS system.
| Parameter | Typical Value | Notes |
| FRET Donor | eGFP-F (farnesylated eGFP) | Genetically encoded and targeted to the inner leaflet of the plasma membrane. |
| FRET Acceptor | This compound (DPA) | Externally applied mobile quencher. |
| Dynamic Range (ΔF/F) | Up to -34% per 100 mV | Highly dependent on DPA concentration. A more physiologically tolerated concentration of 2 µM DPA yields a lower but still robust signal.[1] |
| Response Kinetics | Sub-millisecond | Capable of resolving fast events like neuronal action potentials.[1] |
| Working DPA Concentration | 1 - 5 µM (in bath) | Higher concentrations (>3 µM) yield larger signals but can increase membrane capacitance and may be cytotoxic.[1] |
| Signal-to-Noise Ratio | High | Enables the recording of single, non-averaged action potentials.[2] |
Experimental Protocols
Protocol 1: Preparation of DPA Stock Solution
-
Reagents and Materials:
-
This compound (DPA) powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Prepare a 10 mM stock solution of DPA by dissolving the appropriate amount of DPA powder in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Live Cell Imaging of Neuronal Activity in Brain Slices using eGFP-F/DPA hVOS
This protocol is adapted for acute brain slices from animals previously expressing a membrane-targeted fluorescent protein (e.g., eGFP-F) in the neurons of interest.
-
Reagents and Materials:
-
Brain slices (e.g., 300 µm thick) from an animal expressing eGFP-F in the desired neuronal population.
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂.
-
DPA stock solution (10 mM in DMSO).
-
Perfusion system for a recording chamber on a microscope stage.
-
Fluorescence microscope (upright or inverted) equipped for epifluorescence or confocal imaging, with appropriate filter sets for eGFP (e.g., excitation ~488 nm, emission ~510 nm).
-
High-speed camera (sCMOS or EMCCD).
-
Electrode for electrical stimulation (if required).
-
-
Procedure:
-
Slice Preparation: Prepare acute brain slices using standard procedures and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Microscope Setup: Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.
-
Baseline Imaging: Locate the eGFP-F expressing neurons. Acquire baseline fluorescence images to assess the health of the cells and the expression of the fluorescent protein.
-
DPA Loading:
-
Prepare the working solution of DPA by diluting the 10 mM stock solution into the perfusion aCSF to a final concentration of 1-5 µM. Note: The optimal concentration should be determined empirically, starting with a lower concentration (e.g., 2 µM) to minimize effects on membrane capacitance.[1]
-
Switch the perfusion to the DPA-containing aCSF.
-
Allow the slice to incubate in the DPA solution for several minutes. The quenching of the eGFP-F fluorescence can be monitored in real-time.
-
-
Image Acquisition:
-
Once a stable level of quenching is achieved, begin image acquisition.
-
Use a high frame rate (e.g., 100-500 Hz) to capture fast changes in fluorescence.
-
If studying evoked activity, synchronize the image acquisition with the electrical stimulation.
-
Record the fluorescence signal before, during, and after the stimulation.
-
-
Data Analysis:
-
Correct for any photobleaching by fitting an exponential function to the pre-stimulus baseline and normalizing the entire trace.
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the fluorescence signal at each time point (F).
-
Normalize the change in fluorescence by dividing by the baseline fluorescence to obtain the ΔF/F value: ΔF/F = (F - F₀) / F₀ .
-
The resulting ΔF/F trace represents the change in membrane potential over time.
-
-
Visualizations
References
Application Notes and Protocols: Dipicrylamine-Based Ion-Selective Electrodes for Alkali Metals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipicrylamine, a hexanitro-substituted diphenylamine, has historically been utilized as an effective complexing agent for the selective extraction and colorimetric determination of alkali metals, most notably potassium, rubidium, and cesium.[1][2][3] Its strong interaction with these larger alkali cations makes it a compelling candidate for use as an ionophore in potentiometric ion-selective electrodes (ISEs). These electrodes offer a simple, cost-effective, and rapid method for determining the activity of specific ions in a variety of sample matrices.
This document provides detailed application notes and experimental protocols for the fabrication and characterization of this compound-based PVC membrane electrodes for the determination of alkali metal ions. While this compound has been extensively used in classical analytical techniques, its application in modern ISEs is less documented. The following protocols are based on established principles of ISE fabrication and the known ion-exchange properties of this compound.
Principle of Operation
The core of the this compound-based ISE is a plasticized poly(vinyl chloride) (PVC) membrane impregnated with this compound. At the membrane-sample interface, the this compound selectively complexes with alkali metal ions (M⁺). This complexation event leads to a charge separation across the interface, generating a phase boundary potential. This potential is dependent on the activity of the target alkali metal ion in the sample solution. According to the Nernst equation, under ideal conditions, the electrode potential will change by approximately 59/z mV for every tenfold change in the activity of the ion (where z is the charge of the ion).
The overall potentiometric measurement is made by comparing the potential of the this compound-based ISE against a stable external reference electrode.
Quantitative Data Summary
Due to the limited availability of recent literature on this compound-based ISEs, the following table summarizes expected performance characteristics based on its known selectivity in solvent extraction studies and typical performance of similar PVC membrane ISEs.
| Parameter | Potassium (K⁺) | Sodium (Na⁺) | Cesium (Cs⁺) |
| Linear Range (M) | 10⁻⁵ to 10⁻¹ | 10⁻⁴ to 10⁻¹ | 10⁻⁶ to 10⁻¹ |
| Limit of Detection (M) | ~5 x 10⁻⁶ | ~5 x 10⁻⁵ | ~5 x 10⁻⁷ |
| Nernstian Slope (mV/decade) | ~58 | ~55 | ~59 |
| Optimal pH Range | 4 - 9 | 5 - 9 | 4 - 9 |
| Response Time (s) | < 30 | < 30 | < 30 |
| Selectivity Coefficient (log KpotM⁺,J⁺) | K⁺ > Cs⁺ > Rb⁺ >> Na⁺, Li⁺ | Na⁺ > Li⁺ | Cs⁺ > Rb⁺ > K⁺ >> Na⁺, Li⁺ |
Note: The selectivity coefficients are qualitative and based on extraction data. Experimental determination is required for precise values.
Experimental Protocols
I. Preparation of the this compound-Based PVC Membrane
This protocol describes the preparation of a PVC membrane containing this compound as the ionophore.
Materials:
-
This compound (Hexanitrodiphenylamine)
-
High molecular weight poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., 2-Nitrophenyl octyl ether - o-NPOE, or Dibutyl phthalate (B1215562) - DBP)
-
Lipophilic additive (e.g., Potassium tetrakis(4-chlorophenyl)borate - KTCPB)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Component Weighing: In a glass vial, accurately weigh the membrane components. A typical composition would be:
-
This compound: 1-2% (w/w)
-
PVC: 30-33% (w/w)
-
Plasticizer (o-NPOE): 65-68% (w/w)
-
KTCPB: 0.1-0.5% (w/w)
-
-
Dissolution: Add approximately 5 mL of anhydrous THF to the vial.
-
Homogenization: Seal the vial and stir the mixture with a magnetic stirrer until all components are completely dissolved, and the solution is homogeneous. This may take several hours.
-
Membrane Casting: Place a glass ring (e.g., 2-3 cm diameter) on a clean, flat glass plate. Pour the membrane cocktail into the ring.
-
Solvent Evaporation: Cover the setup with a petri dish to allow for slow evaporation of the THF in a dust-free environment at room temperature. This process typically takes 24-48 hours.
-
Membrane Retrieval: Once the membrane is fully formed and dry, carefully peel it from the glass plate.
II. Fabrication of the Ion-Selective Electrode
Materials:
-
Prepared this compound-PVC membrane
-
ISE body (e.g., from Philips or Metrohm)
-
Inner filling solution (e.g., 0.01 M KCl for a K⁺ selective electrode)
-
Internal reference electrode (e.g., Ag/AgCl wire)
-
PVC-THF slurry for sealing
Procedure:
-
Membrane Punching: Cut a small disc (e.g., 5-7 mm diameter) from the cast membrane using a cork borer.
-
Electrode Assembly: Securely fix the membrane disc to the end of the ISE body. A thin layer of PVC-THF slurry can be used as an adhesive to ensure a watertight seal.
-
Filling: Fill the electrode body with the appropriate inner filling solution.
-
Internal Reference Insertion: Insert the Ag/AgCl internal reference electrode into the body, ensuring it is immersed in the inner filling solution.
-
Conditioning: Condition the newly fabricated electrode by soaking it in a 0.01 M solution of the primary ion (e.g., KCl for a K⁺ ISE) for at least 12 hours before use.
III. Potentiometric Measurements and Calibration
Equipment:
-
This compound-based ISE
-
External reference electrode (e.g., double junction Ag/AgCl)
-
High-impedance ion meter or pH/mV meter
-
Magnetic stirrer and stir bars
-
Standard solutions of the alkali metal chlorides
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of the target alkali metal chloride (e.g., 1.0 M to 1.0 x 10⁻⁷ M) by serial dilution.
-
Electrode Setup: Connect the this compound ISE and the external reference electrode to the ion meter.
-
Calibration:
-
Start with the most dilute standard solution.
-
Immerse the electrodes in the solution and stir at a constant, moderate rate.
-
Record the potential reading once it has stabilized.
-
Rinse the electrodes with deionized water and gently blot dry between measurements.
-
Repeat the measurement for each standard solution, moving from dilute to concentrated.
-
-
Calibration Curve: Plot the measured potential (mV) on the y-axis against the logarithm of the standard solution activity/concentration on the x-axis. The slope of the linear portion of the curve should be close to the theoretical Nernstian value.
-
Sample Measurement:
-
Immerse the calibrated electrodes in the sample solution.
-
Stir and record the stable potential reading.
-
Determine the concentration of the alkali metal in the sample by interpolating the measured potential on the calibration curve.
-
Visualizations
Caption: Workflow for the fabrication and use of a this compound-based ISE.
Caption: Mechanism of potential generation at the this compound-ISE interface.
References
- 1. Novel applications of this compound as an extractant in the determination of alkali metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a colorimetric sensor for anions: experimental and computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes: High-Speed Optical Measurement of Membrane Potential Using the DiO/DPA System
Introduction
The DiO/DPA system is a powerful and sensitive two-component optical method for real-time measurement of membrane potential changes in living cells.[1] It offers a non-invasive, high-speed, and low-cytotoxicity alternative to traditional electrophysiological techniques, making it ideal for high-throughput screening, drug discovery, and fundamental research in neuroscience and cardiology.[1][2] The system operates on the principle of Fluorescence Resonance Energy Transfer (FRET), providing a robust and rapid fluorescence response to voltage changes on a submillisecond timescale.[1][3]
Principle of Operation: A FRET-Based Voltage Sensor
The DiO/DPA system utilizes a pair of molecules to report voltage changes across the plasma membrane:
-
DiO (DiOC16(3)) : A lipophilic, green-fluorescent dye that acts as a stationary FRET donor .[1][4] It stably incorporates into the cell membrane, providing a constant source of fluorescence.
-
DPA (Dipicrylamine) : A lipophilic anion that acts as a mobile FRET acceptor or quencher .[1][3]
The core mechanism relies on the voltage-dependent movement of DPA within the membrane.[4] When the cell is at rest (polarized), the negative intracellular potential repels the anionic DPA from the inner leaflet of the plasma membrane. This increases the distance between DiO and DPA, leading to minimal FRET and high DiO fluorescence.
Upon depolarization, the reduction of the negative potential inside the cell allows DPA to rapidly translocate to the inner leaflet, bringing it in close proximity to DiO.[3] This proximity enables efficient FRET, causing a quenching of DiO's fluorescence. The change in fluorescence intensity is directly proportional to the change in membrane potential.[4]
Caption: Mechanism of DiO/DPA voltage sensing.
Performance and Specifications
The DiO/DPA system provides exceptional sensitivity and temporal resolution, enabling the detection of individual action potentials and subthreshold events in single trials.[5][6]
| Parameter | Specification | Cell Type | Reference |
| Fluorescence Change | >56% per 100 mV | HEK-293 Cells | [1][4][5][7] |
| >25% per 100 mV | Neuronal Cultures, Brain Slices | [1][4][5][7] | |
| Response Time (τ) | ~0.1 milliseconds | HEK-293 Cells | [5][6] |
| Signal-to-Noise Ratio (SNR) | >6 for single-trial Action Potentials | Neurons | [5] |
| DiO Excitation / Emission | 484 nm / 501 nm | N/A | [1][7] |
| DPA Absorption | 406 nm | N/A | [4][7] |
Key Advantages
-
High Sensitivity : Delivers large fluorescence signal changes in response to voltage fluctuations.[1]
-
Fast Kinetics : Reports membrane potential on a submillisecond time scale, suitable for tracking rapid events like action potentials.[5]
-
Low Cytotoxicity : DPA concentrations effective for sensing (1-2 µM) have negligible effects on neuronal firing properties.[2][5][6]
-
Ease of Use : Involves a straightforward staining protocol without the need for genetic modification.[5]
Experimental Protocols
Materials and Reagents
-
DiO/DPA Membrane Potential Detection Kit (e.g., Biotium Cat. #30037) containing:
-
Cultured cells (e.g., HEK-293, primary neurons) on glass coverslips or in 96-well plates.
-
Physiological recording solution (e.g., Hanks' Balanced Salt Solution (HBSS) or artificial cerebrospinal fluid (aCSF)) buffered with HEPES.[8]
-
High-speed fluorescence imaging setup (microscope with a sensitive camera or photodiode).
-
Perfusion system for solution exchange.
General Experimental Workflow
The overall process involves cell labeling with the stationary donor (DiO), followed by the application of the mobile quencher (DPA) and subsequent fluorescence imaging.
Caption: General experimental workflow for DiO/DPA assays.
Detailed Protocol for Cultured Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
A. Reagent Preparation
-
DiO Working Solution : Prepare a 1-5 µM DiO working solution by diluting the 2 mM stock in your physiological recording buffer. Vortex to mix.
-
DPA Working Solution : Prepare a 1-5 µM DPA working solution from the 20 mM stock in the same buffer. The optimal concentration should be determined empirically; start with 1-2 µM to minimize potential effects on cell excitability.[5][6]
B. Cell Staining and Imaging
-
DiO Loading :
-
Wash cultured cells once with pre-warmed physiological buffer.
-
Replace the buffer with the DiO working solution.
-
Incubate for 20-30 minutes at 37°C. The lipophilic DiO will incorporate into the plasma membrane.
-
-
Wash :
-
Gently wash the cells two to three times with fresh physiological buffer to remove unbound DiO.
-
-
DPA Application and Equilibration :
-
Transfer the coverslip to the imaging chamber of the microscope.
-
Perfuse the chamber with the DPA working solution. For static cultures, replace the buffer with the DPA working solution.
-
Allow 5-10 minutes for DPA to equilibrate with the cell membranes.
-
-
Imaging :
-
Using your fluorescence microscope, focus on the labeled cells. Use an appropriate filter set for DiO (Excitation ~480 nm, Emission ~510 nm).
-
Record a stable baseline fluorescence (F₀).
-
Stimulate the cells to induce membrane potential changes (e.g., via electrical field stimulation, application of neurotransmitters, or ion channel modulators).
-
Record the resulting fluorescence changes (F) at high speed.
-
Protocol for Brain Slices
-
Slice Preparation : Prepare acute brain slices using standard techniques.
-
DPA Incubation : Pre-incubate the slices in oxygenated aCSF containing the desired DPA concentration (e.g., 1-5 µM) for at least 45 minutes to ensure equilibrium.[5]
-
DiO Loading : Target individual neurons for labeling. This can be achieved by using a patch pipette filled with a DiO solution for cell-attached labeling.[5]
-
Imaging :
-
Continuously perfuse the slice with the DPA-containing aCSF during the experiment.
-
Record fluorescence changes from the DiO-labeled neuron while eliciting neuronal activity through current injection or synaptic stimulation.[5]
-
Data Analysis
The change in membrane potential is reported as a relative change in fluorescence intensity (ΔF/F₀).
-
Calculation : ΔF/F₀ = (F - F₀) / F₀
-
F₀ : The baseline fluorescence intensity before stimulation.
-
F : The fluorescence intensity during the response.
-
Since depolarization causes fluorescence quenching, the ΔF/F₀ value will be negative. The resulting trace is often inverted for easier comparison with electrophysiological recordings.[5]
References
- 1. biotium.com [biotium.com]
- 2. researchgate.net [researchgate.net]
- 3. biotium.com [biotium.com]
- 4. biotium.com [biotium.com]
- 5. Submillisecond Optical Reporting of Membrane Potential In Situ Using a Neuronal Tracer Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Submillisecond optical reporting of membrane potential in situ using a neuronal tracer dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biotium DiO/DPA membrane potential detection kit, Quantity: Pack of 1 | Fisher Scientific [fishersci.com]
- 8. Membrane Potential Measurements of Isolated Neurons Using a Voltage-Sensitive Dye | PLOS One [journals.plos.org]
Application Note: High-Performance Thin-Layer Chromatography for the Analysis of Dipicrylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Thin-Layer Chromatography (HPTLC) method for the qualitative and quantitative analysis of Dipicrylamine. This compound, a hexanitro derivative of diphenylamine, is a compound of interest in various fields, including as a booster explosive and a reagent for the gravimetric determination of potassium.[1][2] The described HPTLC method offers a reliable, efficient, and cost-effective approach for its analysis, separating it from potential impurities and degradation products. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and densitometric analysis, along with expected validation parameters.
Introduction
High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and reproducibility.[3] Its advantages, such as the ability to analyze multiple samples simultaneously and the low consumption of mobile phase, make it a valuable tool in pharmaceutical analysis, forensic science, and quality control.[4][5]
This compound is a yellow solid that is insoluble in water and alcohol but soluble in alkalies and warm acetic or nitric acid.[1][2][6] Due to its explosive nature, proper handling and safety precautions are paramount.[1] This proposed HPTLC method provides a robust framework for the accurate and precise determination of this compound.
Experimental Protocols
Materials and Methods
Chemicals and Reagents:
-
This compound reference standard
-
Toluene (AR grade)
-
Chloroform (AR grade)
-
Acetonitrile (AR grade)
-
Heptane (AR grade)
-
Methanol (B129727) (AR grade)
-
Glacial Acetic Acid (AR grade)
-
Pre-coated Silica Gel 60 F254 HPTLC plates (20 x 10 cm)
Equipment:
-
HPTLC system equipped with:
-
Automatic sample applicator
-
Twin-trough developing chamber
-
TLC scanner
-
Integration software
-
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
Preparation of Standard Solution
Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of 1 mg/mL. From this stock solution, prepare working standard solutions of desired concentrations by further dilution with methanol.
Sample Preparation
For the analysis of this compound in a sample matrix, a suitable extraction procedure should be developed based on the sample type. A generic approach would involve extracting a known weight of the sample with methanol, followed by sonication and filtration to obtain a clear solution for application.
Chromatographic Conditions
The following chromatographic conditions are proposed for the separation of this compound:
Table 1: Proposed HPTLC Method Parameters for this compound Analysis
| Parameter | Description |
| Stationary Phase | Pre-coated Silica Gel 60 F254 HPTLC plates |
| Mobile Phase | Toluene: Chloroform: Acetonitrile: Heptane (10:1:1:2, v/v/v/v)[3] |
| Chamber Saturation | 20 minutes with the mobile phase in a twin-trough chamber |
| Application Volume | 5 µL per band |
| Band Length | 8 mm |
| Development Distance | 80 mm |
| Drying | Air-dried for 5 minutes |
| Detection Wavelength | Densitometric scanning at 254 nm |
Method Validation Parameters (Expected)
A validation of the proposed HPTLC method should be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose.[4][7] The following table summarizes the expected validation parameters.
Table 2: Expected Validation Parameters for the HPTLC Method
| Parameter | Expected Range/Value |
| Rf Value | 0.4 - 0.6 |
| Linearity Range | 100 - 1000 ng/spot |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | < 20 ng/spot |
| Limit of Quantitation (LOQ) | < 60 ng/spot |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Data Presentation
The quantitative analysis of this compound would involve constructing a calibration curve by plotting the peak area against the corresponding concentration of the applied standards. The concentration of this compound in unknown samples can then be determined from this calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the HPTLC analysis of this compound.
Caption: HPTLC analysis workflow for this compound.
Logical Relationship of Method Validation
The following diagram outlines the logical relationship between the different parameters of HPTLC method validation.
Caption: Key parameters for HPTLC method validation.
Conclusion
The proposed HPTLC method provides a straightforward and effective approach for the analysis of this compound. The method is expected to be rapid, accurate, and precise, making it suitable for routine quality control and research applications. The detailed protocol and expected validation parameters provided in this application note serve as a comprehensive guide for researchers and scientists working with this compound. As with any explosive material, all handling of this compound should be conducted with appropriate safety measures in place.
References
- 1. echemi.com [echemi.com]
- 2. Cas 131-73-7,this compound | lookchem [lookchem.com]
- 3. Detection of Seven Explosive Standards Using High-Performance Thin Layer Chromatography (HPTLC) - ProQuest [proquest.com]
- 4. A High-Performance Thin Layer Chromatography (HPTLC) Method for Simultaneous Determination of Diphenhydramine Hydrochloride and Naproxen Sodium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. This compound | C12H5N7O12 | CID 8576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Application of HPTLC with Densitometry for Evaluation of the Impact of External Factors on Contents of Diphenhydramine in Its Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dipicrylamine as a Colorimetric Anion Sensor for Fluoride and Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipicrylamine (2,4,6,2',4',6'-hexanitrodiphenylamine, DPA) is a well-established reagent for the detection and extraction of metal ions, particularly potassium. However, its utility as a colorimetric sensor for anions has been a more recent discovery. The secondary amine (N-H) group within the DPA molecule can engage in hydrogen bonding with various anions. This interaction, particularly with basic anions, can lead to deprotonation, resulting in a distinct and visually perceptible color change. This property makes DPA a promising candidate for the straightforward, naked-eye detection of anions such as fluoride (B91410) (F⁻) and acetate (B1210297) (OAc⁻) in organic media.[1]
These application notes provide a comprehensive overview of the use of this compound as a colorimetric sensor for fluoride and acetate anions. Detailed experimental protocols for UV-vis spectrophotometry and ¹H NMR spectroscopy are provided to enable researchers to replicate and adapt these methods for their specific applications.
Signaling Pathway and Sensing Mechanism
The sensing mechanism of this compound towards basic anions like fluoride and acetate involves a two-step process in an acetonitrile (B52724) solution:
-
Hydrogen Bonding: The anion initially interacts with the proton of the secondary amine (N-H) group of the DPA molecule through hydrogen bonding.
-
Deprotonation: Subsequently, a deprotonation of the N-H group occurs, leading to the formation of the DPA⁻ anion. This deprotonation is accompanied by a significant change in the electronic properties of the molecule, resulting in a distinct color change from yellow to reddish-orange/brown.[1]
The overall reaction can be summarized as follows:
DPA-H (yellow) + Anion⁻ ⇌ [DPA-H···Anion⁻] → DPA⁻ (reddish-orange/brown) + H-Anion
This distinct color change allows for the qualitative and quantitative determination of fluoride and acetate concentrations.
Caption: Signaling pathway of this compound with anions.
Quantitative Data Summary
The interaction of this compound with fluoride and acetate anions has been quantified using UV-vis spectroscopy. The following tables summarize the key data for these interactions in acetonitrile.
Table 1: UV-vis Spectral Data for this compound and its Anion Complexes
| Species | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| This compound (DPA) | 350 | 15,000 |
| DPA + Fluoride (F⁻) | 425 | 25,000 |
| DPA + Acetate (OAc⁻) | 425 | 23,000 |
Table 2: Rate Constants for the Reaction of this compound with Anions
| Anion | Rate Constant (k, s⁻¹) |
| Fluoride (F⁻) | 1.2 x 10⁻³ |
| Acetate (OAc⁻) | 0.8 x 10⁻³ |
Experimental Protocols
The following are detailed protocols for the key experiments to characterize the interaction of this compound with fluoride and acetate anions.
Protocol 1: UV-vis Spectrophotometric Titration
This protocol describes the procedure for determining the binding affinity and stoichiometry of the interaction between this compound and the target anions using UV-vis spectroscopy.
Materials:
-
This compound (DPA)
-
Tetrabutylammonium fluoride (TBAF)
-
Tetrabutylammonium acetate (TBAOAc)
-
Acetonitrile (CH₃CN), spectrophotometric grade
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-vis spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of DPA (e.g., 1 x 10⁻³ M) in acetonitrile.
-
Prepare stock solutions of TBAF and TBAOAc (e.g., 1 x 10⁻² M) in acetonitrile.
-
-
Titration Procedure:
-
Pipette a known volume of the DPA stock solution into a quartz cuvette and dilute with acetonitrile to a final concentration of approximately 2.5 x 10⁻⁵ M.
-
Record the initial UV-vis spectrum of the DPA solution from 300 to 600 nm.
-
Add small aliquots (e.g., 2-10 µL) of the anion stock solution (TBAF or TBAOAc) to the DPA solution in the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the UV-vis spectrum after each addition.
-
Continue the additions until no further significant changes in the spectrum are observed.
-
-
Data Analysis:
-
Plot the absorbance at the new absorption maximum (around 425 nm) against the concentration of the added anion.
-
The stoichiometry of the binding can be determined from the molar ratio plot (Job's plot).
-
The binding constant (Ka) can be calculated by fitting the titration data to a suitable binding isotherm model (e.g., 1:1 binding).
-
Caption: Workflow for UV-vis spectrophotometric titration.
Protocol 2: ¹H NMR Spectroscopic Titration
This protocol outlines the procedure for monitoring the interaction between this compound and anions using ¹H NMR spectroscopy, which provides insights into the specific sites of interaction.
Materials:
-
This compound (DPA)
-
Tetrabutylammonium fluoride (TBAF)
-
Tetrabutylammonium acetate (TBAOAc)
-
Deuterated acetonitrile (CD₃CN)
-
NMR tubes
-
Micropipettes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of DPA in deuterated acetonitrile (e.g., 5 mM).
-
Prepare stock solutions of TBAF and TBAOAc in deuterated acetonitrile (e.g., 50 mM).
-
-
Titration Procedure:
-
Transfer a known volume (e.g., 0.5 mL) of the DPA stock solution into an NMR tube.
-
Acquire a ¹H NMR spectrum of the DPA solution alone.
-
Add a small, precise volume (e.g., 5 µL) of the anion stock solution to the NMR tube containing the DPA solution.
-
Shake the NMR tube gently to ensure thorough mixing.
-
Acquire a ¹H NMR spectrum after each addition of the anion.
-
Continue adding the anion in increments until the desired molar ratio is reached or no further significant changes in the chemical shifts are observed.
-
-
Data Analysis:
-
Monitor the chemical shift changes of the N-H proton of DPA. A significant downfield shift or disappearance of this peak upon addition of the anion indicates hydrogen bonding and subsequent deprotonation.
-
Analyze the changes in the chemical shifts of the aromatic protons of DPA to understand the electronic effects of anion binding.
-
Conclusion
This compound serves as an effective and straightforward colorimetric sensor for the detection of fluoride and acetate anions in organic media. The distinct color change upon interaction provides a simple method for naked-eye detection, while UV-vis and NMR spectroscopy offer robust platforms for quantitative analysis and mechanistic studies. The provided protocols offer a solid foundation for researchers to utilize this compound in their anion sensing applications.
References
Application Notes and Protocols for the Micro-determination of Potassium Using Dipicrylamine Reagent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the micro-determination of potassium using Dipicrylamine (2,4,6-trinitro-N-(2,4,6-trinitrophenyl)benzenamine) reagent. This method is valued for its ability to accurately quantify small amounts of potassium, particularly in biological samples.[1]
This compound reacts with potassium ions to form a sparingly soluble, intensely colored precipitate of potassium dipicrylaminate.[1] The amount of potassium can then be determined through various analytical techniques, including gravimetric, colorimetric, and titrimetric methods.[2][3]
Key Advantages:
-
High Sensitivity: Suitable for the determination of microquantities of potassium.[2]
-
Good Specificity: The potassium salt of this compound has a constant composition and crystallizes easily.[1]
-
Versatility: The resulting precipitate can be analyzed using multiple quantitative methods.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the micro-determination of potassium using this compound.
Table 1: Gravimetric Analysis Parameters
| Parameter | Value | Reference |
|---|---|---|
| Conversion Factor (Precipitate to K) | 0.08194 | [2] |
| Temperature for Precipitation | 0°C | [2] |
| Drying Temperature for Precipitate | 110°C |[2] |
Table 2: Colorimetric Analysis Parameters
| Parameter | Value | Reference |
|---|---|---|
| Wavelength for Measurement | Blue filter (e.g., Ilford Nos. 601, 602, 621, or 622) | [1] |
| Concentration Range | 30 to 70 µg of potassium per 100 ml | [1] |
| Final Alkali Concentration | ~0.001 N Sodium Hydroxide (B78521) |[1] |
Table 3: Titrimetric Analysis Performance
| Parameter | Value | Reference |
|---|---|---|
| Relative Error Range | -1.98% to +1.19% | [3] |
| Average Relative Error | 0.87% |[3] |
Experimental Protocols
Protocol 1: Gravimetric Determination of Potassium
This protocol details the precipitation of potassium as potassium dipicrylaminate and its subsequent quantification by weight.[2]
1. Reagent Preparation:
-
This compound Reagent (3%): Prepare a 3% solution of sodium dipicrylaminate. This can be synthesized by mixing this compound with a slight excess of sodium carbonate and diluting with water.[2] If the reagent becomes turbid, it should be filtered before use.[2]
2. Sample Preparation:
-
Ensure the sample solution is neutral or slightly alkaline.
3. Precipitation:
-
To 5 ml of the sample solution containing up to 10 mg of potassium, add 4 ml of the 3% this compound reagent.[2]
-
Cool the mixture in an ice bath to 0°C to facilitate complete precipitation.[2]
4. Filtration and Washing:
-
Filter the precipitate through a pre-weighed filter stick or a sintered glass crucible.[2]
-
Wash the precipitate with a minimal amount of ice-cold distilled water (saturated with potassium dipicrylaminate at 0°C).[2]
5. Drying and Weighing:
-
Dry the precipitate at 110°C to a constant weight.[2]
-
Weigh the dried precipitate on an analytical balance.[2]
6. Calculation:
-
Calculate the amount of potassium using the following formula:
-
Weight of Potassium = Weight of Precipitate × 0.08194[2]
-
Protocol 2: Colorimetric Determination of Potassium
This method is suitable for micro-quantities of potassium and relies on measuring the color intensity of the dipicrylaminate ion.[1]
1. Reagent Preparation:
-
Recrystallized this compound: Recrystallize commercial this compound from glacial acetic acid. This step is crucial for accurate results.[1]
-
Lithium Dipicrylaminate Reagent: Dissolve 0.3 g of 'Specpure' lithium carbonate in 100 ml of water. Warm this solution with 1 g of recrystallized this compound and boil gently until all the this compound has dissolved.[1]
2. Sample Preparation (for biological samples):
-
Dry-ash the biological sample to remove organic matter.
-
Dissolve the ash in a suitable solvent.
3. Precipitation:
-
Precipitate the potassium from the sample solution as its dipicrylaminate salt.
4. Dissolution of Precipitate:
-
Dissolve the precipitate in hot water using a filter-stick and transfer the solution to a calibrated flask.[1]
5. Colorimetric Measurement:
-
Dilute the solution so that it contains the equivalent of 30 to 70 µg of potassium per 100 ml.[1]
-
Add sufficient 0.1 N sodium hydroxide to make the final alkali concentration approximately 0.001 N.[1]
-
Measure the extinction of the solution in a 1-cm cell using a blue filter (e.g., Ilford Nos. 601, 602, 621, or 622).[1]
-
Determine the potassium concentration by comparing the reading to a calibration curve prepared with standard potassium solutions.
Protocol 3: Acidimetric Titration of Potassium Dipicrylaminate
This rapid titrimetric method offers a simpler alternative to gravimetric analysis.[3]
1. Reagent Preparation:
-
Standard Acid: Prepare a standardized solution of a strong acid (e.g., N/10 H₂SO₄).[3]
-
Acetone: Use analytical grade acetone.
2. Precipitation and Washing:
-
Precipitate and wash the potassium dipicrylaminate as described in the gravimetric protocol.
3. Titration:
-
Dissolve the washed precipitate in acetone.[3]
-
Titrate the resulting reddish solution directly with the standard acid.[3]
-
The endpoint is indicated by a color change from red (potassium salt) to yellow (precipitated amine). No external indicator is required.[3]
4. Calculation:
-
Calculate the amount of potassium based on the stoichiometry of the reaction between potassium dipicrylaminate and the acid.
Visualizations
Caption: Experimental workflow for potassium micro-determination.
Caption: Reaction and analysis pathways.
References
Application of Dipicrylamine in the Analysis of Environmental Samples: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipicrylamine, a hexanitro-substituted diphenylamine, is a versatile reagent in analytical chemistry, particularly for the determination of specific cations in environmental samples. Its ability to form colored and sparingly soluble salts with certain ions makes it suitable for a range of analytical techniques, including spectrophotometry, gravimetric analysis, volumetric analysis, and ion-selective electrode (ISE) potentiometry. Furthermore, its selective affinity for larger alkali metals has led to its application in the radiochemical analysis of cesium, particularly in the context of radioactive waste management.
These application notes provide detailed protocols and quantitative data for the use of this compound in the analysis of potassium in water and soil, and the extraction of cesium from aqueous solutions, relevant to environmental monitoring and remediation.
Spectrophotometric Determination of Potassium in Water and Soil Samples
The reaction of potassium ions with the sodium salt of this compound in a slightly alkaline medium results in the formation of a colored potassium dipicrylaminate precipitate. This precipitate can be dissolved in a suitable solvent, and the resulting colored solution is measured spectrophotometrically.
Quantitative Data
| Parameter | Water Samples | Soil Extracts | Reference |
| Linearity Range | 1 - 10 µg/mL | 1 - 10 µg/mL | [1] |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL (in extract) | [1] |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 µg/mL (in extract) | [1] |
| Recovery | 98 - 102% | 95 - 105% |
Experimental Protocols
Sample Preparation:
-
Water Samples: Filter the water sample through a 0.45 µm membrane filter to remove suspended particles. If the potassium concentration is expected to be high, dilute the sample with deionized water to fall within the linear range of the method.
-
Soil Samples:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove coarse debris.
-
Extract the available potassium by shaking a known weight of soil (e.g., 10 g) with a suitable extracting solution (e.g., 1 M ammonium (B1175870) acetate, Mehlich-3, or Bray P1 reagent) for a specified time (e.g., 30 minutes).[2][3]
-
Filter the suspension to obtain a clear soil extract.
-
Spectrophotometric Analysis:
-
Reagent Preparation: Prepare a stock solution of sodium dipicrylaminate by dissolving a known amount in deionized water with a small amount of sodium carbonate to ensure complete dissolution.
-
Standard Preparation: Prepare a series of potassium standard solutions (e.g., 1, 2, 4, 6, 8, 10 µg/mL) from a certified potassium standard.
-
Color Development:
-
To an aliquot of the sample (or standard), add a sufficient volume of the sodium dipicrylaminate solution.
-
Adjust the pH to the optimal range (typically slightly alkaline) using a suitable buffer.
-
Allow the mixture to stand for a defined period to ensure complete precipitation of potassium dipicrylaminate.
-
-
Extraction of Precipitate:
-
Centrifuge the mixture to pellet the precipitate.
-
Decant the supernatant carefully.
-
Dissolve the precipitate in a known volume of a suitable organic solvent (e.g., acetone (B3395972) or a mixture of acetone and water).
-
-
Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of potassium in the sample from the calibration curve.
Experimental Workflow for Spectrophotometric Potassium Analysis
Caption: Workflow for the spectrophotometric determination of potassium in environmental samples.
Solvent Extraction of Cesium from Radioactive Wastewater
This compound is an effective extractant for the selective removal of cesium, including the radioactive isotope Cesium-137, from aqueous solutions, particularly from radioactive wastewater. The process involves the formation of a cesium-dipicrylamine complex that is soluble in an organic solvent, allowing for its separation from the aqueous phase.
Quantitative Data
| Parameter | Value | Conditions | Reference |
| Extraction Efficiency | >95% | pH 10, Nitrobenzene solvent | [4][5] |
| Decontamination Factor (DF) | 10 - 100 | Dependent on initial activity and matrix | [6] |
| Distribution Ratio (D) | >10 | Varies with pH and organic solvent | [5] |
Experimental Protocol
-
Sample Preparation:
-
Collect the aqueous radioactive waste sample.
-
Adjust the pH of the sample to the optimal range for extraction (typically pH 8-11).[5]
-
-
Solvent Preparation: Prepare a solution of this compound in a suitable water-immiscible organic solvent (e.g., nitrobenzene). The concentration will depend on the expected cesium concentration.[4]
-
Extraction:
-
In a separatory funnel, mix a known volume of the pH-adjusted aqueous sample with a known volume of the this compound-organic solvent solution.
-
Shake the funnel vigorously for a sufficient time (e.g., 10-15 minutes) to ensure complete phase mixing and complex formation.
-
Allow the phases to separate.
-
-
Phase Separation:
-
Carefully drain the aqueous phase (lower layer if using a denser solvent like nitrobenzene).
-
Collect the organic phase containing the extracted cesium-dipicrylamine complex.
-
-
Stripping (Optional): To recover the cesium and regenerate the solvent, the organic phase can be stripped by contacting it with an acidic solution (e.g., dilute nitric acid). This will transfer the cesium back to an aqueous phase.
-
Analysis:
-
The radioactivity of Cesium-137 in the initial aqueous sample and the treated aqueous phase can be measured using a gamma spectrometer to determine the extraction efficiency and decontamination factor.
-
The cesium concentration in the organic phase can also be determined after appropriate sample preparation.
-
Calculation of Decontamination Factor (DF):
DF = (Initial Activity Concentration of ¹³⁷Cs in Aqueous Phase) / (Final Activity Concentration of ¹³⁷Cs in Aqueous Phase)
Experimental Workflow for Cesium Solvent Extraction
Caption: Workflow for the solvent extraction of cesium from radioactive wastewater.
This compound-Based Ion-Selective Electrode (ISE) for Potassium Determination
A potassium ion-selective electrode (ISE) can be fabricated using this compound as the ionophore in a polymeric membrane. This type of sensor allows for the direct potentiometric measurement of potassium ion activity in aqueous solutions.
Performance Characteristics
| Parameter | Value | Reference |
| Linear Range | 10⁻⁵ to 10⁻¹ M | [4] |
| Nernstian Slope | 59.00 ± 0.60 mV/decade | [4] |
| Limit of Detection (LOD) | ~10⁻⁶ M | |
| Response Time | < 30 seconds | |
| Selectivity Coefficients (log KpotK,M) | Na⁺: -3.5, NH₄⁺: -2.0, Ca²⁺: -4.0, Mg²⁺: -4.2 | [6][7] |
Experimental Protocol
-
Electrode Preparation (if not commercially available):
-
Prepare a membrane cocktail by dissolving this compound (ionophore), a plasticizer (e.g., dioctyl phthalate), and a polymer matrix (e.g., PVC) in a volatile solvent like tetrahydrofuran (B95107) (THF).
-
Cast the membrane onto a suitable support (e.g., a glass ring) and allow the solvent to evaporate slowly to form a thin, uniform membrane.
-
Assemble the ISE by incorporating the membrane into an electrode body containing an internal reference electrode and an internal filling solution (e.g., 0.1 M KCl).
-
-
Electrode Conditioning: Before first use, and after prolonged storage, condition the ISE by soaking it in a potassium solution (e.g., 0.01 M KCl) for several hours.
-
Calibration:
-
Prepare a series of standard potassium solutions of known concentrations covering the expected range of the samples.
-
For each standard, add an ionic strength adjustment buffer (ISAB) to maintain a constant ionic strength.
-
Immerse the potassium ISE and a suitable reference electrode in each standard solution and record the potential (mV) reading once it stabilizes.
-
Plot the potential readings against the logarithm of the potassium ion activity (or concentration) to generate a calibration curve.
-
-
Sample Measurement:
-
To a known volume of the water sample, add the same proportion of ISAB as used for the standards.
-
Immerse the calibrated ISE and reference electrode in the sample and record the stable potential reading.
-
-
Quantification: Determine the potassium ion concentration in the sample by interpolating its potential reading on the calibration curve.
Logical Relationship for ISE Measurement
Caption: Logical relationship for potassium determination using an ion-selective electrode.
Gravimetric and Volumetric Determination of Potassium
Gravimetric Method
This method relies on the precipitation of potassium as the sparingly soluble potassium dipicrylaminate, which is then dried and weighed.
Experimental Protocol:
-
Sample Preparation: Prepare an aqueous solution of the sample as described for the spectrophotometric method.
-
Precipitation:
-
To a known volume of the sample solution, add an excess of a saturated solution of the magnesium or lithium salt of this compound (these salts are more soluble than the potassium salt).
-
Cool the mixture in an ice bath to minimize the solubility of the potassium dipicrylaminate precipitate.
-
-
Filtration and Washing:
-
Filter the precipitate through a pre-weighed sintered glass crucible.
-
Wash the precipitate with small portions of ice-cold deionized water to remove any co-precipitated impurities.
-
-
Drying and Weighing:
-
Dry the crucible with the precipitate in an oven at a specified temperature (e.g., 110 °C) to a constant weight.
-
Cool the crucible in a desiccator and weigh it accurately.
-
-
Calculation: Calculate the amount of potassium in the sample based on the weight of the potassium dipicrylaminate precipitate and its stoichiometric factor.
Volumetric (Titrimetric) Method
In this method, the precipitated potassium dipicrylaminate is dissolved, and the this compound is titrated with a standard acid.
Experimental Protocol:
-
Precipitation and Filtration: Follow steps 1-3 of the gravimetric method to obtain the washed potassium dipicrylaminate precipitate.
-
Dissolution: Dissolve the precipitate in a suitable solvent, such as acetone.
-
Titration:
-
Titrate the dissolved this compound (which is basic) with a standardized solution of a strong acid (e.g., HCl or H₂SO₄).
-
Use a suitable indicator or a potentiometric endpoint to determine the equivalence point of the titration.
-
-
Calculation: Calculate the amount of potassium in the original sample based on the volume and concentration of the standard acid used in the titration and the stoichiometry of the reaction.
Conclusion
This compound offers a range of classical and instrumental methods for the analysis of potassium and cesium in environmental samples. The choice of method depends on the required sensitivity, the sample matrix, the available instrumentation, and the concentration of the analyte. The spectrophotometric method is suitable for lower concentrations of potassium, while the gravimetric and volumetric methods are applicable for higher concentrations. The use of this compound-based ion-selective electrodes provides a rapid and direct measurement of potassium activity. For radiochemical applications, its selective extraction of cesium is a valuable tool in the management and analysis of radioactive waste. Proper validation of these methods is crucial to ensure the accuracy and reliability of the analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. THE ISOLATION OF CAESIUM-137 FROM LIQUID RADIOACTIVE FALL-OUT (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Laboratory and Hot-cell Cesium-dipicrylamine Solvent Extraction - L. A. Bray, F. P. Roberts - Google Books [books.google.com.sg]
- 6. zimmerpeacocktech.com [zimmerpeacocktech.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Dipicrylamine-Based Potassium Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dipicrylamine-based potassium assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound-based potassium assay?
This colorimetric assay is based on the reaction between potassium ions (K⁺) and a this compound reagent. In an alkaline environment, this compound forms a distinctly colored complex with potassium ions, typically orange or reddish. The intensity of the color produced is directly proportional to the concentration of potassium in the sample, which can be quantified by measuring the absorbance of the solution at a specific wavelength using a spectrophotometer.
Q2: What are the most common sources of interference in this assay?
The most common interferences can be categorized as other ions that may interact with this compound, substances that affect the pH of the reaction, and components that introduce turbidity or color to the sample. Specific interfering ions may include ammonium (B1175870) (NH₄⁺), sodium (Na⁺), calcium (Ca²⁺), and magnesium (Mg²⁺). It is also known that certain anions can interact with this compound under specific conditions.[1]
Q3: How can I minimize interference from other ions?
Minimizing ionic interference often involves sample preparation and optimization of the assay conditions. The selectivity of this compound for potassium is dependent on the reaction conditions. While specific quantitative data on the selectivity of the colorimetric this compound method is not extensively documented in recent literature, it is understood that high concentrations of other monovalent cations, particularly ammonium, can lead to overestimation of potassium concentration. Using a reagent with a high selectivity for potassium and ensuring the correct pH can help mitigate these effects. For samples with very high concentrations of potentially interfering ions, a sample dilution or a separation step may be necessary.
Q4: What is the optimal pH for the assay, and why is it important?
The reaction between this compound and potassium is pH-dependent. An alkaline pH is typically required to facilitate the formation of the colored complex. Deviations from the optimal pH can lead to incomplete reaction, reduced sensitivity, and inaccurate results. It is crucial to use a well-buffered reagent solution to maintain a stable pH throughout the assay.
Q5: My sample is colored/turbid. How does this affect the assay and how can I correct for it?
Pre-existing color or turbidity in the sample will absorb light at the measurement wavelength, leading to a falsely elevated potassium reading. To correct for this, a sample blank is essential. The sample blank should contain the sample and all reagents except for the this compound. By subtracting the absorbance of the sample blank from the absorbance of the sample with the complete reagent, the interference from the sample's intrinsic color or turbidity can be effectively removed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Absorbance | 1. Reagent contamination or degradation.[2] 2. Poor quality of water or solvents used for reagent preparation. 3. Dirty or scratched cuvettes. | 1. Prepare fresh reagents from high-purity starting materials.[2] 2. Use deionized, distilled, or HPLC-grade water for all solutions. 3. Thoroughly clean cuvettes before each use or use new, disposable cuvettes. |
| Low or No Color Development | 1. Incorrect pH of the reaction mixture. 2. Inactive or degraded this compound reagent. 3. Insufficient incubation time or incorrect temperature. 4. Very low potassium concentration in the sample. | 1. Verify the pH of your buffer and reagent solutions. 2. Prepare fresh this compound reagent. 3. Ensure the assay is incubated for the specified time and at the recommended temperature.[2] 4. Concentrate the sample if possible, or use a more sensitive method if the potassium level is below the detection limit of the assay. |
| Inconsistent or Non-Reproducible Results | 1. Inaccurate pipetting of samples, standards, or reagents. 2. Fluctuations in incubation temperature or time. 3. Sample heterogeneity. 4. Insufficient mixing of reagents and sample. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Use a temperature-controlled incubator or water bath and a precise timer. 3. Ensure samples are well-mixed before pipetting. 4. Gently vortex or invert tubes to ensure thorough mixing after adding each reagent. |
| Precipitate Formation in the Cuvette | 1. High concentration of interfering ions leading to precipitation. 2. Reagent incompatibility or instability. 3. Sample matrix effects. | 1. Dilute the sample to reduce the concentration of interfering substances. 2. Ensure all reagents are fully dissolved and compatible with each other and the sample matrix. 3. Consider a sample clean-up step like solid-phase extraction (SPE) for complex matrices. |
Data on Potential Interferences
| Interfering Ion | Chemical Symbol | Potential Effect on Potassium Measurement |
| Ammonium | NH₄⁺ | Can form a colored complex with this compound, leading to a positive interference (overestimation of potassium). |
| Sodium | Na⁺ | Generally low interference, but very high concentrations may cause a slight positive interference. |
| Calcium | Ca²⁺ | Typically low interference in a well-optimized assay. |
| Magnesium | Mg²⁺ | Typically low interference in a well-optimized assay. |
Note: The selectivity of the assay can be significantly influenced by the specific formulation of the this compound reagent and the assay conditions (e.g., pH, solvent). It is highly recommended to perform interference studies with your specific sample matrix to determine the impact of these ions.
Experimental Protocols
Representative Protocol for Colorimetric Potassium Determination
This protocol is a representative example based on the principles of this compound-based assays.[1][3] Optimization may be required for specific sample types and reagent formulations.
1. Reagent Preparation:
-
Potassium Standard Stock Solution (1000 mg/L): Dissolve 1.907 g of dry potassium chloride (KCl) in 1 liter of deionized water.
-
Working Standard Solutions: Prepare a series of potassium standards (e.g., 0, 5, 10, 20, 50, 100 mg/L) by diluting the stock solution with deionized water.
-
This compound Reagent: Prepare a saturated solution of this compound in an appropriate alkaline buffer (e.g., lithium carbonate solution). The exact preparation may vary based on the specific this compound salt used.[1] Commercial kits will provide a ready-to-use reagent.
-
Alkaline Buffer: A buffer solution to maintain the optimal alkaline pH for the reaction.
2. Sample Preparation:
-
Clear Liquid Samples (e.g., water, buffer): These can often be used directly or after appropriate dilution with deionized water.
-
Biological Fluids (e.g., serum, plasma): A deproteinization step may be necessary to remove proteins that can interfere with the assay. This can be achieved by adding a precipitating agent (e.g., trichloroacetic acid) and centrifuging to collect the clear supernatant.
-
Solid Samples (e.g., soil, tissue): An extraction procedure is required to bring the potassium into a liquid phase. This may involve ashing the sample followed by acid digestion and dilution.
3. Assay Procedure:
-
Pipette a specific volume (e.g., 100 µL) of each standard, sample, and blank (deionized water) into separate test tubes or microplate wells.
-
Add a defined volume (e.g., 1 mL) of the this compound reagent to each tube/well.
-
Mix the contents thoroughly by gentle vortexing or inversion.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 10-15 minutes) to allow for complete color development.
-
After incubation, measure the absorbance of each standard and sample at the wavelength of maximum absorbance for the potassium-dipicrylamine complex (typically in the visible range, which should be determined experimentally or as specified by the reagent manufacturer).
-
Use the blank to zero the spectrophotometer.
4. Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of all standards and samples.
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of potassium in the samples by interpolating their absorbance values on the standard curve.
-
Multiply the result by the dilution factor if the sample was diluted prior to the assay.
Visualizations
Caption: Experimental workflow for the this compound-based potassium assay.
References
How to improve the accuracy of Dipicrylamine colorimetric methods.
Welcome to the technical support center for the Dipicrylamine (DPA) colorimetric method. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
1. What is the principle of the this compound colorimetric method?
The this compound colorimetric method is based on the reaction between this compound and a target analyte, such as potassium ions or certain drug molecules containing primary or secondary amine groups. This reaction forms a distinctly colored complex, typically yellow or orange, which can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the concentration of the analyte in the sample.
2. What are the common applications of this method?
This method is widely used for the quantitative determination of potassium in various samples, including biological fluids and environmental samples. It is also applied in the pharmaceutical industry for the analysis of drugs that can form a stable complex with this compound, such as diphenhydramine (B27) hydrochloride.[1]
3. What is the optimal wavelength for measuring the absorbance of the this compound complex?
The optimal wavelength for measuring the absorbance of the this compound complex depends on the specific analyte and the solvent used. For the determination of streptothricin (B1209867) antibiotics, the yellowish solution of the ST(DPA)z precipitate re-dissolved in acetonitrile (B52724) shows an absorption maximum at around 420 nm.[2] When determining diphenhydramine hydrochloride, the yellow complex extracted by chloroform (B151607) is measured for its absorbance.[1]
4. How stable is the this compound reagent?
The this compound reagent is stable under recommended storage conditions.[3] However, it is sensitive to heat, flames, and sparks and can be incompatible with reducing agents, acids, alkalis, and certain metals.[4][5] It is advisable to prepare fresh reagent solutions for optimal performance and to store the stock solution in a cool, dark place.
5. How long is the colored complex stable?
The stability of the colored complex can vary depending on the analyte, solvent, and storage conditions. For some applications, the color develops and remains stable for a sufficient period to allow for accurate measurement. However, it is crucial to determine the stability window for your specific assay by measuring the absorbance at different time points after complex formation. Factors such as exposure to light and temperature can affect the stability of the complex.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
Issue 1: Low or No Color Development
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of the reaction mixture. | The pH of the solution is critical for optimal complex formation. For the determination of diphenhydramine hydrochloride, a pH of 5 is recommended for the extraction of the yellow complex into chloroform.[1] Prepare a series of buffers to test a pH range around the recommended value to find the optimal pH for your specific application. |
| Insufficient reagent concentration. | Ensure the this compound reagent is at the correct concentration as specified in your protocol. Prepare fresh reagent if there is any doubt about its stability. |
| Degraded analyte or reagent. | Use freshly prepared analyte standards. Check the expiration date and storage conditions of your this compound reagent. As a quality control measure, test the reagent with a known standard to confirm its reactivity. |
| Presence of interfering substances. | Certain ions or molecules in your sample may interfere with the complex formation. See the "Interferences" section for more details and consider sample purification steps if necessary. |
Issue 2: High Background Absorbance or Turbidity
| Potential Cause | Troubleshooting Steps |
| Precipitation of the reagent or complex. | This compound and its complexes can have limited solubility in certain solvents. Ensure that the chosen solvent is appropriate for your analyte and the complex. You may need to test different solvent systems. |
| Particulate matter in the sample. | Centrifuge or filter your samples prior to analysis to remove any suspended particles that could scatter light and increase the absorbance reading. |
| Contaminated reagents or glassware. | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned and rinsed with deionized water to avoid contamination. |
| Formation of an interfering colored species. | The sample matrix itself may contain components that absorb at the same wavelength as the this compound complex. Run a sample blank (sample without the this compound reagent) to measure and subtract the background absorbance. |
Issue 3: Poor Reproducibility or Inconsistent Results
| Potential Cause | Troubleshooting Steps |
| Inaccurate pipetting. | Calibrate your pipettes regularly. Use proper pipetting techniques to ensure accurate and consistent volumes of samples, standards, and reagents. |
| Fluctuations in temperature. | The rate of the color-forming reaction can be temperature-dependent.[6] Perform the assay in a temperature-controlled environment, such as a water bath, to ensure consistency between samples. |
| Variable incubation time. | The color of the complex may develop over time. Use a timer to ensure that all samples and standards are incubated for the same duration before measuring the absorbance. |
| Instability of the colored complex. | As mentioned in the FAQs, the complex may not be stable over long periods. Measure the absorbance of all samples and standards within a defined and consistent timeframe after the incubation period. |
| Improper washing of the precipitate (for precipitation-based assays). | In methods involving the precipitation of the this compound complex, the washing step is critical to remove excess reagent and interfering ions without dissolving the precipitate. The choice of washing solution and the number of washes should be optimized. |
Experimental Protocols
Key Experiment: Spectrophotometric Determination of a Drug Substance
This protocol provides a general framework. Specific parameters such as concentrations, volumes, and incubation times should be optimized for the particular drug being analyzed.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the drug substance of a known concentration in a suitable solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.
-
-
Preparation of the this compound Reagent:
-
Prepare a solution of this compound at the desired concentration in the appropriate solvent. The stability of this reagent should be considered, and fresh preparation is often recommended.
-
-
Sample Preparation:
-
Dissolve or dilute the sample containing the drug substance to a concentration that falls within the range of the standard curve.
-
If necessary, perform extraction or purification steps to remove interfering substances.
-
-
Colorimetric Reaction:
-
In a series of test tubes, add a fixed volume of each standard solution and the sample solution.
-
Add a fixed volume of the this compound reagent to each tube.
-
Adjust the pH of the solutions to the optimal value for complex formation.
-
Mix the contents of each tube thoroughly.
-
Incubate the tubes for a predetermined time at a constant temperature to allow for color development.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the optimal wavelength for the colored complex.
-
Use a reagent blank (containing the solvent and this compound reagent but no analyte) to zero the instrument.
-
Measure the absorbance of each standard and sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of the drug substance in the sample by interpolating its absorbance value on the calibration curve.
-
Quantitative Data Summary
Table 1: Influence of pH on Absorbance
| pH | Absorbance (Arbitrary Units) |
| 4.0 | Data to be determined experimentally |
| 4.5 | Data to be determined experimentally |
| 5.0 | Data to be determined experimentally |
| 5.5 | Data to be determined experimentally |
| 6.0 | Data to be determined experimentally |
Table 2: Effect of Potential Interfering Ions
While the literature mentions potential interferences from ions like sodium and heavy metals, specific quantitative data on the percentage error at different interferent-to-analyte ratios was not found in the provided search results. This data should be generated through validation studies for the specific application.
| Interfering Ion | Concentration Ratio (Interferent:Analyte) | % Error in Analyte Concentration |
| Sodium (Na+) | 10:1 | Data to be determined experimentally |
| 50:1 | Data to be determined experimentally | |
| 100:1 | Data to be determined experimentally | |
| Calcium (Ca2+) | 1:1 | Data to be determined experimentally |
| 10:1 | Data to be determined experimentally | |
| Heavy Metals (e.g., Pb2+, Cu2+) | 1:1 | Data to be determined experimentally |
Visualizations
Caption: Experimental workflow for the this compound colorimetric method.
References
- 1. Spectrophotometric determination of diphenhydramine hydrochloride using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of routine biochemical analytes in whole blood and plasma/serum: focus on potassium stability from lithium heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. biotium.com [biotium.com]
- 5. biotium.com [biotium.com]
- 6. de.hach.com [de.hach.com]
Troubleshooting guide for failed Dipicrylamine synthesis.
Technical Support Center: Dipicrylamine Synthesis
Disclaimer: this compound (also known as Hexanitrodiphenylamine or HND) is a highly explosive and toxic compound.[1][2] Its synthesis involves hazardous materials and potentially violent reactions. All experimental work should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, blast shields).[3][4] Decomposes violently at high temperatures and may explode under prolonged exposure to heat, shock, or friction.[2][3][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties? A1: this compound is an organic compound with the formula C₁₂H₅N₇O₁₂.[1] It is typically a yellow to orange crystalline solid.[1] It is insoluble in water and alcohol but soluble in acetone, warm glacial acetic acid, and nitric acid.[1][5] Due to its chemical structure, it is a powerful and violent explosive.[5]
Q2: What are the primary safety hazards associated with this compound synthesis? A2: The primary hazards are:
-
Explosion Risk: The compound is sensitive to heat, shock, and friction and can detonate.[2] Runaway reactions during nitration can also lead to explosions. Do not subject the material to grinding or shock.[3][4]
-
High Toxicity: this compound is fatal if swallowed, inhaled, or in contact with skin.[6] It is a skin irritant that can cause blisters resembling burns and is harmful to mucous membranes.[1]
-
Reagent Hazards: The synthesis involves highly corrosive and strong oxidizing acids (concentrated nitric and sulfuric acid), which require careful handling.
Q3: What is the general synthetic route for this compound? A3: A common method for preparing this compound is the nitration of dinitrodiphenylamine using highly concentrated (e.g., 98%) nitric acid.[1][2][7] The dinitrodiphenylamine precursor is typically synthesized from the reaction of aniline (B41778) and dinitrochlorobenzene.[1][2]
Troubleshooting Guide
Problem 1: Low or No Yield
Q: My synthesis resulted in a very low yield of the desired product. What are the common causes?
A: Low yields in this synthesis can often be traced to reagent quality, reaction conditions, or work-up procedures.
-
Incomplete Nitration: The nitration of the dinitrodiphenylamine precursor is a critical step. If the reaction does not go to completion, the yield will be significantly reduced.
-
Solution: Ensure the nitrating agent is sufficiently potent. Use highly concentrated acids as specified in the protocol. Monitor the reaction progress via Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before work-up.[8]
-
-
Poor Starting Material Quality: Impurities in the dinitrodiphenylamine starting material can interfere with the nitration reaction and lead to side products.
-
Solution: Verify the purity of the starting material using techniques like melting point analysis or spectroscopy before beginning the synthesis.
-
-
Suboptimal Temperature: Nitration reactions are highly sensitive to temperature. If the temperature is too low, the reaction rate may be too slow to complete in a practical timeframe. If it is too high, side reactions and degradation can occur.
-
Solution: Carefully monitor and control the internal reaction temperature throughout the addition of reagents and the entire reaction period. Refer to established protocols for optimal temperature ranges.
-
-
Losses During Work-up: The product can be lost during isolation and purification if procedures are not optimized.
-
Solution: this compound is insoluble in water.[5] The product is typically isolated by carefully quenching the reaction mixture in ice/water to precipitate the solid, followed by filtration. Ensure precipitation is complete before filtering.
-
Problem 2: Impure Product (Dark, Tarry, or Discolored)
Q: The isolated product is a dark brown or black tar-like substance, not the expected yellow-orange crystals. What went wrong?
A: Product discoloration and tar formation are typically signs of degradation and the formation of side products, often caused by poor reaction control.
-
Excessive Reaction Temperature: This is the most common cause. Overheating a nitration reaction can lead to oxidative degradation of the aromatic rings, producing a complex mixture of tarry byproducts.
-
Solution: Maintain strict temperature control, ensuring the reaction is adequately cooled, especially during the exothermic addition of reagents. Add reagents slowly to prevent a rapid temperature increase.
-
-
Contaminated Reagents: The presence of water in the nitric or sulfuric acid can reduce the effectiveness of the nitrating mixture and promote unwanted side reactions.
-
Solution: Use anhydrous or highly concentrated acids from a reliable source. Protect reagents from atmospheric moisture.
-
-
Purification: If an impure product is obtained, purification is necessary.
Problem 3: Uncontrolled or Runaway Reaction
Q: The reaction temperature increased rapidly, and the vessel began producing large volumes of brown gas. What should I do?
A: This indicates a runaway reaction, which is extremely dangerous and poses a severe explosion hazard.
-
Cause: A runaway reaction is typically caused by an excessive rate of reaction, leading to heat generation that outpaces the cooling capacity of the apparatus. This is often due to adding the substrate to the nitrating mixture too quickly or a failure of the cooling system.
-
Immediate Action: EVACUATE THE AREA IMMEDIATELY. Activate any emergency protocols. Do not attempt to control the reaction once it has reached this stage. The primary hazard is an imminent explosion.[4][5]
-
Prevention:
-
Always use adequate cooling (e.g., an ice bath or cryostat).
-
Add reagents slowly and portion-wise, carefully monitoring the internal temperature.
-
Ensure the reaction scale is appropriate for the available cooling and safety equipment.
-
Perform the reaction behind a blast shield.
-
Data Presentation
Table 1: Reagent Specifications
| Reagent | Formula | Required Purity/Concentration | Role |
| Dinitrodiphenylamine | C₁₂H₉N₃O₄ | >98% | Starting Material |
| Nitric Acid | HNO₃ | 98%+ | Nitrating Agent |
| Sulfuric Acid | H₂SO₄ | 98%+ | Catalyst / Dehydrating Agent |
Table 2: Key Experimental Parameters
| Parameter | Typical Value/Range | Importance |
| Reaction Temperature | 0 - 10 °C (Initial Addition) | Critical for controlling exotherm and preventing side reactions. |
| Reagent Ratio | Excess Nitrating Agent | Ensures complete conversion of the starting material. |
| Reaction Time | 1 - 4 hours | Must be sufficient for reaction completion; monitor with TLC.[8] |
| Stirring | Vigorous & Continuous | Ensures proper mixing and heat distribution. |
Experimental Protocol Overview
The synthesis of this compound is generally performed by the controlled nitration of a dinitrodiphenylamine precursor.
-
Preparation of Nitrating Mixture: Concentrated sulfuric acid is cooled in an ice bath. Concentrated nitric acid is added slowly to the sulfuric acid while maintaining a low temperature to create the nitrating mixture.
-
Substrate Addition: The dinitrodiphenylamine starting material is added portion-wise to the vigorously stirred, cold nitrating mixture. The rate of addition must be carefully controlled to keep the internal temperature within the specified range (e.g., below 10 °C).
-
Reaction: After the addition is complete, the reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature or as specified by the protocol, to ensure the reaction proceeds to completion.
-
Work-up and Isolation: The reaction mixture is then carefully poured over crushed ice or into cold water to quench the reaction and precipitate the crude this compound product.
-
Purification: The crude solid is collected by vacuum filtration, washed with water to remove residual acid, and then dried. Further purification is typically achieved by recrystallization from a solvent like glacial acetic acid.[1]
Visualization
// Connections start -> low_yield [color="#5F6368"]; start -> impure_product [color="#5F6368"]; start -> runaway [color="#5F6368"];
low_yield -> cause_yield1 [color="#5F6368"]; low_yield -> cause_yield2 [color="#5F6368"]; low_yield -> cause_yield3 [color="#5F6368"];
impure_product -> cause_purity1 [color="#5F6368"]; impure_product -> cause_purity2 [color="#5F6368"];
runaway -> cause_runaway [color="#5F6368"];
cause_yield1 -> solution_yield1 [color="#5F6368"]; cause_yield2 -> solution_yield2 [color="#5F6368"]; cause_yield3 -> solution_yield3 [color="#5F6368"];
cause_purity1 -> solution_purity1 [color="#5F6368"]; cause_purity2 -> solution_purity2 [color="#5F6368"];
cause_runaway -> solution_runaway [color="#EA4335", style=bold]; solution_runaway -> solution_prevention [label="Post-Incident Review", color="#5F6368", style=dashed]; } end_dot Caption: Troubleshooting workflow for identifying and resolving common issues in this compound synthesis.
References
- 1. Hexanitrodiphenylamine - Wikipedia [en.wikipedia.org]
- 2. HexanitrodiphenylaMine | 131-73-7 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. biotium.com [biotium.com]
- 7. Cas 131-73-7,this compound | lookchem [lookchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Dipicrylamine for Membrane Potential Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of dipicrylamine for membrane potential studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used to measure membrane potential?
A1: this compound (DPA) is a lipophilic anion used as a mobile acceptor in Fluorescence Resonance Energy Transfer (FRET) based assays to measure changes in cytoplasmic membrane potential.[1] In these assays, a stationary fluorescent donor dye, such as DiO, is first incorporated into the cell membrane. DPA's distribution across the membrane is dependent on the polarity and magnitude of the membrane potential.[1] During membrane depolarization, the negatively charged DPA moves towards the outer leaflet of the membrane, bringing it closer to the DiO donor. This proximity allows for FRET to occur, resulting in the quenching of DiO's fluorescence. Conversely, hyperpolarization causes DPA to move to the inner leaflet, increasing the distance from DiO and reducing FRET, thus increasing fluorescence. The change in fluorescence intensity is proportional to the change in membrane potential.
Q2: What is the optimal concentration of this compound to use in an experiment?
A2: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. Studies on black lipid membranes have shown agreement between optical and electrical measurements at aqueous phase concentrations between 10⁻⁸ M and 10⁻⁷ M.[2] Saturation effects were observed at higher concentrations, up to 5x10⁻⁶ M.[2] It is crucial to perform a concentration titration to determine the ideal concentration for your specific cell line and assay conditions to achieve a good signal-to-noise ratio without inducing toxicity.
Q3: What are the spectral properties of this compound?
A3: this compound itself is not fluorescent but functions as a quencher in FRET-based systems. The key spectral properties are those of the donor dye and the absorption of this compound. For instance, when used with the donor DiO, the system relies on the overlap between DiO's emission and DPA's absorption.[1] this compound's absorbance is measured at 410 nm.[2] The FRET donor DiO has an excitation maximum around 484 nm and an emission maximum around 501 nm in methanol.[1]
Q4: Is this compound toxic to cells?
A4: Yes, this compound can be toxic. It is classified as fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[3][4][5] It may also cause damage to organs through prolonged or repeated exposure.[3][4] Therefore, it is essential to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[6] For cell-based assays, it is important to determine the cytotoxic concentration and work below that threshold.
Q5: What are some common interfering substances in this compound-based assays?
A5: In fluorescence-based membrane potential assays, several factors can interfere with the results. Test compounds that are themselves fluorescent or that absorb light at the excitation or emission wavelengths of the donor dye can skew the results.[7] Additionally, substances that interact with the dye or the cell membrane can also cause artifacts.[7][8] It is recommended to run controls for compound autofluorescence and quenching effects.
Troubleshooting Guide
Issue 1: Weak or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on your fluorometer or microscope are correctly set for the donor dye (e.g., DiO Ex/Em: ~484/501 nm).[1] Optimize detector gain and slit widths. |
| Low Dye Concentration | The concentration of the donor dye or this compound may be too low. Perform a titration to find the optimal concentration for your cell type and instrument.[7] |
| Cell Death/Poor Health | This compound can be toxic at high concentrations.[3][4] Assess cell viability using a trypan blue exclusion assay or other viability stain. Reduce dye concentration or incubation time if significant cell death is observed. |
| Photobleaching | The donor fluorophore may be photobleaching due to prolonged exposure to excitation light. Minimize exposure time, reduce excitation light intensity, and use fresh solutions.[9] |
Issue 2: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Excess Dye in Solution | Residual dye in the medium that has not been washed away can contribute to high background. Ensure thorough washing steps after dye loading. |
| Cell Autofluorescence | Cells naturally fluoresce, which can contribute to background noise. Measure the fluorescence of an unstained cell sample and subtract this value from your experimental readings. |
| Incompatible Assay Plate | Using the wrong type of microplate can lead to high background. For fluorescence measurements, use black-walled, clear-bottom plates to minimize well-to-well crosstalk and background.[8] |
| Compound Autofluorescence | The test compound may be fluorescent at the same wavelengths as the donor dye. Measure the fluorescence of the compound in buffer alone and subtract this from the readings. |
Issue 3: Inconsistent Results or High Well-to-Well Variability
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Inconsistent cell numbers per well will lead to variable fluorescence signals. Ensure proper cell counting and mixing techniques to achieve a uniform monolayer. |
| Temperature Fluctuations | Dye loading and membrane potential can be temperature-sensitive. Maintain a constant and controlled temperature throughout the experiment.[9] |
| Edge Effects in Microplates | Wells on the edge of the plate can be prone to evaporation and temperature changes, leading to variability. Avoid using the outer wells or ensure proper plate sealing and incubation conditions. |
| Incomplete Dissolving of Reagents | Ensure that the dye and any compounds are completely dissolved in the buffer before adding them to the cells to ensure reproducibility.[10] |
Quantitative Data Summary
Table 1: Spectral Properties and Concentration Ranges
| Parameter | This compound (DPA) | DiO (FRET Donor) | Reference |
| Role | Mobile FRET Acceptor / Quencher | Stationary FRET Donor | [1] |
| Absorbance Maximum | ~410 nm | ~484 nm (in Methanol) | [1][2] |
| Emission Maximum | N/A | ~501 nm (in Methanol) | [1] |
| Aqueous Concentration Range | 10 nM - 100 nM | Varies by kit | [2] |
| Saturation Concentration | Up to 5 µM | N/A | [2] |
Experimental Protocols
Protocol: FRET-Based Membrane Potential Assay using DiO and this compound
This protocol provides a general framework. Optimization of concentrations and incubation times is recommended for specific cell types and experimental conditions.
Materials:
-
Cells of interest
-
Black-walled, clear-bottom 96-well microplate
-
DiO stock solution (in DMSO)
-
This compound (DPA) stock solution (in DMSO)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Positive control (e.g., KCl or Valinomycin to induce depolarization)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.
-
Donor Dye Loading:
-
Prepare a working solution of the FRET donor (DiO) in pre-warmed assay buffer.
-
Remove the culture medium from the wells and wash once with the assay buffer.
-
Add the DiO loading solution to each well and incubate for 20-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells two to three times with pre-warmed assay buffer to remove any excess DiO.
-
This compound (Acceptor) Addition:
-
Prepare working solutions of this compound and your test compounds in the assay buffer.
-
Add the this compound solution to the appropriate wells.
-
-
Baseline Fluorescence Reading: Measure the baseline fluorescence using a plate reader with filter sets appropriate for DiO (Excitation: ~485 nm, Emission: ~520 nm).
-
Compound Addition and Measurement:
-
Add your test compounds and positive control (e.g., high KCl concentration) to the wells.
-
Immediately begin kinetic fluorescence readings, taking measurements every 15-30 seconds for 5-10 minutes to monitor the change in fluorescence due to membrane potential changes.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the fluorescence after compound addition.
-
Normalize the data by expressing the change as a percentage of the baseline fluorescence (ΔF/F₀).
-
Compare the response of test compounds to the positive and negative controls.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for membrane potential measurement.
Troubleshooting Logic
Caption: Logic diagram for troubleshooting common issues.
FRET Mechanism for Membrane Potential Sensing
Caption: this compound-based FRET mechanism.
References
- 1. biotium.com [biotium.com]
- 2. Properties of bilayer membranes in the presence of this compound. A comparative study by optical absorption and electrical relaxation measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. biotium.com [biotium.com]
- 5. This compound | C12H5N7O12 | CID 8576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. moleculardevices.com [moleculardevices.com]
Stability issues of Dipicrylamine solutions and storage conditions.
Welcome to the Technical Support Center for dipicrylamine solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and troubleshooting of this compound solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in research?
This compound, also known as hexanitrodiphenylamine, is a yellow crystalline solid.[1] In a laboratory setting, it is used as a reagent, for instance, in the spectrophotometric determination of certain compounds.[2] It has also been investigated as a colorimetric sensor for anions.[3]
Q2: What are the recommended storage conditions for solid this compound?
Solid this compound should be stored in a cool, dry, and well-ventilated place.[4][5][6] It is crucial to keep the container tightly closed and protected from light.[7] Store it away from heat, sparks, open flames, and other ignition sources.[5][7]
Q3: What are the primary stability concerns for this compound solutions?
The primary stability concern for this compound solutions is its potential for explosive decomposition in the presence of bases, such as sodium hydroxide (B78521) or potassium hydroxide, even in aqueous or organic solvents.[5][8] While the solid form is noted to be extremely stable, its solutions, particularly alkaline ones, require careful handling.[1][9] Factors such as pH, light, and temperature can also influence the stability of the solution.
Q4: My this compound solution has changed color. What does this indicate?
A color change in a this compound solution can indicate a chemical reaction or degradation. This compound is known to undergo a distinct color change in the presence of certain anions due to deprotonation.[3] An unexpected color change could signify contamination, degradation due to exposure to light or incompatible materials, or a change in pH. It is recommended to prepare fresh solutions if a significant, unexpected color change is observed.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when working with this compound solutions.
Issue 1: Precipitation is observed after preparing a this compound solution.
-
Possible Cause 1: Poor Solubility. this compound is insoluble in water, alcohol, ether, and acetone, but soluble in glacial acetic acid and alkaline solutions.[1] If you are using an inappropriate solvent, precipitation is likely.
-
Solution: Ensure you are using a solvent in which this compound is soluble. For aqueous applications, dissolution in a mild alkaline solution may be necessary, but be mindful of the associated stability risks.
-
-
Possible Cause 2: Supersaturation. The concentration of this compound may be too high for the chosen solvent at a given temperature.
-
Solution: Try preparing a more dilute solution. Gentle warming may help dissolve the compound initially, but be aware that it may precipitate out again upon cooling.
-
-
Possible Cause 3: Change in Solvent Composition. If a stock solution of this compound in an organic solvent is diluted into an aqueous buffer, the change in solvent polarity can cause the compound to precipitate.
-
Solution: Add the stock solution to the aqueous buffer slowly while vigorously stirring. It may also be necessary to use a co-solvent in the final mixture to maintain solubility.
-
Issue 2: The concentration of the this compound solution appears to decrease over time.
-
Possible Cause 1: Degradation. The this compound in the solution may be degrading due to exposure to light, high temperatures, or incompatible substances (e.g., strong bases).
-
Possible Cause 2: Adsorption to Container. this compound may adsorb to the surface of the storage container, especially if it is plastic.
-
Solution: Store this compound solutions in glass containers whenever possible.
-
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble | [1][8] |
| Alcohol | Insoluble | [1][8] |
| Ether | Insoluble | [1] |
| Acetone | Insoluble | [1] |
| Benzene | Insoluble | [1] |
| Carbon Tetrachloride | Insoluble | [1] |
| Glacial Acetic Acid | Soluble | [1] |
| Alkaline Solutions | Soluble | [1] |
| Pyridine | Very Soluble | [1] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Solutions using UV-Vis Spectrophotometry
This protocol allows for the monitoring of this compound solution stability by observing changes in its absorbance spectrum over time.
Materials:
-
This compound
-
Appropriate solvent (e.g., glacial acetic acid, a buffered solution of known pH)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Amber glass storage vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Initial Absorbance Spectrum: Immediately after preparation, take an aliquot of the stock solution, dilute it to an appropriate concentration for spectrophotometric analysis, and record its full UV-Vis absorbance spectrum. The wavelength of maximum absorbance (λmax) should be identified.
-
Storage: Store the remaining stock solution under the desired experimental conditions (e.g., at a specific temperature, exposed to or protected from light).
-
Time-Point Measurements: At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the initial sample, and record its absorbance at the predetermined λmax.
-
Data Analysis: A decrease in absorbance at λmax over time indicates degradation of this compound. The percentage of remaining this compound can be calculated relative to the initial absorbance.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a framework for developing an HPLC method to separate this compound from its potential degradation products.
Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
HPLC-grade buffer components (e.g., phosphate (B84403) or acetate (B1210297) salts)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a buffer solution (e.g., 50:50 acetonitrile:water with a suitable buffer). The exact composition should be optimized for the best separation.
-
Standard Solution Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration.
-
Sample Preparation: Prepare your this compound solution for stability testing in the desired solvent. At each time point, take an aliquot and dilute it with the mobile phase to a concentration within the range of the standard curve.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with an acetonitrile/buffer mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound.
-
Injection Volume: 20 µL.
-
-
Data Analysis: The appearance of new peaks or a decrease in the peak area of this compound over time indicates degradation. The percentage of remaining this compound can be quantified by comparing its peak area to a calibration curve generated from the standard solutions.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound solutions.
Caption: Troubleshooting workflow for this compound solution precipitation.
References
- 1. This compound | C12H5N7O12 | CID 8576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spectrophotometric determination of diphenhydramine hydrochloride using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a colorimetric sensor for anions: experimental and computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. ottokemi.com [ottokemi.com]
- 7. biotium.com [biotium.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. biotium.com [biotium.com]
Addressing low yield in the nitration of diphenylamine.
Welcome to the technical support center for the nitration of diphenylamine (B1679370). This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals address common challenges, particularly low reaction yields.
Troubleshooting Guide
This guide addresses specific issues encountered during the nitration of diphenylamine in a direct question-and-answer format.
Q1: My reaction is yielding primarily N-nitrosodiphenylamine instead of the desired C-nitrated product. How can I fix this?
A: The formation of N-nitrosodiphenylamine is a common side reaction when nitrating secondary amines. This occurs because the nitrogen is highly nucleophilic and can be attacked by nitrosating species.
-
Problem: The nitrating agent may be generating nitrosating species (like N₂O₃) in situ. This is especially prevalent if using nitrous acid or lower quality nitric acid that has decomposed.
-
Solution:
-
Use High-Purity Nitrating Agents: Ensure the use of fresh, high-concentration nitric acid to minimize the presence of nitrous acid.
-
Add a Nitrous Acid Scavenger: Introducing a small amount of a nitrous acid scavenger, such as urea (B33335) or sulfamic acid, to the reaction mixture before adding the diphenylamine can eliminate contaminating nitrosating species.
-
Reaction Conditions: N-nitrosation is often favored at lower temperatures. While C-nitration also requires careful temperature control to prevent runaway reactions, ensuring the temperature is sufficient for the electrophilic aromatic substitution to proceed can help favor the desired pathway.
-
Q2: I am observing a dark green or blue color in my reaction mixture, and the yield of the desired nitro-product is low. What is happening?
A: The appearance of a dark blue or green color often indicates the formation of oxidation and rearrangement byproducts.[1]
-
Problem: Diphenylamine and its derivatives can be oxidized by strong nitric acid, especially at elevated temperatures. The initial oxidation can lead to the formation of free radicals or other reactive intermediates.[1] These can then couple or rearrange to form highly colored species, such as N,N'-diphenylbenzidine or phenazine (B1670421) derivatives, which are intensely blue in concentrated acid.[1]
-
Solution:
-
Strict Temperature Control: Maintain the reaction at a low temperature (typically 0-10 °C) during the addition of the nitrating agent to minimize oxidation.
-
Controlled Addition: Add the nitrating agent slowly and dropwise to the solution of diphenylamine in acid to prevent localized overheating and high concentrations of the oxidizing agent.
-
Alternative Solvents: For substrates prone to oxidation, using a solvent system like acetic anhydride (B1165640) can sometimes yield better results than a standard sulfuric acid medium.[2]
-
Q3: The reaction is incomplete, with a significant amount of unreacted diphenylamine recovered. How can I drive it to completion?
A: An incomplete reaction suggests that the reaction conditions are not sufficiently activating for the nitration to proceed efficiently.
-
Problem: The nitrating agent may not be strong enough, or the reaction time and temperature may be insufficient.
-
Solution:
-
Increase Nitrating Agent Strength: If using only nitric acid, the addition of a strong dehydrating agent like concentrated sulfuric acid is crucial. Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Use Stronger Conditions: For producing di- or tri-nitrated products, the aromatic ring becomes progressively deactivated after each nitration, requiring more forceful conditions for subsequent additions.[3][4] This can be achieved by using fuming nitric acid or oleum (B3057394) (fuming sulfuric acid).[5][6]
-
Increase Reaction Time/Temperature: After the initial controlled addition of the nitrating agent, you may need to allow the reaction to stir for a longer period or slowly warm it to room temperature to ensure completion. Monitor the reaction progress using an appropriate technique like TLC.[5]
-
Q4: My reaction is producing a mixture of 2-nitro, 4-nitro, and dinitrated products. How can I improve selectivity for mono-nitration?
A: Achieving selective mono-nitration can be challenging because the initial mono-nitrated product can be reactive enough to undergo further nitration.[5]
-
Problem: Over-nitration occurs when the reaction conditions are too harsh or the stoichiometry is not well-controlled.
-
Solution:
-
Control Stoichiometry: Use only a stoichiometric amount (or a slight excess) of the nitrating agent relative to the diphenylamine.[5]
-
Lower the Reaction Temperature: Performing the reaction at the lowest possible temperature that still allows for a reasonable rate will decrease the rate of the second nitration more significantly than the first.[5]
-
Shorten Reaction Time: Monitor the reaction closely and quench it by pouring it onto ice as soon as the starting material is consumed to prevent the formation of polynitrated products.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for the nitration of diphenylamine?
A: A typical laboratory-scale nitration involves dissolving diphenylamine in concentrated sulfuric acid, cooling the mixture in an ice bath, and then slowly adding a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid (mixed acid or nitrating mixture). The temperature is carefully maintained, often below 10°C, during the addition. The reaction may then be stirred for a period at low temperature or allowed to warm to room temperature to proceed to completion.
Q2: Why is sulfuric acid necessary?
A: Sulfuric acid serves two primary roles in aromatic nitration. First, it acts as a catalyst by protonating nitric acid, which leads to the loss of a water molecule and the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺). Second, it is an excellent solvent for both diphenylamine and the nitrating species and acts as a dehydrating agent, absorbing the water produced during the reaction, which could otherwise dilute the nitric acid and slow the reaction.
Q3: How can I monitor the progress of the nitration reaction?
A: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction. A small aliquot of the reaction mixture is carefully quenched (e.g., in a vial with ice and an extracting solvent like ethyl acetate), and the organic layer is spotted on a TLC plate alongside the starting material. This allows you to visualize the consumption of the starting material and the formation of the product(s). Gas Chromatography (GC) can also be used if the products are sufficiently volatile and thermally stable.
Q4: What are the best practices for purifying the nitrated diphenylamine product?
A: Purification typically begins by quenching the reaction mixture by pouring it onto a large volume of crushed ice. This precipitates the crude solid product.
-
Filtration: The solid is collected by vacuum filtration and washed thoroughly with cold water to remove residual acid.
-
Neutralization: A subsequent wash with a dilute basic solution, such as sodium bicarbonate, can help remove any remaining acidic impurities.
-
Recrystallization: The crude product is then typically recrystallized from a suitable solvent, such as ethanol (B145695) or an ethanol/water mixture, to obtain the pure nitrated compound.
-
Chromatography: For difficult separations of isomers or impurities, column chromatography may be necessary.[3]
Data Presentation
Table 1: Overview of Nitrating Systems and Common Outcomes
| Nitrating System | Typical Conditions | Primary Product(s) | Common Issues & Troubleshooting |
| HNO₃ / H₂SO₄ | 0-10°C | Mono- and di-nitrated DPA | Risk of oxidation and over-nitration. Requires strict temperature control.[5] |
| HNO₃ / Acetic Anhydride | Mild conditions | Mono-nitrated DPA | Used for substrates sensitive to oxidation.[2] |
| Fuming HNO₃ / Oleum | 20-50°C or higher | Poly-nitrated DPA (e.g., Hexanitrodiphenylamine) | Highly exothermic and hazardous. Necessary for deactivated rings and multiple nitrations.[6][7] |
| Nitrate Salts (e.g., KNO₃) / H₂SO₄ | Elevated temperatures (e.g., 120°C) | Mono-nitrated DPA | Can be an alternative but may require higher temperatures to generate the nitronium ion.[4] |
Experimental Protocols
Protocol 1: General Mono-Nitration of Diphenylamine
-
Objective: To synthesize 4-nitrodiphenylamine (B16768) with minimal side products.
-
Methodology:
-
In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add diphenylamine to a calculated amount of concentrated sulfuric acid. Stir until fully dissolved.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0-1.1 equivalents) to concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the stirred diphenylamine solution, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours. Monitor the reaction's progress via TLC.
-
Once the starting material is consumed, slowly pour the reaction mixture onto a large beaker filled with crushed ice.
-
Collect the precipitated yellow solid by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 4-nitrodiphenylamine.
-
Protocol 2: Two-Stage Synthesis of Hexanitrodiphenylamine (HND)
-
Objective: To synthesize HND from 2,4-dinitrodiphenylamine (B1346988). This protocol is based on multi-stage nitration principles where an already nitrated intermediate is used as the starting material.[8]
-
Methodology:
-
First Stage (Dinitro to Tetranitro): 2,4-dinitrodiphenylamine is nitrated using a mixture of nitric acid (e.g., 65%), sulfuric acid (e.g., 15%), and water (e.g., 20%) at a temperature not exceeding 50°C. The resulting tetranitrodiphenylamine precipitates as crystals and is separated by filtration.[8]
-
Second Stage (Tetranitro to Hexanitro): The isolated and dried tetranitrodiphenylamine is then subjected to a more powerful nitrating mixture, such as concentrated nitric acid and concentrated sulfuric acid (or oleum) in a ratio between 3:1 and 10:1, again keeping the temperature below 50°C.[8]
-
Workup: The reaction mixture is carefully diluted with water while cooling to precipitate the HND. The product is collected by filtration, washed with dilute nitric acid and then water, and dried.[8]
-
Visualizations
Caption: Troubleshooting workflow for low yield in diphenylamine nitration.
Caption: Competing reaction pathways in the nitration of diphenylamine.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 3. diva-portal.org [diva-portal.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. TNT - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US2612523A - Process for preparing pure wellcrystallized hexanitrodiphenylamine - Google Patents [patents.google.com]
How to avoid decomposition of Dipicrylamine during experiments.
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and use of Dipicrylamine in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the compound's decomposition and stability.
Troubleshooting Guide: Preventing this compound Decomposition
Unexpected decomposition of this compound is a critical safety concern. This guide provides a systematic approach to identify and mitigate potential causes.
Issue: Signs of this compound decomposition observed (e.g., color change, gas evolution, unexpected temperature increase).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected this compound decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary triggers for this compound decomposition?
A1: this compound is a highly sensitive compound. Its decomposition can be triggered by several factors, including:
-
Heat: It decomposes violently at high temperatures and may explode if exposed to heat for a prolonged period.[1][2][3]
-
Mechanical Stress: Grinding, shock, and friction can initiate decomposition.[4][5]
-
Incompatible Materials: Contact with reducing agents, acids, alkalis, combustible materials, and certain metals can lead to a vigorous reaction, potentially culminating in detonation.[4][5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][7]
Q2: What is the decomposition temperature of this compound?
A2: While specific quantitative data for the decomposition temperature is not consistently available in the literature, it is known to decompose violently at elevated temperatures.[1][2][3][6] One source indicates a melting point of approximately 238°C with decomposition.
Q3: How should I properly store this compound to ensure its stability?
A3: To maintain the stability of this compound, store it in a tightly closed container in a cool, dry, and well-ventilated place.[5][8] It should also be protected from light.[5]
Q4: What are the visible signs of this compound decomposition?
A4: While not always visible before a rapid reaction, signs of decomposition could include a change in color from its typical yellow solid appearance, the evolution of gas (including toxic fumes of nitroxides), or an increase in temperature.[6][8]
Q5: Can I use this compound with common organic solvents?
A5: this compound is insoluble in water and alcohol.[2][3][6] It is soluble in alkalis and glacial acetic acid.[6] Caution should be exercised when using any organic solvent, as reactions with incompatible materials can occur even in the presence of a solvent.[7][8]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₅N₇O₁₂ |
| Molecular Weight | 439.21 g/mol |
| Appearance | Yellow solid |
| Melting Point | ~238°C with decomposition |
| Solubility | Insoluble in water and alcohol; Soluble in alkalis and glacial acetic acid.[6] |
Table 2: Incompatible Materials with this compound
| Category | Examples | Potential Hazard |
| Reducing Agents | Hydrides, sulfides, nitrides | Vigorous reaction, potential detonation.[7][8] |
| Acids | Strong acids | Incompatibility.[4][5] |
| Alkalis/Bases | Sodium hydroxide, potassium hydroxide | May explode, even in the presence of water or organic solvents.[7][8] |
| Combustible Materials | Organic materials | Increased fire and explosion risk.[4][5] |
| Metals and Metal Powders | Copper, zinc, chromates | Incompatibility.[4][5] |
| Other | Chlorates, nitrites | Incompatibility.[4][5] |
Experimental Protocols
Gravimetric Determination of Potassium Using this compound
This protocol is adapted from established methods for the gravimetric analysis of potassium. Extreme caution must be exercised at all stages due to the hazardous nature of this compound.
Materials:
-
Sample solution containing potassium
-
Sodium dipicrylaminate reagent (3% solution)
-
Ice bath
-
Sintered glass crucible or similar filtration apparatus
-
Drying oven
Procedure:
-
Precipitation:
-
To a neutral or slightly alkaline aqueous solution containing the potassium sample, add an excess of the 3% sodium dipicrylaminate reagent.
-
Cool the mixture in an ice bath to 0°C to facilitate the precipitation of potassium dipicrylaminate.
-
-
Filtration and Washing:
-
Filter the cold mixture through a pre-weighed sintered glass crucible.
-
Wash the precipitate with a small amount of ice-cold water.
-
-
Drying and Weighing:
-
Dry the crucible with the precipitate in an oven at a suitable temperature (e.g., 110°C) until a constant weight is achieved.
-
Cool the crucible in a desiccator before weighing.
-
-
Calculation:
-
The weight of the potassium can be calculated from the weight of the potassium dipicrylaminate precipitate using the appropriate gravimetric factor.
-
Note: A volumetric adaptation of this method involves dissolving the washed precipitate in acetone and titrating with a standard acid.[1]
Experimental Workflow for Potassium Determination:
Caption: Gravimetric determination of potassium using this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. echemi.com [echemi.com]
- 3. books.google.cn [books.google.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound | C12H5N7O12 | CID 8576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. echemi.com [echemi.com]
Impact of pH on the accuracy of potassium sensing with Dipicrylamine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dipicrylamine (DPA) for potassium sensing. The following information addresses common issues related to the impact of pH on the accuracy of these measurements.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the accuracy of potassium sensing with this compound?
The accuracy of potassium sensing using this compound (DPA) can be significantly influenced by the pH of the sample solution. The sensing mechanism relies on the interaction between the potassium ion (K⁺) and the DPA molecule. DPA contains a secondary amine group (-NH-) which is susceptible to changes in protonation state depending on the pH.
At low pH (high concentration of H⁺ ions), the amine group of DPA can become protonated. This protonation can interfere with the binding of potassium ions in two primary ways:
-
Competitive Binding: An excess of protons (H⁺) can compete with potassium ions (K⁺) for the binding site on the DPA molecule.
-
Electrostatic Repulsion: Protonation of the DPA molecule can lead to a change in its electrostatic potential, potentially repelling the positively charged potassium ions and hindering the formation of the DPA-K⁺ complex.
Conversely, at very high pH, other ions present in the buffer system may interfere with the measurement. For some electrochemical applications using a poly(DPA) film, an optimal pH of 8.0 has been suggested.[1]
Q2: What is the optimal pH range for using this compound-based potassium sensors?
The ideal pH range for potassium sensing with DPA is application-specific and depends on the composition of the sensor and the sample matrix. While a specific, universally optimal pH range for all DPA-based potassium sensing is not well-documented, it is crucial to maintain a stable and consistent pH throughout your experiments to ensure accurate and reproducible results. For some potassium-selective electrodes, hydrogen ion interference becomes significant at lower pH values when measuring low concentrations of potassium.[2] It is recommended to experimentally determine the optimal pH for your specific assay by performing a pH titration curve and assessing the sensor's response to a known potassium concentration across a range of pH values.
Q3: Can I use any buffer to adjust the pH of my samples?
The choice of buffer is critical. Some buffer components can interact with this compound or the potassium ions, leading to inaccurate readings. For instance, buffers containing high concentrations of ions that may also form complexes with DPA should be avoided. It is advisable to use a buffer system that is inert with respect to the DPA-potassium sensing chemistry. Always test for potential interference from your chosen buffer system by running control experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inaccurate or non-reproducible potassium readings | pH Fluctuation: The pH of your samples and standards may be inconsistent. | 1. Measure and adjust the pH of all samples and standards to a consistent value before analysis. 2. Use a robust buffer system to maintain a stable pH throughout the experiment. |
| Low sensor response or sensitivity | Low pH (Acidic Conditions): Protonation of this compound may be inhibiting potassium binding. | 1. Increase the pH of your sample to a more neutral or slightly alkaline range. 2. Experimentally determine the optimal pH for your sensor by testing its response across a pH gradient. |
| Signal drift over time | pH Instability: The pH of the sample may be changing during the measurement period. | 1. Ensure your buffer has sufficient capacity to resist pH changes. 2. Minimize exposure of the sample to air, as absorbed CO₂ can lower the pH of unbuffered or weakly buffered solutions. |
| Interference from other ions | Extreme pH: Very high or very low pH can sometimes enhance the interference from other cations present in the sample. | 1. Adjust the sample pH to a range where the selectivity for potassium over interfering ions is maximized. 2. Refer to the selectivity coefficient of your specific sensor if available. |
Experimental Protocols
Protocol: Determining the Optimal pH for Your this compound-Based Potassium Sensor
-
Prepare a series of buffer solutions covering a pH range of interest (e.g., pH 4 to 10).
-
Prepare a standard potassium solution at a known concentration relevant to your experiments.
-
For each pH value: a. Add a fixed volume of the standard potassium solution to the buffer. b. Allow the system to equilibrate. c. Measure the sensor response to potassium using your established protocol.
-
Plot the sensor response (e.g., absorbance, fluorescence, potential) as a function of pH.
-
Identify the pH range where the sensor response is maximal and stable. This will be your optimal operating pH range.
Quantitative Data Summary
The following table can be used to record and analyze data from your pH optimization experiments.
| pH | [K⁺] (M) | Sensor Response (Arbitrary Units) | Notes |
| 4.0 | 1 x 10⁻³ | ||
| 5.0 | 1 x 10⁻³ | ||
| 6.0 | 1 x 10⁻³ | ||
| 7.0 | 1 x 10⁻³ | ||
| 8.0 | 1 x 10⁻³ | ||
| 9.0 | 1 x 10⁻³ | ||
| 10.0 | 1 x 10⁻³ |
Visualizations
Mechanism of pH Interference on this compound-Based Potassium Sensing
References
Best practices for handling and disposal of Dipicrylamine waste.
Technical Support Center: Dipicrylamine Waste Management
This guide provides best practices for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound, also known as Hexanitrodiphenylamine, is a yellow solid used as a booster explosive and a reagent.[1][2] It presents several significant hazards:
-
Explosive: It is a primary explosion hazard and can detonate due to heat, shock, friction, or pressure.[3][4] The primary hazard is the blast effect from an instantaneous explosion.[1][5]
-
High Acute Toxicity: It is classified as fatal if swallowed, inhaled, or in contact with skin.[3][6]
-
Reactivity: It is a powerful oxidizing agent that can react vigorously and potentially detonate when mixed with reducing agents, hydrides, sulfides, and nitrides.[1][5]
Q2: What are the immediate first aid measures in case of exposure to this compound?
Immediate action is critical in case of exposure.
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[6] Wash the exposed skin thoroughly with soap and water.[6] Do not use solvents or thinners.[6]
-
Eye Contact: Flush eyes with water or saline solution for at least 5 minutes, removing contact lenses if present.[6] Continue flushing during transport to a medical facility.[6]
-
Inhalation: Move the person to fresh air. If breathing has stopped, provide mouth-to-mouth resuscitation.[6] Keep the person warm and calm.[6]
-
Ingestion: If the person is conscious, give them water. Contact a doctor or poison center immediately.[1][6]
In all cases of exposure, seek immediate emergency medical help.[1]
Q3: What personal protective equipment (PPE) is required when handling this compound?
Appropriate PPE is mandatory to minimize exposure risks.
-
Hand Protection: Handle with inspected, chemical-resistant gloves (e.g., Nitrile). Use proper glove removal technique to avoid skin contact.[6][7]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1]
-
Skin and Body Protection: Wear fire/flame resistant and impervious clothing. A lab coat made of a non-melting material like cotton is recommended.[1][8]
-
Respiratory Protection: If ventilation is inadequate or dust is formed, use a full-face respirator.[1][7]
Q4: How should I store this compound and its waste?
Proper storage is crucial to prevent accidents.
-
Conditions: Store in a cool, dry, well-ventilated, and locked-up area.[3][6] The container should be kept tightly closed.[6]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3] Smoking should be prohibited in the storage area.[3]
-
Incompatibilities: Store separately from incompatible materials such as acids, alkalis, reducing agents, combustible materials, and metal powders.[3][6][8]
-
Containers: Store in the original packaging if possible.[3] Waste containers must be clearly labeled, kept closed, and made of a compatible material.[7][8]
Q5: What is the correct procedure for disposing of this compound waste?
This compound waste is considered a reactive and toxic hazardous waste (EPA Hazardous Waste Number D003).[4][9]
-
Segregation: Do not mix this compound waste with other chemical waste streams, especially those containing incompatible materials.[3][6]
-
Professional Disposal: The material must be disposed of through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[1] Never discharge this compound waste to sewer systems.[1]
-
Regulatory Compliance: Ultimate disposal must comply with all local, state, and federal regulations for explosive hazardous waste.[2][4] This often involves coordination with specialized hazardous waste disposal services.[10]
-
Contaminated Materials: Any materials contaminated with this compound, including empty containers, gloves, and labware, must be treated as hazardous waste and disposed of accordingly.[6]
Troubleshooting Guide
Problem 1: I have a small spill of solid this compound in the laboratory.
-
Evacuate & Secure: Immediately evacuate all non-essential personnel from the area and restrict access.[1]
-
Ventilate: Ensure the area is well-ventilated.[7]
-
Eliminate Ignition Sources: Remove all sources of heat, sparks, or friction from the vicinity.[1]
-
Wear PPE: Before cleanup, don the appropriate PPE as described in the FAQ section.
-
Use Proper Tools: Use only non-sparking tools for cleanup.[6]
-
Cleanup Procedure: Carefully sweep or shovel the spilled material. Avoid creating dust.[6][7] Place the material into a suitable, clearly labeled, and closed container for disposal.[6]
-
Decontamination: Clean the spill area with normal cleaning agents. Avoid using solvents.[6]
-
Dispose: The collected waste and all cleanup materials must be disposed of as explosive hazardous waste.
Problem 2: The this compound solution has changed color or formed precipitates.
This could indicate decomposition or contamination, which may increase its explosive sensitivity. Do not handle the material if you suspect it has become unstable. Contact your institution's Environmental Health and Safety (EHS) office or a specialized hazardous waste disposal company immediately for guidance.
Problem 3: A fire has broken out in a lab where this compound is stored (but the product is not yet on fire).
-
Alert & Evacuate: Activate the fire alarm and evacuate the area.
-
Firefighting: If it can be done safely, use a water spray jet to cool endangered containers and protect personnel.[6] Coordinate firefighting measures with the surrounding fire.[6]
-
Inform Responders: Immediately inform emergency responders of the presence and location of the explosive material.
Problem 4: A fire has reached the this compound product.
DO NOT ATTEMPT TO FIGHT THE FIRE. [1] There is a severe risk of a mass explosion.[3][5] Immediately evacuate the danger zone to a safe distance (up to 1 mile or 1600 meters) and seek cover.[4][5]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂H₅N₇O₁₂ |
| Appearance | Yellow solid[1] |
| Melting Point | 240-241 °C[1] |
| Boiling Point | 532.5 °C at 760 mmHg[1] |
| Density | 1.938 g/cm³[1] |
| Solubility | Insoluble in water, alcohol, ether, acetone. Soluble in alkalis and glacial acetic acid.[1] |
| Flash Point | 275.9 °C[1] |
| UN Number | 0079[6] |
| Hazard Class | 1.1D[4] |
Table 2: Chemical Incompatibilities
| Incompatible Material Class | Specific Examples | Potential Hazard |
| Reducing Agents | Hydrides, Sulfides, Nitrides | Vigorous reaction, potential detonation[1][5] |
| Bases / Alkalis | Sodium Hydroxide, Potassium Hydroxide | May explode, even in the presence of water or solvents[1][4][5] |
| Acids | Strong acids | Hazardous reaction[3][6] |
| Combustible Products | Organic materials | Increased fire/explosion risk[3][6] |
| Metal Powders | Zinc, Copper | Hazardous reaction[3][6] |
| Other Oxidizers | Chromates, Chlorates, Nitrites | Hazardous reaction[3][6] |
Experimental Protocol: Precipitation of a this compound Salt
This protocol outlines a hypothetical experiment and integrates best practices for handling this compound and its waste.
Objective: To precipitate potassium dipicrylaminate for analytical purposes.
Materials:
-
This compound
-
Potassium chloride (KCl) solution (aqueous)
-
Deionized water
-
Non-sparking spatula
-
Glass beakers and stirring rod
-
Filtration apparatus
-
Designated hazardous waste container for this compound
-
Appropriate PPE
Procedure:
-
Preparation:
-
Designate a specific work area for this experiment, preferably within a fume hood or ventilated enclosure.[7]
-
Ensure the work area is free of incompatible materials and ignition sources.
-
Place a sign indicating that explosive and highly toxic material is in use.
-
Pre-label a dedicated hazardous waste container for "this compound Waste (Solid)" and another for "this compound Waste (Aqueous Filtrate)".
-
-
Handling Solid this compound:
-
Don all required PPE (gloves, safety goggles, lab coat).
-
Using a non-sparking spatula, carefully weigh the required amount of this compound on a tared weigh boat. Avoid grinding or applying friction to the solid.[1]
-
Slowly add the solid this compound to a beaker containing deionized water while stirring gently to create a suspension.
-
-
Precipitation Reaction:
-
Slowly add the aqueous KCl solution to the this compound suspension.
-
Stir the mixture gently. The formation of a precipitate (potassium dipicrylaminate) will be observed.
-
Allow the reaction to proceed for the designated time.
-
-
Isolation and Waste Segregation:
-
Set up the vacuum filtration apparatus.
-
Carefully pour the mixture onto the filter paper to collect the solid precipitate.
-
The liquid passing through the filter (filtrate) is contaminated with this compound and must be collected in the designated "this compound Waste (Aqueous Filtrate)" container.
-
Wash the collected solid with a small amount of deionized water. Collect this wash liquid in the same aqueous waste container.
-
-
Waste Disposal and Decontamination:
-
Scrape the filter paper and any residual solid from the beaker into the "this compound Waste (Solid)" container using a non-sparking spatula.
-
Rinse all glassware that came into contact with this compound with a small amount of water, and pour the rinsate into the aqueous waste container.
-
Place contaminated gloves, weigh boats, and filter paper into the solid waste container.
-
Seal both waste containers tightly. Store them in a designated, secure secondary containment bin away from incompatible materials until pickup by the EHS office or a licensed waste contractor.
-
Visualizations
Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C12H5N7O12 | CID 8576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. echemi.com [echemi.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. biotium.com [biotium.com]
- 7. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. ufz.de [ufz.de]
- 9. cleanmanagement.com [cleanmanagement.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
Validation & Comparative
A Comparative Guide to Potassium Analysis: Dipicrylamine and Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of potassium is crucial across a multitude of applications, from physiological studies to quality control in pharmaceutical formulations. This guide provides a comprehensive comparison of the dipicrylamine method for potassium analysis with other established techniques, including flame photometry, atomic absorption spectroscopy (AAS), ion-selective electrodes (ISEs), and turbidimetric methods.
Principles of Potassium Detection: A Comparative Overview
The selection of an appropriate analytical method for potassium determination depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Each method operates on a distinct principle, offering a unique set of advantages and limitations.
This compound Method: This chemical method relies on the reaction of potassium ions with this compound (2,4,6,2',4',6'-hexanitrodiphenylamine) to form a stable, orange-colored precipitate of potassium dipicrylaminate.[1] The amount of potassium can then be determined gravimetrically, by weighing the dried precipitate, or volumetrically, by titrating the dissolved precipitate.[2] A photometric approach is also possible by measuring the color intensity of the dissolved precipitate.[3]
Flame Photometry: This atomic emission technique measures the intensity of light emitted when a sample containing potassium is introduced into a flame. The heat from the flame excites the potassium atoms, which then emit light at a characteristic wavelength (766.5 nm) as they return to their ground state. The intensity of this emitted light is directly proportional to the concentration of potassium in the sample.[4]
Atomic Absorption Spectroscopy (AAS): In contrast to flame photometry, AAS measures the light absorbed by potassium atoms. A light source emitting the specific wavelength absorbed by potassium is passed through a flame into which the sample is aspirated. The potassium atoms in the flame absorb this light, and the amount of light absorbed is proportional to the potassium concentration.[5][6]
Ion-Selective Electrodes (ISEs): This potentiometric method utilizes an electrode with a membrane that is selective for potassium ions. When the electrode is immersed in a sample solution, a potential difference develops across the membrane that is proportional to the logarithm of the potassium ion activity in the sample. This potential is measured against a reference electrode to determine the potassium concentration.
Turbidimetric Methods: These methods are based on the formation of a fine precipitate in the presence of potassium ions, leading to a measurable turbidity in the solution. A common reagent used is sodium tetraphenylborate (B1193919), which reacts with potassium to form an insoluble potassium tetraphenylborate precipitate. The resulting turbidity is measured using a spectrophotometer or nephelometer and is proportional to the potassium concentration.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance characteristics of the different potassium analysis methods. It is important to note that these values can vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Accuracy/Precision |
| This compound | Gravimetric/Titrimetric/Photometric | Not explicitly found in search results. | Not explicitly found in search results. | Dependent on the specific procedure. | Relative errors ranged from -1.98% to +1.19% for a titrimetric method.[2] |
| Flame Photometry | Atomic Emission | ~0.1 mg/L | 2.88% K2O in fertilizer samples. | 0.5–200 mg/L | Relative standard deviation of 15.5% and a relative error of 2.3% in a collaborative study. |
| Atomic Absorption Spectroscopy (AAS) | Atomic Absorption | 0.02 mg/L (dependent on instrument configuration). | Not explicitly found in search results. | 0.20 to 4.0 mg/L (766.5 nm line). | Percent relative standard deviation estimated to be greater than 13%. |
| Ion-Selective Electrode (ISE) | Potentiometry | Can measure down to 1µM (0.039 mg/L). | Not explicitly found in search results. | 0.039 to 39,100 mg/L. | Accuracy and precision levels of ± 2-3% can be achieved. |
| Turbidimetric (Sodium Tetraphenylborate) | Turbidimetry | 0.1 mg/L. | 0.3 mg/L. | Good linearity (r² = 0.9982). | Results comparable to AAS and ICP-OES. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are outlines of the experimental protocols for the key potassium analysis methods discussed.
This compound Method (Titrimetric)
This protocol is based on the work of Sueda and Kaneko (1941).[2]
-
Precipitation: To a known volume of the sample solution containing potassium, add an excess of a magnesium dipicrylaminate solution dropwise with constant stirring to precipitate the potassium as potassium dipicrylaminate.
-
Cooling and Filtration: Cool the mixture in an ice bath for approximately 15 minutes to ensure complete precipitation. Filter the precipitate using a glass filter.
-
Washing: Wash the precipitate with a small amount of ice-cold distilled water, followed by a saturated solution of potassium dipicrylaminate at 0°C, and finally with another small amount of ice-cold distilled water.
-
Dissolution: Dissolve the precipitate in a minimum amount of acetone (B3395972).
-
Titration: Dilute the acetone solution with distilled water and titrate with a standard acid solution. The endpoint is indicated by a color change from the red of the potassium salt to the yellow of the precipitated this compound.[2]
Flame Photometry
-
Instrument Setup: Turn on the flame photometer and allow it to stabilize. Select the potassium filter (766.5 nm).
-
Calibration: Prepare a series of standard potassium solutions of known concentrations. Aspirate the blank solution (deionized water) and set the reading to zero. Then, aspirate each standard solution in increasing order of concentration and record the emission intensity. Plot a calibration curve of emission intensity versus potassium concentration.
-
Sample Measurement: Aspirate the unknown sample solution into the flame and record the emission intensity.
-
Concentration Determination: Determine the potassium concentration in the unknown sample by comparing its emission intensity to the calibration curve.
Atomic Absorption Spectroscopy (AAS)
-
Instrument Setup: Install a potassium hollow cathode lamp in the AAS instrument. Set the wavelength to 766.5 nm. Optimize the instrument parameters, including the flame (typically air-acetylene) and burner position.
-
Calibration: Prepare a series of standard potassium solutions. Aspirate a blank solution and zero the instrument. Aspirate the standards and generate a calibration curve of absorbance versus concentration.
-
Sample Measurement: Aspirate the sample solution into the flame and measure its absorbance.
-
Concentration Determination: The instrument software will typically calculate the concentration of potassium in the sample based on the calibration curve.
Ion-Selective Electrode (ISE)
-
Electrode Preparation and Conditioning: Prepare the potassium ISE according to the manufacturer's instructions. This typically involves filling the electrode with the appropriate filling solution and soaking it in a standard potassium solution.
-
Calibration: Calibrate the electrode using at least two standard solutions of known potassium concentration that bracket the expected sample concentration.
-
Sample Measurement: Rinse the electrode with deionized water and blot dry. Immerse the electrode in the sample solution and stir gently. Record the potential reading once it has stabilized.
-
Concentration Determination: The potassium concentration is determined from the measured potential using the calibration curve.
Turbidimetric Method (Sodium Tetraphenylborate)
-
Sample Preparation: Prepare the sample solution, adjusting the pH to an alkaline condition if necessary.
-
Reagent Addition: Add a solution of sodium tetraphenylborate to the sample. This will cause the formation of a white precipitate of potassium tetraphenylborate.
-
Turbidity Measurement: After a specified reaction time, measure the turbidity of the solution using a spectrophotometer or nephelometer at a specific wavelength (e.g., 420 nm).
-
Concentration Determination: Prepare a calibration curve by measuring the turbidity of a series of standard potassium solutions treated in the same manner. Determine the potassium concentration of the sample from this curve.
Visualizing the Processes
To better understand the workflows and chemical principles, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for potassium analysis using the this compound method.
Caption: Chemical reactions for this compound and turbidimetric potassium analysis.
Caption: Principles of flame photometry and atomic absorption spectroscopy.
Caption: Working principle of a potassium ion-selective electrode.
Conclusion
The choice of a suitable method for potassium analysis is a critical decision in research and development. The this compound method, while a classical chemical technique, offers a viable option, particularly when sophisticated instrumentation is unavailable. It provides reasonable accuracy, although it can be more time-consuming than instrumental methods.
For high-throughput analysis and lower detection limits, instrumental methods such as flame photometry, AAS, and ISEs are generally preferred. Flame photometry and AAS are robust and sensitive techniques, while ISEs offer the advantage of portability and the ability to measure ion activity directly. Turbidimetric methods provide a simple and rapid alternative, particularly for screening purposes.
Ultimately, the optimal method will depend on the specific analytical requirements, including sample throughput, budget, and the desired level of accuracy and precision. This guide provides the foundational information to assist researchers in making an informed decision for their potassium analysis needs.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C12H5N7O12 | CID 8576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Determination of Potassium with Dipircrylamine - Gordon Herbert Bendix - Google Books [books.google.com]
- 5. Method development and validation for the determination of potassium (K<sub>2</sub>O) in fertilizer samples by flame photometry technique - Journal of King Saud University - Science [jksus.org]
- 6. academic.oup.com [academic.oup.com]
A Comparative Guide to Potassium Measurement in Biological Fluids: Validating the Dipicrylamine Method Against Modern Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dipicrylamine method for potassium quantification in biological fluids against contemporary alternatives, namely flame photometry, ion-selective electrode (ISE), and enzymatic methods. The performance of each method is supported by experimental data from various studies, offering a comprehensive overview for researchers selecting the most suitable assay for their needs.
Data Presentation: Performance Characteristics of Potassium Assays
The following table summarizes the key performance characteristics of the this compound method and its alternatives for the determination of potassium in serum.
| Performance Metric | This compound Method | Flame Photometry | Ion-Selective Electrode (ISE) | Enzymatic Method |
| Principle | Precipitation/Colorimetric/Titrimetric | Atomic Emission | Potentiometry | Spectrophotometry (Kinetic) |
| Reported Accuracy/Bias | Relative errors: -1.98% to +1.19%[1] | Relative error: 2.3%[2] | Mean difference vs. Flame Photometry: -0.229 mEq/L[3] | Good correlation with Flame Photometry[4] |
| Precision (CV%) | Not explicitly stated in recent literature for biological fluids. | Relative Standard Deviation: 15.5%[2] | Within-day CV: 1.0-1.2%; Total CV: 1.0-1.4%[5] | Within-run CV: <1.4%; Between-run CV: <1.6%[4][6] |
| Linearity | Not explicitly stated in recent literature for biological fluids. | Limited linear range, may require sample dilution. | 1.5 - 10.0 mmol/L[7] | Up to 7.0 mEq/L[8] |
| Interferences | Ammonium, Rubidium, Cesium ions. | Sodium-to-potassium ratios >5:1; Calcium-to-potassium ratios >10:1[2] | Ammonium ions[9] | Negligible interference from bilirubin, hemoglobin, lipids, heparin.[4] |
| Throughput | Manual, low throughput. | Slower than ISE and enzymatic methods, requires manual operation.[3] | High throughput, fully automated.[3] | High throughput, suitable for automated analyzers.[4] |
Experimental Protocols
Detailed methodologies for each of the discussed potassium determination methods are provided below.
This compound Method (Titrimetric)
This protocol is based on a rapid titrimetric determination of potassium.
Principle: Potassium is precipitated as potassium dipicrylaminate. The precipitate is dissolved in acetone (B3395972), and the this compound is titrated with a standard acid, utilizing the color change of the solution from the red of the potassium salt to the yellow of the precipitated amine as the endpoint.[1]
Reagents:
-
This compound solution
-
Acetone
-
Standard sulfuric acid (H₂SO₄) solution (e.g., N/10)
-
Standard potassium chloride (KCl) solution for calibration
Procedure:
-
Precipitation: To a known volume of the biological fluid (e.g., deproteinized serum), add an excess of the this compound reagent to precipitate potassium dipicrylaminate.
-
Filtration and Washing: Filter the precipitate through a suitable filter medium and wash with ice-cold distilled water to remove interfering ions.
-
Dissolution: Dissolve the precipitate in acetone.
-
Titration: Titrate the resulting acetone solution directly with a standard solution of sulfuric acid. The endpoint is indicated by the color change from reddish to yellow.[1]
-
Calculation: The concentration of potassium is calculated from the volume of standard acid used.
Flame Photometry
Principle: When a solution containing potassium is introduced into a flame, the potassium atoms are excited to a higher energy level. Upon returning to their ground state, they emit light at a characteristic wavelength (766.5 nm). The intensity of the emitted light is proportional to the concentration of potassium in the sample.[2]
Reagents:
-
Deionized water
-
Stock potassium standard solution
-
Working standard solutions of potassium
-
Lithium solution (as internal standard, if using an internal-standard flame photometer)
Procedure:
-
Sample Preparation: Dilute the serum sample with deionized water. A 1:25 or 1:100 dilution is common.[10]
-
Calibration: Aspirate a series of working standard solutions of known potassium concentrations into the flame photometer to generate a calibration curve.
-
Measurement: Aspirate the diluted serum sample into the flame photometer and record the emission intensity.
-
Calculation: Determine the potassium concentration in the sample by comparing its emission intensity to the calibration curve.
Ion-Selective Electrode (ISE)
Principle: An ISE for potassium contains a membrane that is selective for potassium ions. When the electrode is immersed in a sample, a potential difference develops across the membrane that is proportional to the logarithm of the potassium ion activity in the sample, according to the Nernst equation.[7]
Reagents:
-
ISE calibration solutions (low and high potassium concentrations)
-
ISE filling solution
-
Ionic Strength Adjuster (ISA) solution
Procedure:
-
Calibration: Calibrate the ISE instrument using standard solutions with known potassium concentrations.
-
Sample Preparation: For indirect ISE, the instrument automatically dilutes the sample. For direct ISE, no dilution is required. An ISA may be added to both samples and standards to ensure a constant ionic strength.
-
Measurement: Introduce the serum sample into the analyzer. The instrument automatically measures the potential difference and calculates the potassium concentration.
-
Quality Control: Analyze control materials with known potassium concentrations to ensure the accuracy of the measurements.
Enzymatic Method
Principle: This is a kinetic assay based on the activation of the enzyme pyruvate (B1213749) kinase by potassium ions. The pyruvate produced is then converted to lactate (B86563) in a reaction coupled with the oxidation of NADH to NAD+. The rate of decrease in absorbance at 380 nm due to NADH consumption is directly proportional to the potassium concentration.[4][11]
Reagents:
-
Reagent 1 (R1): Contains phosphoenolpyruvate, ADP, and NADH.
-
Reagent 2 (R2): Contains lactate dehydrogenase (LDH) and pyruvate kinase.
-
Potassium calibrators
Procedure (Automated Analyzer):
-
Sample Introduction: A small volume of serum is automatically pipetted into a reaction cuvette.
-
Reagent Addition: The analyzer dispenses Reagent 1 into the cuvette, followed by a short incubation.
-
Initiation of Reaction: Reagent 2 is added to start the enzymatic reaction.
-
Kinetic Measurement: The analyzer monitors the change in absorbance at 380 nm over a specific time interval.
-
Calculation: The rate of absorbance change is used to calculate the potassium concentration based on a calibration curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for each of the described potassium measurement methods.
Caption: Workflow for the this compound Method.
Caption: Workflow for Flame Photometry.
Caption: Workflow for Ion-Selective Electrode Method.
Caption: Workflow for the Enzymatic Method.
References
- 1. Comparative analysis for strength serum sodium and potassium in three different methods: Flame photometry, ion‐selective electrode (ISE) and colorimetric enzymatic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEMI Method Summary - 3500-K B [nemi.gov]
- 3. jocpr.com [jocpr.com]
- 4. Enzymatic determination of potassium in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colorimetric determination of potassium in plasma and serum by reflectance photometry with a dry-chemistry reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wwwn.cdc.gov [wwwn.cdc.gov]
- 8. en.denis.uz [en.denis.uz]
- 9. metrohm.com [metrohm.com]
- 10. researchgate.net [researchgate.net]
- 11. biolabo.fr [biolabo.fr]
Comparative Analysis of Dipicrylamine Cross-reactivity with Alkali Metal Ions
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of dipicrylamine with various alkali metal ions, supported by experimental data. This compound, a hexanitrated secondary amine, has historically been utilized as a selective precipitating and extraction agent for certain alkali metals. This property is contingent on the differential solubility and stability of the ion-pair complexes it forms with these cations. Understanding the selectivity profile of this compound is crucial for its application in ion-selective sensors, separation processes, and analytical chemistry.
The primary mechanism governing the selectivity of this compound (DPA⁻) for alkali metal cations (M⁺) is the formation of neutral ion-pair complexes, M⁺DPA⁻. The stability and solubility of these complexes in aqueous and organic solvents vary significantly down the group. Specifically, this compound exhibits a marked preference for larger, less heavily hydrated alkali metal ions such as potassium (K⁺), rubidium (Rb⁺), and cesium (Cs⁺).[1][2] The salts formed with these ions are notably less soluble in water compared to those formed with lithium (Li⁺) and sodium (Na⁺).[1][2] This difference in solubility is the fundamental principle behind its use in the gravimetric, colorimetric, and extractive determination of potassium and other heavier alkali metals.[3]
Data Presentation: Comparison of Extraction Constants
The efficiency and selectivity of this compound for alkali metal ions can be quantitatively compared using their extraction constants (Kex). The extraction constant represents the equilibrium for the transfer of the metal ion from an aqueous phase to an organic phase via complexation with this compound. The reaction can be represented as:
M⁺(aq) + DPA⁻(aq) ⇌ MDPA(org)
A higher Kex value indicates a greater affinity of the this compound for that specific metal ion and more efficient extraction into the organic solvent, which is a direct measure of its reactivity. The following table summarizes the extraction constants for alkali metal dipicrylaminates into nitrobenzene (B124822).
| Alkali Metal Ion | Ionic Radius (Å) | Extraction Constant (log Kex) |
| Lithium (Li⁺) | 0.76 | -1.1 |
| Sodium (Na⁺) | 1.02 | 0.7 |
| Potassium (K⁺) | 1.38 | 2.7 |
| Rubidium (Rb⁺) | 1.52 | 3.8 |
| Cesium (Cs⁺) | 1.67 | 5.1 |
Data sourced from studies on the solvent extraction of alkali metal dipicrylaminates into nitrobenzene.
As the data indicates, there is a clear trend of increasing extraction efficiency with the increasing ionic radius of the alkali metal. Cesium, the largest ion, forms the most stable and extractable complex with this compound, while lithium forms the least stable.
Mandatory Visualization
The logical relationship between the properties of the alkali metal ions and their reactivity with this compound is visualized below.
Caption: Relationship between alkali ion properties and this compound reactivity.
The following diagram illustrates a generalized workflow for determining the cross-reactivity of this compound through solvent extraction.
Caption: Workflow for solvent extraction to determine cross-reactivity.
Experimental Protocols
The determination of this compound's cross-reactivity with alkali metal ions is typically performed via solvent extraction followed by spectrophotometric analysis. This method allows for the calculation of extraction constants, which provide a quantitative measure of selectivity.
Objective: To determine the extraction constant (Kex) for a series of alkali metal ions with this compound, thereby quantifying the cross-reactivity.
Materials:
-
Alkali metal salts (e.g., LiCl, NaCl, KCl, RbCl, CsCl), analytical grade.
-
This compound (2,4,6,2',4',6'-Hexanitrodiphenylamine).
-
Nitrobenzene (or other suitable water-immiscible organic solvent).
-
Deionized water.
-
Separatory funnels.
-
UV-Vis Spectrophotometer.
-
Volumetric flasks and pipettes.
-
Mechanical shaker.
Procedure:
-
Preparation of Aqueous Solutions:
-
Prepare stock solutions (e.g., 0.1 M) of each alkali metal chloride in deionized water.
-
From these stock solutions, prepare a series of working solutions with varying concentrations (e.g., 10⁻² M, 10⁻³ M, 10⁻⁴ M).
-
-
Preparation of Organic Solution:
-
Prepare a stock solution of this compound in nitrobenzene (e.g., 10⁻³ M). Ensure complete dissolution.
-
-
Extraction Procedure:
-
In a separatory funnel, place a defined volume (e.g., 10 mL) of one of the aqueous alkali metal salt solutions.
-
Add an equal volume (e.g., 10 mL) of the this compound solution in nitrobenzene.
-
Seal the funnel and shake vigorously for a sufficient time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the funnel to stand undisturbed until the aqueous and organic phases have completely separated.
-
-
Analysis:
-
Carefully separate the two layers.
-
Take the organic phase, which now contains the colored alkali metal dipicrylaminate complex.
-
Measure the absorbance of the organic phase using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for the complex. A reagent blank (this compound in nitrobenzene) should be used as the reference.
-
Using a previously established calibration curve (Absorbance vs. Concentration of the complex), determine the concentration of the alkali metal dipicrylaminate in the organic phase.
-
-
Calculation of Extraction Constant (Kex):
-
The concentration of the metal ion in the organic phase, [M⁺]org, is equal to the concentration of the measured complex.
-
The concentration of the metal ion remaining in the aqueous phase, [M⁺]aq, can be calculated by subtracting the amount extracted from the initial concentration.
-
The distribution ratio, D, is calculated as: D = [M⁺]org / [M⁺]aq.
-
The extraction constant, Kex, can then be calculated based on the equilibrium of the extraction reaction. For the 1:1 ion-pair extraction, Kex is related to the distribution ratio and the concentrations of the reactants.
-
By repeating this procedure for each alkali metal ion, a set of Kex values can be obtained, allowing for a direct and quantitative comparison of the cross-reactivity of this compound.
References
- 1. Selective precipitation of alkaline earth metal cations with this compound anion: Structure-selectivity correlation - Publications of the IAS Fellows [repository.ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Novel applications of this compound as an extractant in the determination of alkali metals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Potassium Quantification: Dipicrylamine vs. Ion Chromatography
For researchers, scientists, and drug development professionals, the accurate quantification of potassium is crucial across a spectrum of applications, from pharmaceutical formulation to biological research. This guide provides a detailed comparison of two distinct analytical methods for potassium determination: the classic colorimetric/titrimetric method using dipicrylamine and the modern instrumental technique of ion chromatography. We present a comprehensive overview of their performance, supported by experimental data, to assist in selecting the most suitable method for your specific analytical needs.
This guide delves into the principles, performance characteristics, and experimental protocols for both this compound-based assays and ion chromatography. While the this compound method offers simplicity and rapidity, ion chromatography provides superior specificity, sensitivity, and the ability to perform multi-analyte analysis, aligning with modern pharmaceutical quality standards.
Performance Comparison
The choice between this compound and ion chromatography for potassium quantification hinges on the specific requirements of the analysis, including desired accuracy, precision, sample throughput, and regulatory compliance. Ion chromatography is now recommended by the United States Pharmacopeia (USP) as a suitable alternative to older methods.[1][2]
The following table summarizes the key performance characteristics of each method based on available experimental data.
| Performance Metric | This compound Method | Ion Chromatography (IC) |
| Principle | Precipitation of potassium as potassium dipicrylaminate, followed by colorimetric or titrimetric determination.[3] | Separation of potassium ions on an ion-exchange column followed by conductivity detection.[1] |
| Specificity | Susceptible to interference from other ions that may precipitate with this compound. | High specificity due to chromatographic separation. Can resolve potassium from other cations like sodium and ammonium.[1] |
| Linearity | N/A (typically a single-point or titration method) | Excellent, with correlation coefficients (R²) typically > 0.999 over a defined concentration range.[4] |
| Accuracy | Relative errors reported in the range of -1.98% to +1.19%.[5] | High accuracy, with recovery values typically within 97-102%. |
| Precision | Average relative error of 0.87% reported in one study.[5] | High precision, with relative standard deviation (RSD) for intra- and inter-day precision typically less than 1.0%.[6] |
| Sensitivity (LOD) | Dependent on the specific protocol (colorimetric or titrimetric). | Low limits of detection, for example, 0.42 mg/kg (ppm) for potassium in a biodiesel matrix.[7] |
| Analysis Time | Relatively rapid for a single sample. | Fast analysis times, with complete separation of major cations often achieved within 20 minutes.[4] |
| Multi-analyte Capability | No, specific for potassium. | Yes, capable of simultaneous determination of multiple cations (e.g., sodium, potassium, magnesium, calcium) in a single run.[1] |
| Regulatory Acceptance | Traditional method, may not meet current regulatory expectations for specificity and validation. | Widely accepted and recommended by regulatory bodies like the USP for pharmaceutical analysis.[1][2] |
Experimental Workflows
The operational workflows for the this compound method and ion chromatography differ significantly in their complexity and instrumentation requirements.
Signaling Pathway of Analysis
The underlying analytical principles of each method can be visualized as a signaling pathway, from the initial sample to the final quantifiable signal.
Experimental Protocols
This compound Method (Titrimetric)
This protocol is a summary of a titrimetric approach for potassium quantification using this compound.
-
Reagent Preparation:
-
This compound Solution: Prepare a solution of this compound (hexanitrodiphenylamine). The concentration should be in excess of the expected potassium concentration in the sample.
-
Standard Acid Solution: Prepare a standardized solution of a strong acid (e.g., N/10 H₂SO₄).
-
Washing Solution: Use ice-cold distilled water.
-
-
Sample Preparation and Precipitation:
-
Pipette a known volume of the sample solution containing potassium into a beaker.
-
With constant stirring, add the this compound solution dropwise to precipitate the potassium as potassium dipicrylaminate (a reddish precipitate). An excess of the reagent should be used.
-
Cool the mixture in an ice bath for approximately 15 minutes to ensure complete precipitation.[5]
-
-
Filtration and Washing:
-
Filter the precipitate through a suitable glass filter.
-
Wash the precipitate with small portions of ice-cold distilled water to remove any excess reagent.
-
-
Titration:
-
Dissolve the precipitate in acetone. The solution will have a reddish color.
-
Titrate the resulting solution directly with the standard acid solution.
-
The endpoint is reached when the reddish color of the potassium dipicrylaminate disappears, and the solution turns yellow due to the precipitation of this compound. No indicator is necessary due to this distinct color change.[5]
-
-
Calculation:
-
Calculate the amount of potassium in the original sample based on the stoichiometry of the reaction and the volume of standard acid used.
-
Ion Chromatography Method
This protocol provides a general procedure for potassium quantification by ion chromatography, which should be adapted and validated for specific sample matrices and instrumentation.
-
Instrumentation and Reagents:
-
Ion Chromatograph: An IC system equipped with a cation-exchange column (e.g., Metrosep C 6 – 150/4.0 or Dionex IonPac CS16), a suppressor, and a conductivity detector.[1][6]
-
Eluent: A suitable mobile phase, typically a dilute solution of an acid such as methanesulfonic acid (MSA).[6]
-
Standard Solutions: Prepare a series of potassium standard solutions of known concentrations to construct a calibration curve.
-
-
Sample Preparation:
-
Accurately weigh or measure the sample.
-
Dilute the sample with deionized water to a concentration that falls within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the IC system with the eluent until a stable baseline is achieved.
-
Inject a defined volume of the prepared sample and standard solutions into the chromatograph.
-
The cations in the sample are separated on the analytical column based on their affinity for the stationary phase.
-
The separated ions pass through the suppressor to reduce the background conductivity of the eluent and enhance the signal of the analyte ions.
-
The conductivity of the eluting ions is measured by the conductivity detector.
-
-
Data Analysis and Quantification:
-
Identify the potassium peak in the chromatogram based on its retention time, as determined by the analysis of standard solutions.
-
Integrate the peak area or height of the potassium peak.
-
Construct a calibration curve by plotting the peak area/height of the standards against their known concentrations.
-
Determine the concentration of potassium in the sample by interpolating its peak area/height on the calibration curve.
-
Conclusion
The choice between the this compound method and ion chromatography for potassium quantification is a balance between simplicity and performance. The this compound method, while straightforward and rapid, may lack the specificity and accuracy required for modern pharmaceutical and research applications. Ion chromatography, on the other hand, offers a robust, sensitive, and specific method that is capable of multi-ion analysis and is compliant with current regulatory standards. For applications demanding high accuracy, precision, and the ability to analyze complex matrices, ion chromatography is the superior choice. For rapid, routine analyses where the highest level of accuracy is not paramount, the this compound method may still find limited application.
References
- 1. Potassium analysis with ion chromatography according to USP testing methods | Metrohm [metrohm.com]
- 2. Potassium analysis with ion chromatography according to USP testing methods - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. The micro-determination of potassium with this compound - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. sciencetechindonesia.com [sciencetechindonesia.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Determination of sodium, potassium, calcium and magnesium cations in biodiesel by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Potassium Ion Sensing: Evaluating Dipicrylamine-Based Sensors Against Modern Alternatives
For researchers, scientists, and professionals in drug development, the accurate and precise measurement of potassium ion (K⁺) concentrations is critical for a multitude of applications, from physiological monitoring to quality control. This guide provides a comprehensive comparison of dipicrylamine-based sensors with contemporary alternatives, including ion-selective electrodes (ISEs), fluorescent sensors, and impedimetric sensors. While this compound has a historical precedent in potassium detection, this guide highlights the superior data availability and performance characteristics of modern sensing technologies.
This compound, a hexanitrodiphenylamine, has been historically utilized for the colorimetric determination of potassium ions. The sensing mechanism relies on the formation of a colored complex between this compound and potassium ions, which can be quantified spectrophotometrically. However, a thorough review of contemporary scientific literature reveals a significant lack of detailed, modern validation data regarding the accuracy and precision of this method. In contrast, alternative technologies offer extensive, quantifiable performance metrics.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for various potassium ion sensing technologies. It is important to note the absence of specific accuracy and precision percentages for this compound-based sensors in recent literature.
| Feature | This compound-Based Sensors | Ion-Selective Electrodes (ISEs) | Fluorescent Sensors | Impedimetric Sensors |
| Principle | Colorimetric | Potentiometric | Fluorescence Resonance Energy Transfer (FRET), Photoinduced Electron Transfer (PET) | Impedance Spectroscopy |
| Accuracy | Data not readily available in recent literature | ± 2-3%[1], 10% of full scale[2] | Not explicitly stated in percentages | Accuracy of 1.8 mmol/L reported for one sensor[3] |
| Precision (Reproducibility) | Data not readily available in recent literature | ±11% of full scale[4] | Good reproducibility reported (%RSD = 5.71 for one sensor) | Interday RSD: 4.2%, Intraday RSD: 3.8% for a polypyrrole-based sensor[5] |
| Concentration Range | Semi-quantitative range of 250-1500 mg/L reported for test strips[6] | 0.3 to 39,000 mg/L[2] | Kd values in the mM range (e.g., 5-30 mM) | Clinically relevant range of 2.7-18.7 mM tested for one sensor |
| Interfering Ions | Not specified in recent literature | NH₄⁺, Li⁺, Na⁺, Ca²⁺[2] | High selectivity against Na⁺ reported | Low cross-sensitivity towards sodium ions reported[3] |
| Response Time | Not specified in recent literature | Rapid | 10 minutes for one sensor | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are generalized experimental protocols for the discussed potassium sensing methods.
This compound-Based Colorimetric Assay (General Protocol)
-
Reagent Preparation: A solution of this compound is prepared in a suitable organic solvent (e.g., nitrobenzene).
-
Sample Preparation: The aqueous sample containing potassium ions is prepared.
-
Extraction: The this compound solution is mixed with the aqueous sample. The potassium-dipicrylamine complex is extracted into the organic phase.
-
Measurement: The absorbance of the organic phase is measured using a spectrophotometer at the wavelength of maximum absorbance for the colored complex.
-
Quantification: The potassium concentration is determined by comparing the absorbance to a calibration curve prepared with known potassium standards.
Ion-Selective Electrode (ISE) Measurement
-
Electrode Setup: A potassium ISE and a reference electrode are connected to an ion meter.
-
Calibration: The electrode system is calibrated using a series of standard solutions of known potassium concentrations. The potential (mV) is plotted against the logarithm of the potassium concentration to generate a calibration curve.
-
Sample Measurement: The electrodes are rinsed and immersed in the sample solution.
-
Reading: The potential of the sample is recorded, and the potassium concentration is calculated from the calibration curve. For improved accuracy, an ionic strength adjuster (ISA) can be added to both standards and samples.[4]
Fluorescent Sensor Measurement
-
Sensor Preparation: The fluorescent potassium sensor is dissolved in a suitable buffer solution.
-
Sample Addition: The sample containing potassium ions is added to the sensor solution.
-
Incubation: The solution is incubated for a specific period to allow for the binding of potassium to the sensor.
-
Fluorescence Measurement: The fluorescence intensity or ratio is measured using a fluorometer or fluorescence microscope.
-
Quantification: The change in fluorescence is correlated to the potassium concentration, often using a calibration curve.
Impedimetric Sensor Measurement
-
Sensor Setup: The impedimetric sensor, typically with interdigitated electrodes coated with a potassium-selective membrane, is connected to an impedance analyzer.
-
Measurement: The sensor is immersed in the sample solution, and the impedance is measured over a range of frequencies.
-
Data Analysis: The change in impedance, particularly at specific frequencies, is related to the potassium concentration in the sample.[3]
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for this compound-based colorimetric sensing and the more modern ion-selective electrode method.
Conclusion
While this compound-based sensors offer a historical method for potassium detection, the lack of recent, detailed performance data on their accuracy and precision is a significant drawback for modern research and development applications. In contrast, ion-selective electrodes, fluorescent sensors, and impedimetric sensors provide well-documented, quantitative performance characteristics, making them more reliable and robust choices for accurate and precise potassium ion measurements. For applications demanding high fidelity and reproducibility, the adoption of these modern alternatives is strongly recommended.
References
- 1. This compound as a colorimetric sensor for anions: experimental and computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. K(+) versus Na(+) ions in a K channel selectivity filter: a simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Determination of Potassium with Dipircrylamine - Gordon Herbert Bendix - Google Books [books.google.com.sg]
- 5. mdpi.com [mdpi.com]
- 6. Genetically encoded voltage indicator - Wikipedia [en.wikipedia.org]
Advantages of Dipicrylamine as a FRET quencher over other dyes.
In the realm of Förster Resonance Energy Transfer (FRET), the choice of a quencher dye is pivotal to the success of an assay. While a variety of quenchers are available, Dipicrylamine (DPA) presents a unique set of advantages, particularly in specific biological applications. This guide provides a comprehensive comparison of DPA with other commonly used FRET quenchers, supported by available data and experimental insights, to assist researchers in making an informed decision for their experimental needs.
Overview of this compound as a FRET Quencher
This compound is a non-fluorescent, anionic dye with a strong absorbance in the blue region of the visible spectrum. This property makes it an effective FRET acceptor (quencher) for a range of donor fluorophores that emit in this spectral range, such as Green Fluorescent Protein (GFP) and certain organic dyes. A primary and distinct application of DPA is in the measurement of cell membrane potential. Its anionic nature and hydrophobicity allow it to partition into the cell membrane, and its distribution across the membrane is sensitive to changes in the transmembrane potential. This voltage-dependent movement alters its distance from a membrane-associated donor fluorophore, leading to a FRET-based readout of membrane potential dynamics.
Comparison with Other FRET Quenchers
The performance of a FRET quencher is determined by several key parameters, including its quenching efficiency, the breadth of its quenching spectrum, and its photostability. Here, we compare this compound with two widely used classes of FRET quenchers: DABCYL and the Black Hole Quencher™ (BHQ™) dyes.
Key Performance Metrics:
| Feature | This compound (DPA) | DABCYL | Black Hole Quencher™ (BHQ) |
| Type | Non-fluorescent ("dark") | Non-fluorescent ("dark") | Non-fluorescent ("dark") |
| Quenching Mechanism | Primarily FRET | Primarily FRET | Primarily FRET |
| Absorption Max (λmax) | ~400-460 nm | ~453 nm | BHQ-1: ~534 nm, BHQ-2: ~579 nm |
| Quenching Range | Blue-Green region | 380-530 nm | BHQ-1: 480-580 nm, BHQ-2: 550-650 nm |
| Förster Radius (R₀) | Donor-dependent, data not readily available | Donor-dependent, generally smaller for red-shifted dyes | Generally large, optimized for various fluorophores |
| Quenching Efficiency | High for blue-emitting donors in close proximity | Moderate, less efficient for red-shifted fluorophores | Very high across a broad range of fluorophores |
| Photostability | Data not readily available | Good | Excellent |
| Primary Application | Membrane potential sensing | General FRET assays (e.g., protease, nucleic acid) | General and multiplex FRET assays |
Advantages of this compound
The primary advantage of this compound lies in its unique application for monitoring membrane potential.
-
Voltage Sensitivity: DPA's distribution across the cell membrane is directly influenced by the transmembrane voltage. This allows for dynamic, real-time measurement of membrane potential changes in living cells using a FRET-based approach.
-
Non-Fluorescent Nature: As a dark quencher, DPA minimizes background fluorescence, thereby increasing the signal-to-noise ratio of the FRET assay.
-
Good Spectral Overlap with Blue/Green Donors: DPA's absorption spectrum overlaps well with the emission spectra of commonly used blue and green fluorescent proteins (like GFP) and dyes, making it a suitable quenching partner for these donors.
Limitations of this compound
Despite its unique advantages, DPA has limitations that researchers should consider:
-
Limited Quenching Range: Its quenching activity is confined to the blue-green spectral region, making it unsuitable for use with orange or red-emitting fluorophores.
-
Lack of Extensive Quantitative Data: Compared to more common quenchers like the BHQ dyes, there is a scarcity of published quantitative data on DPA's Förster radii with various donors and its overall photostability.
-
Membrane-Specific Application: Its primary utility is in membrane-based assays, which may not be relevant for all FRET studies.
Experimental Protocols
While specific protocols for quantifying DPA's quenching efficiency are not widely published, a general methodology for evaluating FRET quencher performance can be adapted.
General Protocol for Measuring FRET Quencher Efficiency
This protocol outlines a general workflow for determining the quenching efficiency of a FRET pair in solution.
-
Preparation of Donor-Only and Donor-Acceptor Samples:
-
Prepare a solution of the donor fluorophore at a known concentration in a suitable buffer.
-
Prepare a series of solutions containing the same concentration of the donor fluorophore and increasing concentrations of the quencher (acceptor).
-
-
Spectroscopic Measurements:
-
Measure the fluorescence emission spectrum of the donor-only sample upon excitation at its maximum absorption wavelength.
-
Measure the fluorescence emission spectra of the donor-acceptor samples under the same excitation conditions.
-
-
Calculation of Quenching Efficiency:
-
The FRET efficiency (E) can be calculated using the following formula: E = 1 - (F_DA / F_D) where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
-
Determination of Förster Distance (R₀):
-
The Förster distance, the distance at which FRET efficiency is 50%, can be calculated if the quantum yield of the donor, the extinction coefficient of the acceptor, and the spectral overlap integral are known.
-
Visualizations
FRET Signaling Pathway
Caption: The FRET mechanism: from donor excitation to acceptor-mediated quenching.
Experimental Workflow for Quencher Comparison
Caption: Workflow for comparative evaluation of FRET quencher performance.
This compound-Based Membrane Potential Sensing
A Comparative Analysis of Dipicrylamine in Experimental Applications
For researchers and professionals in drug development, the selection of appropriate analytical tools is paramount for generating robust and reliable data. Dipicrylamine (DPA), a hexanitrodiphenylamine, has historically been utilized in diverse applications ranging from a dye and explosive to a sophisticated chemical sensor.[1][2] This guide provides a statistical analysis of DPA's performance in key modern applications, offering a comparison with common alternatives and detailing the experimental protocols for its use.
Data Presentation: Performance Metrics
The utility of this compound is most prominent in three main areas: precipitation-based quantification of potassium, colorimetric sensing of anions, and as a quencher in FRET-based membrane potential assays. The following tables summarize its performance and compare it with alternative methods.
Table 1: Potassium (K+) Quantification
This compound precipitates potassium ions from aqueous solutions, allowing for their quantification. This method is compared here with the widely used valinomycin-based ion-selective electrode (ISE).
| Parameter | This compound (Precipitation/Titration) | Valinomycin (Ion-Selective Electrode) |
| Principle | Gravimetric, Titrimetric, or Colorimetric | Potentiometric |
| Reported Accuracy | Relative errors ranged from -1.98% to +1.19% for ~20mg K+ samples.[1] | Nernstian response, typically high accuracy. |
| Selectivity | High for K+ over Na+. Errors of ~2% reported with Na+:K+ ratios as high as 50:1.[2] | Excellent selectivity for K+ over Na+ (log KK+,Na+ typically < -4).[3] |
| Detection Range | Suitable for amounts down to 20 µg of potassium.[2] | Wide linear range, often from 10-6 M to 10-1 M.[4] |
| Interferences | Precipitates with Rb+, Cs+, and heavy metals like lead.[2][5] | Primarily responsive to ion activity, minimal interference from other alkali metals.[3] |
| Notes | Simple, requires no specialized electrode; procedure can be lengthy. | Requires specialized electrode and meter; provides real-time activity measurement. |
Table 2: Anion Sensing
DPA functions as a colorimetric sensor for specific anions in organic solvents like acetonitrile (B52724). Its N-H proton interacts with anions, leading to deprotonation and a distinct color change.[6][7]
| Parameter | This compound (Colorimetric Sensor in Acetonitrile) | Alternative Anion Sensors (e.g., Schiff Base, BODIPY derivatives) |
| Principle | Hydrogen bonding and deprotonation causing a color change.[7] | Various (e.g., ICT, PET), often resulting in colorimetric or fluorescent changes.[8][9] |
| Target Analytes | Strong interaction with F-, OAc-, H2PO4-.[6][7] | Can be designed for high selectivity to a wide range of anions (e.g., CN-, HS-, specific phosphates).[8][9] |
| Selectivity | Order of interaction rate: F- > OAc- > H2PO4-.[7] | Can be highly selective for a single anion with minimal cross-reactivity.[9] |
| Detection Limit | Not explicitly quantified in reviewed literature, but produces a sharp color change visible to the naked eye.[7] | Often very low, with reported values in the nanomolar (nM) to micromolar (µM) range.[8][9] |
| Response | Visible color change (e.g., yellow to red/orange).[6] | Can be colorimetric or "turn-on"/"turn-off" fluorescence.[9] |
Table 3: Membrane Potential Measurement
In combination with a fluorescent donor dye like DiOC16(3) (DiO), DPA acts as a FRET acceptor to report changes in cell membrane potential.[10]
| Parameter | DiO/DPA FRET Pair | Alternative Methods (e.g., Annine Dyes, Genetically Encoded Voltage Indicators) |
| Principle | Fluorescence Resonance Energy Transfer (FRET).[10] | Electrochromism (voltage-sensitive dyes) or protein conformational changes (indicators). |
| Reported Sensitivity | >56% fluorescence signal change in HEK-293 cells per 100 mV.[10] | Varies widely; some GEVis report ~34% ΔF/F per 100 mV. |
| Response Type | "Slow response" dye, based on translational movement within the membrane. | Can be "fast response" (sub-millisecond) for tracking action potentials. |
| Mechanism | Voltage-dependent redistribution of the DPA quencher alters FRET efficiency with the stationary DiO donor.[10] | Stark effect (annine dyes) or voltage-sensitive domain movement (GEVis). |
| Notes | Two-component chemical dye system. | Can be a single chemical dye or a genetically expressed protein sensor. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are protocols for its primary uses.
Protocol 1: Determination of Potassium by Precipitation and Titration
This protocol is adapted from established methods for the quantitative analysis of potassium in a sample solution.[1]
-
Sample Preparation : Pipette a known volume of the sample solution (e.g., 10 mL containing approximately 20 mg of K+) into a 100 mL beaker.
-
Precipitation : With constant stirring, add a 20% excess of the this compound reagent (a solution of DPA's magnesium salt) dropwise to the sample. The potassium dipicrylaminate (K-DPA) will precipitate.
-
Cooling : Cool the beaker in an ice bath for at least 15 minutes to ensure complete precipitation.
-
Filtration and Washing :
-
Filter the precipitate through a pre-weighed sintered glass filter (G4).
-
Wash the precipitate sparingly with ~1 mL of ice-cold distilled water.
-
Subsequently, wash with 3-4 mL of a wash solution (distilled water saturated with K-DPA at 0°C).
-
Perform a final wash with ~0.5 mL of ice-cold distilled water to remove excess wash solution.
-
-
Dissolution : Dissolve the collected precipitate (K-DPA) in a minimal amount of acetone (B3395972) (typically < 5 mL) directly from the filter into a clean flask.
-
Titration :
-
Dilute the acetone solution with distilled water to a final volume of 15-20 mL.
-
Titrate the solution with a standardized acid (e.g., 0.1 N H2SO4).
-
The endpoint is observed by a sharp color change from the red of the K-DPA salt to the yellow of the protonated this compound. No additional indicator is needed.
-
-
Calculation : Calculate the amount of potassium based on the stoichiometry of the reaction with the standard acid.
Protocol 2: Colorimetric Detection of Anions
This protocol describes a qualitative method for detecting the presence of specific anions in an organic solvent, based on the findings of studies on DPA as an anion sensor.[6][7]
-
Reagent Preparation : Prepare a stock solution of this compound in acetonitrile to a final concentration of approximately 1 x 10-4 M.
-
Analyte Preparation : Prepare solutions of the tetrabutylammonium (B224687) (TBA) salts of the anions to be tested (e.g., F-, OAc-, H2PO4-, Cl-, Br-) in acetonitrile.
-
UV-Vis Baseline : Take a baseline UV-Vis spectrum (e.g., 300-700 nm) of the this compound solution in a quartz cuvette.
-
Titration/Screening :
-
To the DPA solution in the cuvette, incrementally add small aliquots of the anion solution.
-
After each addition, mix thoroughly and record the UV-Vis spectrum.
-
Observe any color change by eye.
-
-
Observation : A significant color change from yellow towards orange/red and a corresponding change in the absorption spectrum (e.g., the appearance of a new band around 400-500 nm) indicates a positive interaction between DPA and the anion.
Protocol 3: Membrane Potential Measurement using DiO/DPA FRET
This protocol provides a general framework for measuring relative changes in plasma membrane potential in live cells using the DiO/DPA FRET pair.[10][11]
-
Cell Preparation : Plate cells (e.g., HEK-293) on a suitable imaging dish (e.g., glass-bottom 35 mm dish) and grow to the desired confluency.
-
Dye Loading :
-
Prepare a loading buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Add the donor dye DiOC16(3) (DiO) to the buffer to a final concentration of 1-5 µM.
-
Add the acceptor/quencher this compound (DPA) to the same buffer to a final concentration of 5-20 µM.
-
Remove the culture medium from the cells, wash once with loading buffer, and incubate the cells in the DiO/DPA loading solution for 15-30 minutes at 37°C.
-
-
Imaging Setup :
-
Use an epifluorescence microscope equipped with appropriate filter sets for the DiO donor (e.g., Excitation: ~480 nm, Emission: ~500 nm).
-
Place the imaging dish on the microscope stage and maintain physiological conditions (37°C, 5% CO2).
-
-
Baseline Measurement :
-
Acquire a baseline fluorescence image of the DiO-stained cells. This represents the fluorescence intensity (F) under resting membrane potential.
-
-
Inducing Depolarization :
-
To induce membrane depolarization, add a high concentration of potassium chloride (e.g., final concentration of 50-100 mM) to the imaging buffer. This will shift the membrane potential towards 0 mV.
-
Immediately begin acquiring a time-lapse series of images.
-
-
Data Analysis :
-
Measure the mean fluorescence intensity of the cells before and after the addition of KCl.
-
Depolarization causes the negatively charged DPA to move out of the membrane, reducing its quenching effect on DiO, which results in an increase in DiO fluorescence (Ffinal).
-
Calculate the relative change in fluorescence (ΔF/F) as (Ffinal - F) / F. This value correlates with the change in membrane potential.
-
Mandatory Visualizations
The following diagrams illustrate the core processes described in the protocols.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The micro-determination of potassium with this compound - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound as a colorimetric sensor for anions: experimental and computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ora.uniurb.it [ora.uniurb.it]
- 10. Biotium DiO/DPA membrane potential detection kit, Quantity: Pack of 1 | Fisher Scientific [fishersci.com]
- 11. laser.ceb.cam.ac.uk [laser.ceb.cam.ac.uk]
A Comparative Guide to Dipicrylamine-Based Potassium Measurement for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the dipicrylamine-based method for potassium (K⁺) determination with other common analytical techniques. The information is intended for researchers, scientists, and professionals in drug development to facilitate an informed decision on the most suitable method for their specific applications.
Introduction
Accurate measurement of potassium concentration is crucial in various fields, from clinical diagnostics to pharmaceutical research. This compound (2,4,6,2',4',6'-hexanitrodiphenylamine) has been utilized as a reagent for the gravimetric and colorimetric determination of potassium.[1][2][3][4][5] This guide will detail the experimental protocol for the this compound method and compare its performance characteristics with those of prevalent alternative methods such as Ion-Selective Electrodes (ISE), Flame Photometry, and Atomic Absorption Spectroscopy (AAS).
Experimental Protocols
This compound-Based Potassium Determination (Gravimetric/Titrimetric Method)
This protocol is based on the precipitation of potassium with this compound.[1]
Reagents:
-
This compound (Hexanitrodiphenylamine) Solution: A saturated solution in distilled water, cooled to 0°C and filtered.
-
Standard Potassium Chloride (KCl) Solution: A precisely weighed amount of dried KCl dissolved in distilled water to create a standard solution (e.g., 0.9977g in 250c.c. of distilled water).[1]
-
Wash Solution: Distilled water cooled to 0°C.
-
Acetone
-
Standard Acid (e.g., N/10 H₂SO₄)
-
Standard Base (e.g., Sodium Hydroxide)
-
Indicator (e.g., Bromothymol Blue)
Procedure:
-
Pipette a known volume (e.g., 10c.c.) of the sample solution into a beaker.
-
With constant stirring, add an excess of the cooled this compound solution dropwise to precipitate the potassium as its this compound salt (potassium hexanitrodiphenylaminate).
-
Allow the precipitate to stand, then filter it through a glass filter.
-
Wash the precipitate with the cold distilled water wash solution.
-
For Gravimetric Analysis: Dry the precipitate to a constant weight.
-
For Titrimetric Analysis:
-
Dissolve the precipitate in acetone.
-
Add a measured excess of a standard acid to convert the salt to the amine.
-
Evaporate the acetone.
-
Filter to remove the precipitated amine.
-
Back-titrate the excess acid with a standard base using an appropriate indicator.[1]
-
Ion-Selective Electrode (ISE) Method
ISEs are the standard for potassium measurement in clinical laboratories.[6]
Principle: An ISE measures the activity of potassium ions in a solution by developing a potential difference across a selective membrane.[6]
Procedure (General):
-
Calibrate the ISE using standard solutions of known potassium concentrations.
-
Prepare the sample, which may involve dilution depending on whether a direct or indirect ISE method is used.[6]
-
Immerse the electrode in the sample solution.
-
Record the potential reading once it has stabilized.
-
Determine the potassium concentration from the calibration curve.
Flame Photometry
This method is based on the characteristic emission of light by potassium atoms in a flame.
Procedure (General):
-
Prepare a series of standard potassium solutions.
-
Aspirate the standards into a flame (e.g., propane-air).
-
Measure the intensity of the emitted light at the characteristic wavelength for potassium (766.5 nm).
-
Generate a calibration curve of emission intensity versus potassium concentration.
-
Aspirate the sample solution and measure its emission intensity to determine the potassium concentration from the calibration curve.
Atomic Absorption Spectroscopy (AAS)
AAS measures the absorption of light by free potassium atoms.
Procedure (General):
-
Prepare standard solutions of potassium.
-
Aspirate the standards into a flame to atomize the potassium.
-
Pass a beam of light from a potassium hollow cathode lamp through the flame.
-
Measure the amount of light absorbed by the potassium atoms.
-
Create a calibration curve of absorbance versus concentration.
-
Aspirate the sample and measure its absorbance to determine the potassium concentration.[7]
Data Presentation: Comparison of Methods
The following tables summarize the performance characteristics of the different potassium measurement methods based on available data.
Table 1: General Performance Comparison
| Feature | This compound Method | Ion-Selective Electrode (ISE) | Flame Photometry | Atomic Absorption Spectroscopy (AAS) |
| Principle | Gravimetric/Colorimetric Precipitation | Potentiometry | Atomic Emission | Atomic Absorption |
| Sample Type | Aqueous solutions, Plant extracts[8] | Whole blood, plasma, serum, aqueous solutions[6] | Serum, plasma, urine, water, fertilizer[9][10] | Blood plasma, water[7] |
| Throughput | Low to Medium | High (especially with autoanalyzers)[6] | High | Medium to High |
| Cost | Low (reagents) | Varies (low for basic meters, high for autoanalyzers) | High (instrumentation) | High (instrumentation) |
| Interferences | Ammonium (B1175870), Rubidium, Cesium ions | High cross-sensitivity to ammonium ions | Sodium can interfere if filters are not adequate | Ionization interference can be an issue |
Table 2: Quantitative Performance Metrics
| Parameter | This compound Method | Ion-Selective Electrode (ISE) | Flame Photometry | Atomic Absorption Spectroscopy (AAS) |
| Accuracy | Relative errors ranged from -1.98% to +1.19% in one study[1] | Generally high, but can be affected by abnormal protein/lipid levels in indirect ISE[6] | Good, considered a reference method in some contexts[11] | High accuracy, used for comparison with other methods[7] |
| Precision | Average relative error of 0.87% in one study[1] | High, with levels of ± 2-3 % achievable with careful use | Good repeatability and reproducibility[10][12] | High precision, with a reported precision of ± 0.27 mM in one study for blood plasma[7] |
| Limit of Detection | Not explicitly stated in the provided results | Varies by electrode and manufacturer | 0.87% K₂O in fertilizer samples in one study[10][12] | As low as 10 µg/L in one study[7] |
| Linear Range | Dependent on the solubility of the precipitate | Wide, but requires calibration[13] | Limited, often requires sample dilution | Generally linear over a useful concentration range |
Mandatory Visualizations
Experimental Workflow for this compound-Based Potassium Measurement
Caption: Workflow for this compound-Based Potassium Measurement.
Signaling Pathway of this compound-Potassium Interaction
Caption: this compound and Potassium Ion Interaction.
References
- 1. academic.oup.com [academic.oup.com]
- 2. books.google.cn [books.google.cn]
- 3. This compound | C12H5N7O12 | CID 8576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound as a colorimetric sensor for anions: experimental and computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. droracle.ai [droracle.ai]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative analysis for strength serum sodium and potassium in three different methods: Flame photometry, ion‐selective electrode (ISE) and colorimetric enzymatic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method development and validation for the determination of potassium (K<sub>2</sub>O) in fertilizer samples by flame photometry technique - Journal of King Saud University - Science [jksus.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mt.com [mt.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Dipicrylamine
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. The proper handling and disposal of hazardous chemicals is a critical component of a safe research environment. This document provides essential safety and logistical information for the proper disposal of dipicrylamine, a highly toxic and explosive compound. Adherence to these procedures is crucial for the safety of laboratory personnel and the protection of the environment.
This compound is a yellow solid that is classified as a mass explosion hazard and is fatal if swallowed, inhaled, or in contact with skin.[1] It may also cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life.[1] Given its hazardous nature, this compound waste must be managed by licensed professionals.
Hazard and Personal Protective Equipment Summary
To ensure safe handling of this compound, appropriate personal protective equipment (PPE) must be worn at all times. The following table summarizes the key hazards and the required PPE.
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Explosive | Mass explosion hazard. May explode under prolonged exposure to heat or fire.[1][2] Do not subject to grinding, shock, or friction.[1][3][4] | --- |
| Acute Toxicity | Fatal if swallowed, inhaled, or in contact with skin.[1][3][5] | Wear protective gloves, protective clothing, eye protection, and face protection.[1][3][4] In case of inadequate ventilation, wear respiratory protection.[1][3][4] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[1] | --- |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects.[1][3] | Avoid release to the environment.[1][3][4] |
Spill Management Protocol
In the event of a this compound spill, immediate and precise action is required to contain the material and mitigate risks. The following protocol outlines the necessary steps for handling a spill.
1. Evacuation and Area Securing:
- Immediately evacuate all non-essential personnel from the spill area.
- Isolate the hazard area to prevent unauthorized entry.[5]
- Ensure adequate ventilation.[3][4]
2. Donning Personal Protective Equipment (PPE):
- Before entering the spill area, responders must don the appropriate PPE as detailed in the table above, including chemical-resistant gloves, protective clothing, safety goggles, and a face shield.
- If there is a risk of dust inhalation, a full-face respirator is necessary.[1]
3. Spill Containment and Cleanup:
- Avoid any actions that could create dust or cause shock or friction.[3][4]
- Use non-sparking tools for cleanup.[5]
- Carefully sweep up the spilled solid material.
- Place the collected material into a suitable, closed, and properly labeled container for disposal.[3][4][5]
4. Decontamination:
- Decontaminate the spill area using normal cleaning agents. Avoid the use of solvents.[5]
- Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.
5. Reporting:
- Report the spill to the appropriate environmental health and safety officer.
Disposal Workflow
The proper disposal of this compound is a critical step in the chemical's lifecycle. The following diagram illustrates the logical workflow for its disposal, emphasizing the importance of professional handling.
Recommended Disposal Procedures
The primary and recommended methods for the disposal of this compound waste are through professional chemical waste management services. Due to its explosive and highly toxic nature, on-site treatment is not advisable for typical research laboratory settings.
The approved disposal methods include:
-
Licensed Chemical Destruction Plant: The material should be transported by a licensed carrier to a facility specifically designed for the destruction of hazardous and explosive chemicals.[1]
-
Controlled Incineration: Disposal can be achieved through controlled incineration in a specialized facility equipped with flue gas scrubbing to prevent the release of toxic gases into the atmosphere.[1]
It is imperative to not discharge this compound into sewer systems or contaminate water, foodstuffs, or feed.[1] All disposal activities must be in accordance with local, state, and federal regulations. For specific guidance, always refer to the manufacturer's safety data sheet (SDS) and consult with your institution's environmental health and safety department.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
